molecular formula C20H21NO4S B557415 Fmoc-Met-OH CAS No. 71989-28-1

Fmoc-Met-OH

Katalognummer: B557415
CAS-Nummer: 71989-28-1
Molekulargewicht: 371.5 g/mol
InChI-Schlüssel: BUBGAUHBELNDEW-SFHVURJKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fmoc-Met-OH is a useful research compound. Its molecular formula is C20H21NO4S and its molecular weight is 371.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334292. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBGAUHBELNDEW-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101233693
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101233693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71989-28-1
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-methionine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71989-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101233693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-methionine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.304
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Fmoc-Met-OH: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Properties, Synthesis, and Biological Significance of N-α-Fmoc-L-methionine

Fmoc-Met-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-L-methionine, is a pivotal amino acid derivative extensively utilized in solid-phase peptide synthesis (SPPS). Its unique properties, particularly the susceptibility of the methionine side chain to oxidation, present both challenges and opportunities in the synthesis of peptides for research, diagnostics, and therapeutic development. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its use in peptide synthesis, and an exploration of the role of methionine in biological signaling pathways.

Core Properties of this compound

This compound is a white to off-white powder that is a standard building block for incorporating methionine residues into synthetic peptides using the Fmoc-based solid-phase synthesis strategy.[1][2][3][4] The fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group is base-labile, allowing for its selective removal under mild conditions that do not affect the acid-labile side-chain protecting groups of other amino acids or the peptide-resin linkage.[5]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Identifier Value Reference
CAS Number 71989-28-1[1][6]
Molecular Formula C₂₀H₂₁NO₄S[1][6]
Molecular Weight 371.45 g/mol [1][6]
Physical Property Value Reference
Appearance White to off-white powder[7]
Melting Point 121-123 °C
Optical Rotation [α]20/D -29.5 ± 1.5°, c = 1% in DMF
Solubility Soluble in DMF
Spectroscopic Data Description Reference
¹H NMR Spectra available from various sources.[2][8]
¹³C NMR Spectra available from various sources.[2][9]
Infrared (IR) Spectra available for Fmoc-Met(O2)-OH.[10]
Mass Spectrometry Consistent with the molecular weight.[7]

Experimental Protocols for this compound in Solid-Phase Peptide Synthesis

The incorporation of this compound into a peptide sequence follows the general cycle of Fmoc-based solid-phase peptide synthesis (SPPS). However, special considerations are necessary to address the potential oxidation of the methionine thioether side chain.

Standard Fmoc-SPPS Cycle

The synthesis involves the sequential addition of amino acids to a growing peptide chain attached to a solid support (resin). The general workflow is depicted below.

SPPS_Workflow Resin Resin Support Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (this compound + Activator) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle for Next Amino Acid Washing2->Repeat Continue synthesis Cleavage Cleavage & Deprotection (TFA-based cocktail) Washing2->Cleavage Final step Peptide Purified Peptide Cleavage->Peptide MetO_Strategy Start Start with Fmoc-Met(O)-OH SPPS Standard Fmoc-SPPS Start->SPPS Cleavage Cleavage & Deprotection (Standard Cocktail) SPPS->Cleavage Purification RP-HPLC Purification of Met(O)-Peptide Cleavage->Purification Reduction Reduction of Met(O) to Met Purification->Reduction FinalPeptide Final Met-Containing Peptide Reduction->FinalPeptide Methionine_Cycle Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation Methylation Reactions (DNA, RNA, Proteins) SAM->Methylation Hcy Homocysteine SAH->Hcy SAHH Hcy->Met MS Redox Transsulfuration Pathway (Glutathione Synthesis) Hcy->Redox

References

An In-depth Technical Guide to Fmoc-L-Methionine (Fmoc-Met-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Nα-(9-Fluorenylmethoxycarbonyl)-L-methionine (Fmoc-Met-OH), a critical reagent in peptide synthesis. It covers its chemical properties, detailed experimental protocols for its application, and a visual representation of its role in the synthetic workflow.

Core Concepts: Chemical Structure and Properties

This compound is an N-terminally protected form of the amino acid L-methionine. The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group that prevents the amine group from reacting during the coupling of the carboxylic acid moiety to a growing peptide chain. This strategic protection is fundamental to the stepwise elongation of peptides in Solid-Phase Peptide Synthesis (SPPS).

Chemical Structure:

The structure consists of the amino acid methionine linked to the Fmoc protecting group via a carbamate (B1207046) linkage.

  • IUPAC Name: (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanylbutanoic acid[1][2]

  • Chemical Formula: C₂₀H₂₁NO₄S[1][3][4][5]

  • SMILES: CSCC--INVALID-LINK--O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13[5][6][7]

  • InChI Key: BUBGAUHBELNDEW-SFHVURJKSA-N[5][6][7]

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueCitations
CAS Number 71989-28-1[1][3][4][5][6][8][9]
Molecular Weight 371.45 g/mol [1][3][5][6]
Appearance White powder[4]
Melting Point 121-123 °C[5][6][7]
Optical Rotation [α]₂₀/D -29.5 ± 1.5°, c = 1% in DMF[5][6][7]
Purity ≥98.0% (HPLC)[5][6][7]
Storage Temperature 2-8°C[5][6][7]

Experimental Protocols

This compound is a standard derivative for incorporating methionine into a peptide sequence using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1][8][10] The following protocols detail the key steps in a typical SPPS cycle involving this compound.

Resin Preparation and Swelling

Before initiating peptide synthesis, the solid support (resin) must be swollen to ensure optimal reaction kinetics.

  • Methodology:

    • Place the desired amount of resin (e.g., Rink Amide, Wang, or 2-chlorotrityl resin) into a reaction vessel.[3]

    • Add N,N-Dimethylformamide (DMF) to the resin.

    • Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.[3]

    • After swelling, drain the DMF from the reaction vessel.[3]

Nα-Fmoc Group Deprotection

This step removes the Fmoc group from the N-terminus of the resin-bound amino acid or peptide, exposing a free amine for the subsequent coupling reaction.

  • Methodology:

    • Add a 20% (v/v) solution of piperidine (B6355638) in DMF to the swollen resin.[3][5][11]

    • Agitate the mixture for an initial 3-5 minutes, then drain.[5]

    • Add a fresh 20% piperidine/DMF solution and continue agitation for an additional 10-15 minutes to ensure complete deprotection.[5]

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF (typically 5-6 times) to remove all traces of piperidine and the fulvene-piperidine adduct.[3][5]

This compound Coupling (Acylation)

In this step, the carboxyl group of this compound is activated and reacted with the free amine on the resin-bound peptide chain.

  • Recommended Activation Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU is known for its high reactivity and ability to minimize racemization.[5]

  • Methodology:

    • In a separate vial, dissolve this compound (e.g., 4 equivalents relative to the resin loading), HATU (e.g., 3.8 eq.), and an additive like HOAt (1-Hydroxy-7-azabenzotriazole, 4 eq.) in DMF.[5]

    • Add a hindered base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (e.g., 8 eq.), to the amino acid solution to initiate activation.[5]

    • Immediately add the activated this compound solution to the deprotected, washed resin.[5]

    • Agitate the reaction mixture for 45-90 minutes at room temperature.[5] The completion of the reaction can be monitored using a qualitative color test (e.g., ninhydrin (B49086) test) to detect any remaining free amines.[8]

    • Once the coupling is complete, drain the reaction solution and wash the peptide-resin thoroughly with DMF (typically 3-5 times) to remove excess reagents and byproducts.

This cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid in the desired peptide sequence.

Cleavage and Final Deprotection

This is the final step where the synthesized peptide is cleaved from the solid support, and all side-chain protecting groups are removed. For methionine-containing peptides, this step is critical due to the susceptibility of the methionine thioether side chain to oxidation, which forms methionine sulfoxide.[12]

  • Challenge: Standard cleavage cocktails containing trifluoroacetic acid (TFA) can lead to significant oxidation of methionine residues.[1][12]

  • Recommended Cleavage Cocktail (Reagent H): To prevent oxidation, a specialized cleavage cocktail is strongly recommended.[1][6][7]

    • Composition:

      • Trifluoroacetic acid (TFA): 81%

      • Phenol: 5%

      • Thioanisole: 5%

      • 1,2-Ethanedithiol (EDT): 2.5%

      • Water: 3%

      • Dimethylsulphide (DMS): 2%

      • Ammonium Iodide (NH₄I): 1.5% (w/w)

    • Reference: This cocktail, referred to as Reagent H, was developed to minimize methionine side-chain oxidation during cleavage.[1][7] Studies have shown that its use results in crude peptides with no detectable methionine sulfoxide, unlike standard cocktails which can produce 15% to 55% of the oxidized form.[1]

  • Methodology:

    • Wash the final peptide-resin with a solvent like dichloromethane (B109758) (DCM) and dry it under vacuum.

    • Add the chilled Reagent H cleavage cocktail to the peptide-resin.

    • Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

    • Filter the resin to collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

    • Isolate the peptide precipitate by centrifugation, wash with cold ether, and dry under vacuum.

    • The crude peptide can then be purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

The following diagrams illustrate the core logical workflow of incorporating this compound in a standard SPPS cycle.

SPPS_Cycle Start Start: Peptide-Resin-(AA)n-NH-Fmoc Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 FreeAmine Peptide-Resin-(AA)n-NH2 Wash1->FreeAmine Coupling 2. Coupling (this compound + Activator) FreeAmine->Coupling Wash2 Wash (DMF) Coupling->Wash2 End End: Peptide-Resin-(AA)n-Met-NH-Fmoc Wash2->End Repeat Repeat Cycle or Proceed to Cleavage End->Repeat

Caption: General workflow for one cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Cleavage_Workflow Start Final Peptide-Resin Cleavage Cleavage & Deprotection (Reagent H for Met) Start->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification End Pure Peptide Purification->End

Caption: Post-synthesis cleavage and purification workflow for a methionine-containing peptide.

References

Fmoc-L-methionine (CAS: 71989-28-1): A Comprehensive Technical Guide for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-L-methionine (CAS number 71989-28-1), a crucial building block in solid-phase peptide synthesis (SPPS). This document outlines its chemical and physical properties, detailed experimental protocols for its use, and strategies to mitigate potential side reactions, particularly those associated with the methionine side chain.

Core Properties and Specifications

Fmoc-L-methionine is an N-terminally protected form of the amino acid L-methionine. The 9-fluorenylmethoxycarbonyl (Fmoc) group provides a base-labile protecting group essential for the stepwise assembly of peptide chains in Fmoc-based SPPS.[1][2][3]

Chemical and Physical Data

A summary of the key quantitative data for Fmoc-L-methionine is presented in Table 1. This information is critical for experimental design, including solvent selection and reaction conditions.

PropertyValueReferences
CAS Number 71989-28-1
Molecular Formula C₂₀H₂₁NO₄S[3]
Molecular Weight 371.45 g/mol
Appearance White to off-white powder/crystalline powder[4]
Melting Point 121-123 °C[5]
Optical Rotation [α]²⁰/D -29.5° ± 1.5° (c=1 in DMF)[5]
pKa 3.72 ± 0.10 (Predicted)[4]
Solubility in DMF ≥ 0.5 M (≥ 185.7 g/L)[6]
Solubility in NMP Good[6]
Solubility in DCM Limited/Poor[6]
Solubility in Methanol Very faint turbidity[4]
Solubility in Water Insoluble

Role in Peptide Synthesis and Drug Development

Fmoc-L-methionine is a standard reagent for incorporating methionine into synthetic peptides. The Fmoc-SPPS methodology is the dominant approach for producing synthetic peptides for research and pharmaceutical applications, including the development of peptide drugs like glucagon-like peptide-1 (GLP-1) receptor agonists and somatostatin (B550006) analogs.[7][8][9] The mild conditions of Fmoc chemistry are compatible with a wide range of peptide modifications.[7]

The thioether side chain of methionine, while generally unreactive during the coupling and deprotection cycles of SPPS, is susceptible to oxidation and alkylation during the final acidic cleavage step.[3] This necessitates specific protocols and cleavage cocktails to ensure the integrity of the final peptide product.

Experimental Protocols

The following sections provide detailed methodologies for the use of Fmoc-L-methionine in a standard Fmoc-SPPS workflow.

Standard Fmoc-SPPS Cycle

The incorporation of Fmoc-L-methionine follows the general cycle of Fmoc-SPPS, which involves the iterative steps of deprotection and coupling. A visual representation of this workflow is provided below.

spips_workflow Start Start: Resin Swelling Deprotection Fmoc Deprotection (e.g., 20% Piperidine (B6355638) in DMF) Start->Deprotection Wash1 Washing (DMF) Deprotection->Wash1 Coupling Coupling (Fmoc-L-methionine + Activator) Wash1->Coupling Wash2 Washing (DMF, DCM) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Repeat->Deprotection Next AA Cleavage Final Cleavage & Deprotection Repeat->Cleavage Final AA Purification Purification & Analysis Cleavage->Purification

Figure 1: General workflow for Fmoc solid-phase peptide synthesis (SPPS).
Detailed Methodologies

1. Resin Preparation:

  • Resin Selection: Choose a suitable resin based on the desired C-terminus of the peptide (e.g., Wang resin for a C-terminal carboxylic acid, Rink Amide resin for a C-terminal amide).[2]

  • Swelling: Swell the resin in an appropriate solvent, typically N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), for 30-60 minutes in a reaction vessel.[2]

2. Fmoc Deprotection:

  • Treat the resin with a 20% (v/v) solution of piperidine in DMF.

  • Perform an initial treatment for 3-5 minutes, drain the solution, and then a second treatment for 10-20 minutes to ensure complete removal of the Fmoc group.[2]

  • Wash the resin thoroughly with DMF (e.g., 5 times for 1 minute each) to remove piperidine and the dibenzofulvene-piperidine adduct.[2]

3. Fmoc-L-methionine Coupling:

  • Activation: In a separate vessel, pre-activate the Fmoc-L-methionine. The choice of coupling reagents is crucial for high efficiency and to minimize racemization. Recommended activators and their typical conditions are listed in Table 2.

  • Coupling Reaction: Add the activated Fmoc-L-methionine solution to the deprotected resin. Agitate the mixture at room temperature for the time specified in Table 2, or until a completion test (e.g., Kaiser test) is negative.

  • Washing: After coupling, drain the reaction solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

Table 2: Recommended Coupling Reagents for Fmoc-L-methionine

Coupling ReagentClassTypical Coupling Time (min)Key Components (Molar Equivalents)
HATU Aminium/Uronium Salt45-90Fmoc-L-Met-OH (4 eq.), HATU (3.8 eq.), HOAt (4 eq.), DIPEA (8 eq.)
HBTU Aminium/Uronium Salt45-90Fmoc-L-Met-OH (4 eq.), HBTU (3.8 eq.), DIPEA (8 eq.)
DIC/Oxyma Carbodiimide + Additive60-120Fmoc-L-Met-OH (4 eq.), Oxyma (4 eq.), DIC (4 eq.)

Note: Equivalents are relative to the resin loading capacity.

Cleavage and Side-Chain Deprotection

The final step is to cleave the peptide from the resin and remove the side-chain protecting groups. This is the most critical step for methionine-containing peptides due to the risk of side reactions.

Side Reactions:

  • Oxidation: The thioether side chain can be oxidized to methionine sulfoxide (B87167) (Met(O)), resulting in a +16 Da mass increase.[3]

  • S-alkylation (tert-butylation): Cations generated from the cleavage of t-butyl-based protecting groups can alkylate the thioether, forming a sulfonium (B1226848) salt.[3]

To mitigate these side reactions, specialized cleavage cocktails containing scavengers are essential.

cleavage_logic PeptideResin Peptide-Resin (with Methionine) CleavageCocktail TFA-based Cleavage Cocktail PeptideResin->CleavageCocktail DesiredPeptide Desired Peptide (Methionine) CleavageCocktail->DesiredPeptide prevents side reactions OxidizedPeptide Side Product: Methionine Sulfoxide CleavageCocktail->OxidizedPeptide without scavengers AlkylatedPeptide Side Product: S-alkylated Met CleavageCocktail->AlkylatedPeptide without scavengers Scavengers Scavengers: - Thioanisole - EDT - DMS - NH4I Scavengers->CleavageCocktail added to

Figure 2: Logic diagram for cleavage of methionine-containing peptides.

Recommended Cleavage Protocol (using Reagent H):

Reagent H is specifically designed to prevent methionine oxidation during cleavage.[2][10]

  • Composition of Reagent H:

    • Trifluoroacetic acid (TFA): 81% (w/w)

    • Phenol: 5% (w/w)

    • Thioanisole: 5% (w/w)

    • 1,2-ethanedithiol (EDT): 2.5% (w/w)

    • Water: 3% (w/w)

    • Dimethylsulfide (DMS): 2% (w/w)

    • Ammonium iodide (NH₄I): 1.5% (w/w)

  • Procedure:

    • Suspend the peptide-resin in Reagent H (e.g., 30 mL/g of resin).

    • Allow the mixture to stand for three hours at room temperature under an inert atmosphere (e.g., nitrogen).

    • Filter the resin and wash with a small amount of fresh TFA.

    • Combine the filtrates and precipitate the crude peptide by adding it to cold methyl tert-butyl ether.

    • Collect the precipitated peptide by centrifugation or filtration.

    • Wash the peptide with cold ether and dry under vacuum.

Post-Cleavage Remediation:

If methionine sulfoxide has formed, it can be reduced back to methionine by treating the peptide with reagents such as dithiothreitol (B142953) (DTT) or N-mercaptoacetamide.

Safety and Handling

Fmoc-L-methionine should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn. It may cause skin, eye, and respiratory tract irritation. Store the compound in a cool (2-8°C), dry place, protected from moisture. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

This guide provides a comprehensive overview of the technical aspects of using Fmoc-L-methionine in peptide synthesis. By following these protocols and understanding the underlying chemistry, researchers can successfully incorporate methionine into their target peptides while minimizing side reactions and maximizing yield and purity.

References

A Technical Guide to Fmoc-Met-OH: Molecular Weight and Applications in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-(9-Fluorenylmethoxycarbonyl)-L-methionine, commonly abbreviated as Fmoc-Met-OH, is a cornerstone reagent in modern solid-phase peptide synthesis (SPPS). As a protected amino acid derivative, its purity and well-defined physicochemical properties are paramount for the successful synthesis of high-quality peptides for research, diagnostic, and therapeutic applications. This technical guide provides an in-depth overview of the molecular weight of this compound, its key properties, and its critical role in peptide synthesis, with a focus on practical applications for laboratory professionals.

Core Properties of this compound

A precise understanding of the fundamental properties of this compound is essential for its effective use. The molecular weight, in particular, is a critical parameter for stoichiometric calculations in peptide synthesis protocols.

PropertyValueCitations
Molecular Weight 371.45 g/mol [1][2][3]
Monoisotopic Mass 371.11912932 Da[4]
Molecular Formula C₂₀H₂₁NO₄S[1][3][5]
CAS Number 71989-28-1[1][3][5]
Appearance White to off-white powder/solid[2][5][6]
Melting Point 121-123 °C[1][3][6]
Solubility Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO)[2][7]
Storage Temperature 2-8°C[1][3][5]

The Critical Role of Molecular Weight in Solid-Phase Peptide Synthesis (SPPS)

The accuracy of reagent measurement is fundamental to the success of SPPS. The molecular weight of this compound is a key factor in calculating the precise molar equivalents needed for the coupling reaction during the elongation of the peptide chain.

Experimental Protocol: Molar Calculation for a Coupling Reaction

This protocol outlines the calculation for a standard coupling reaction in Fmoc-SPPS.

  • Determine the Resin Substitution: The loading capacity of the resin (in mmol/g) is the starting point for all calculations. For this example, let's assume a resin with a loading of 0.5 mmol/g.

  • Calculate the Moles of Reactive Sites: For a 1 g synthesis scale, the total moles of reactive sites on the resin would be:

    • 1 g * 0.5 mmol/g = 0.5 mmol

  • Determine the Molar Excess of Amino Acid: A molar excess of the Fmoc-amino acid is used to drive the coupling reaction to completion. A typical excess is 3-5 equivalents relative to the resin loading.

  • Calculate the Mass of this compound Required: Using a 4-fold excess as an example:

    • Moles of this compound = 0.5 mmol * 4 = 2.0 mmol

    • Mass of this compound = 2.0 mmol * 371.45 g/mol = 0.743 g

A precise calculation, based on the accurate molecular weight of this compound, ensures an efficient coupling step, which is crucial for the overall yield and purity of the final peptide.[8][9]

SPPS_Workflow cluster_resin Solid Support (Resin) cluster_reagents Reagents cluster_cycle SPPS Cycle Resin Resin with Linker and Free Amine Coupling Coupling Resin->Coupling Peptide Chain Elongation FmocMetOH This compound (MW = 371.45 g/mol) FmocMetOH->Coupling CouplingAgent Coupling Agent (e.g., HCTU) CouplingAgent->Coupling Base Base (e.g., DIPEA) Base->Coupling Wash1 Wash Coupling->Wash1 Capping Capping (Optional) Wash1->Capping Wash2 Wash Capping->Wash2 Deprotection Fmoc Deprotection (20% Piperidine in DMF) Wash2->Deprotection Wash3 Wash Deprotection->Wash3 Wash3->Coupling Ready for next cycle

Caption: Workflow of the Fmoc-SPPS cycle highlighting the coupling step where this compound is utilized.

Methionine Oxidation: A Key Consideration

The thioether side chain of methionine is susceptible to oxidation, which can occur during synthesis, cleavage, or storage.[10][11] This oxidation results in the formation of methionine sulfoxide, which alters the molecular weight and the physicochemical properties of the peptide.

SpeciesChange in Molecular FormulaChange in Molecular Weight
Methionine Sulfoxide+O+16 g/mol
Methionine Sulfone+O₂+32 g/mol

The molecular weight of Fmoc-Met(O)-OH, the oxidized form of this compound, is 387.45 g/mol .[12]

Experimental Protocol: Minimizing and Reversing Methionine Oxidation
  • Use of Scavengers: During the final cleavage of the peptide from the resin, a "cocktail" of scavengers is used to prevent side reactions, including the oxidation of methionine.[11] A recently developed cocktail, Reagent H, has shown significant efficacy in preventing methionine sulfoxide formation.[13]

  • Incorporation of Fmoc-Met(O)-OH: In some strategies, Fmoc-Met(O)-OH is intentionally used during synthesis.[14][15] This can improve the solubility of aggregation-prone peptides.[16] The sulfoxide can then be reduced back to methionine after purification.

  • Reduction of Methionine Sulfoxide: If oxidation does occur, the resulting methionine sulfoxide can be reduced back to methionine. This is often achieved using reagents such as ammonium (B1175870) iodide and dimethylsulfide.[10]

Quality Control and Characterization

The molecular weight of the final peptide is a critical quality attribute. Mass spectrometry is the primary technique used for this verification.

Experimental Protocol: Mass Spectrometry Analysis of a Methionine-Containing Peptide
  • Sample Preparation: The purified peptide is dissolved in a suitable solvent, typically a mixture of water and acetonitrile (B52724) with a small amount of acid (e.g., 0.1% formic acid).[17]

  • Instrumentation: Electrospray ionization (ESI) mass spectrometry is commonly used for peptide analysis.[17]

  • Data Analysis: The resulting mass spectrum will show a series of peaks corresponding to the different charge states of the peptide. Deconvolution of this spectrum provides the molecular weight of the peptide. The presence of peaks corresponding to the mass of the peptide plus 16 Da or 32 Da is indicative of methionine oxidation.

logical_relationship FmocMetOH This compound MW: 371.45 SPPS Solid-Phase Peptide Synthesis FmocMetOH->SPPS Incorporation Peptide Methionine-Containing Peptide SPPS->Peptide Oxidation Oxidation (+16 Da per Met) Peptide->Oxidation MassSpec Mass Spectrometry Analysis Peptide->MassSpec OxidizedPeptide Oxidized Peptide Oxidation->OxidizedPeptide OxidizedPeptide->MassSpec CorrectMW Correct Molecular Weight Confirmed MassSpec->CorrectMW IncorrectMW Incorrect Molecular Weight (Oxidation Detected) MassSpec->IncorrectMW

Caption: Logical relationship between this compound, SPPS, potential oxidation, and final analysis.

Conclusion

This compound is an indispensable reagent in the synthesis of peptides for a wide range of applications in research and drug development. A thorough understanding of its molecular weight and other physicochemical properties is crucial for the successful and efficient synthesis of high-quality peptides. Careful consideration of potential side reactions, such as the oxidation of the methionine residue, and the implementation of appropriate analytical quality control measures will ensure the desired final product is obtained.

References

An In-depth Technical Guide to the Solubility of Fmoc-Met-OH in DMSO and DMF

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the solubility of 9-fluorenylmethoxycarbonyl-L-methionine (Fmoc-Met-OH) in two critical polar aprotic solvents used in solid-phase peptide synthesis (SPPS): N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO). A thorough understanding of solubility is paramount for optimizing coupling efficiency, minimizing aggregation, and ensuring the successful synthesis of high-purity peptides.[1][2] This document compiles quantitative data, presents a detailed experimental protocol for solubility determination, and illustrates the role of solubility within the SPPS workflow.

Core Concepts: The Critical Role of Solubility in SPPS

The success of each coupling step in Fmoc-based SPPS is contingent upon the complete dissolution of the incoming protected amino acid.[3][4] Insufficient solubility can lead to significant issues that compromise the entire synthesis, including:

  • Incomplete Reactions: If the Fmoc-amino acid is not fully dissolved, its availability to react with the free N-terminus of the growing peptide chain is limited, resulting in deletion sequences.[2]

  • Reduced Reaction Kinetics: Low concentrations of the dissolved amino acid can slow the rate of the coupling reaction, necessitating longer reaction times or risking incomplete incorporation.[2]

  • Aggregation: Certain peptide sequences, particularly hydrophobic ones, are prone to aggregation.[5] Ensuring the incoming amino acid is fully solvated is crucial to prevent precipitation and facilitate a homogeneous reaction environment.[5]

DMF is the most widely used solvent in SPPS due to its excellent solvating properties for resins, peptide chains, and protected amino acids.[1][6] DMSO is another powerful solvent, though it is more typically used to dissolve compounds for biological screening or in specific cases to disrupt difficult aggregations during synthesis.[1][6]

Data Presentation: Quantitative Solubility of this compound

The following table summarizes the available quantitative and qualitative solubility data for this compound in DMF and DMSO. This data, compiled from supplier specifications and application notes, should serve as a strong guideline. However, for critical applications, empirical determination under specific laboratory conditions is always recommended.[1]

SolventAbbreviationMolar Solubility (mol/L)Solubility (g/L)Observations
N,N-Dimethylformamide DMF≥ 0.5 M≥ 185.7 g/LDescribed as "clearly soluble" at a concentration of 0.5 M (25 mmole in 50 ml).[1]
Dimethyl sulfoxide DMSO~0.27 M~100 g/LReported as 100 mg/mL.[1][7] Ultrasonic assistance may be needed, and the use of new, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[7]

Molecular Weight of this compound: 371.45 g/mol [1][7]

Experimental Protocols: Determining this compound Solubility

This section outlines a generalized yet detailed protocol for the empirical determination of the saturation solubility of this compound in a given solvent at a specific temperature. This method is adapted from standard protocols for Fmoc-amino acids.[2][8]

Objective: To accurately determine the saturation concentration of this compound in DMF or DMSO at a controlled temperature (e.g., 25 °C).

Materials:

  • This compound (high purity)

  • Anhydrous DMF or DMSO

  • Vials with tight-sealing caps

  • Thermostatic shaker or agitator

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Supersaturated Solutions:

    • Accurately weigh an amount of this compound known to be in excess of its expected solubility into several vials (e.g., 200 mg of this compound).

    • To each vial, add a precise volume of the solvent to be tested (e.g., 1.0 mL of DMF or DMSO).

    • Seal the vials securely to prevent any solvent evaporation.[2]

  • Equilibration:

    • Place the sealed vials in a thermostatic shaker set to the desired constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure the solution reaches equilibrium with the undissolved solid.[2][8] Equilibrium is achieved when the concentration of the dissolved solute remains constant over time.

  • Separation of Solid and Liquid Phases:

    • After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess, undissolved this compound.[2]

    • Carefully withdraw a known volume of the clear supernatant, ensuring that no solid particles are disturbed.

    • For complete removal of any suspended microparticles, filter the supernatant through a 0.22 µm syringe filter.[2]

  • Quantitative Analysis by HPLC:

    • Calibration Curve: Prepare a series of standard solutions of this compound in the same solvent at known concentrations. Inject these standards into the HPLC to generate a calibration curve by plotting UV peak area against concentration.

    • Sample Analysis: Accurately dilute the filtered supernatant with the solvent to bring its concentration into the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC and record the peak area.[2]

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample using the linear regression equation from the calibration curve.

    • Calculate the concentration of the original, undissolved (saturated) solution by multiplying the result by the dilution factor.

    • Express the final solubility in the desired units, such as mol/L (M) or mg/mL.[2]

Mandatory Visualization: Workflow Diagrams

The solubility of this compound is most critical during the coupling stage of the Solid-Phase Peptide Synthesis (SPPS) cycle. The diagram below illustrates the key steps in this process, highlighting where the dissolution of the amino acid occurs.

SPPS_Workflow cluster_solution Solution Phase cluster_solid Solid Phase (Resin) Fmoc_AA This compound (Solid) Activated_AA Activated this compound (In Solution) Fmoc_AA->Activated_AA Dissolution Solvent DMF or DMSO Solvent->Activated_AA Activator Coupling Reagents (e.g., HBTU, DIPEA) Activator->Activated_AA Activation Coupling Coupling Activated_AA->Coupling Start Resin-Peptide-NH2 Start->Coupling Wash1 Wash Coupling->Wash1 Coupled Resin-Peptide-Met-Fmoc Deprotection Fmoc Deprotection (Piperidine in DMF) Coupled->Deprotection Wash1->Coupled Wash2 Wash Deprotection->Wash2 Next_Cycle Ready for Next Cycle Wash2->Next_Cycle Next_Cycle->Coupling Next Amino Acid

Caption: Workflow for Fmoc-SPPS highlighting the critical dissolution and coupling step.

The following diagram outlines the logical flow of the experimental protocol for determining solubility.

Solubility_Protocol A 1. Prepare Supersaturated Sample (Excess this compound in Solvent) B 2. Equilibrate (24-48h at constant temp) A->B Agitation C 3. Separate Phases (Centrifuge & Filter Supernatant) B->C Phase Separation D 4. Prepare for Analysis (Accurately Dilute Supernatant) C->D Sample Prep E 5. HPLC Analysis (Inject Standards & Sample) D->E F 6. Calculate Solubility (Use Calibration Curve & Dilution Factor) E->F

Caption: Experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Storage Conditions for Fmoc-Met-OH Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the optimal storage conditions, stability profile, and analytical methodologies for ensuring the integrity of N-α-(9-Fluorenylmethoxycarbonyl)-L-methionine (Fmoc-Met-OH) powder. Adherence to these guidelines is critical for preventing degradation and ensuring the successful and reproducible synthesis of high-quality peptides.

Core Storage Recommendations

This compound is a white to off-white powder that is susceptible to degradation through several pathways, primarily hydrolysis of the Fmoc group and oxidation of the methionine side chain. Its stability is highly dependent on temperature, moisture, and light.

Key Handling Procedures:

  • Equilibration: Before opening, refrigerated or frozen containers must be allowed to warm to ambient temperature in a desiccator. This crucial step prevents the condensation of atmospheric moisture onto the cold powder, which can accelerate degradation.[1]

  • Inert Atmosphere: After dispensing, it is best practice to purge the container with an inert gas (e.g., argon or nitrogen) before tightly resealing to minimize exposure to oxygen and moisture.

  • Light Protection: Store the powder in opaque or amber containers to protect it from light.[2]

Data Presentation: Recommended Storage Conditions & Stability

The following tables summarize the recommended storage conditions for maintaining the long-term purity of this compound powder. Since specific public data on the long-term degradation kinetics of solid this compound is limited, the stability data presented is illustrative, based on the known chemical vulnerabilities of Fmoc-amino acids and general principles of chemical stability outlined in ICH guidelines.[3][4]

Table 1: Recommended Storage Conditions for this compound Powder

Storage ConditionTemperature RangeRelative Humidity (RH)Recommended For
Long-Term Storage -20°C to -15°CAs low as possibleMulti-year storage (>12 months)
Short-Term Storage 2°C to 8°C<40% RHStorage for up to 12 months
Benchtop Use AmbientControlledTemporary (hours to days), in a desiccator

Table 2: Illustrative Stability Data for this compound Powder under ICH Conditions

The following data is representative and intended for illustrative purposes to demonstrate expected stability trends.

Storage ConditionDurationIllustrative Purity (%)Primary Degradants Observed
Long-Term (-20°C) 24 Months>99.5%Negligible
Refrigerated (5°C / 30% RH) 12 Months>99.0%Trace Fmoc-OH, Met-OH
ICH Long-Term (25°C / 60% RH) [3]6 Months~98.0%Fmoc-OH, Met-OH, Fmoc-Met(O)-OH
12 Months~96.5%Increased levels of Fmoc-OH, Met-OH, Fmoc-Met(O)-OH
ICH Accelerated (40°C / 75% RH) [3]3 Months~96.0%Fmoc-OH, Met-OH, Fmoc-Met(O)-OH
6 Months~93.0%Significant levels of Fmoc-OH, Met-OH, Fmoc-Met(O)-OH
Photostability (ICH Q1B Light Exposure) [5]1.2 M lux·hr<98.0%Fmoc-related impurities (e.g., Dibenzofulvene derivatives)

Degradation Pathways

Understanding the mechanisms of degradation is fundamental to establishing appropriate storage and handling protocols. For this compound, two primary pathways are of concern: hydrolysis of the Fmoc group and oxidation of the methionine side chain.

Hydrolysis of the Fmoc Group

The Fmoc protecting group is notoriously labile to basic conditions but can also undergo slow hydrolysis in the presence of moisture, even in the solid state, a process that can be accelerated by elevated temperatures.[2] This leads to the formation of free methionine and Fmoc-related byproducts.

G This compound Hydrolysis Pathway Fmoc_Met_OH This compound Met_OH Methionine (Met-OH) Fmoc_Met_OH->Met_OH Hydrolysis Fmoc_OH Fmoc-OH Fmoc_Met_OH->Fmoc_OH Hydrolysis H2O H₂O (Moisture) H2O->Fmoc_Met_OH DBF Dibenzofulvene (DBF) Fmoc_OH->DBF Decomposition

Figure 1. Simplified hydrolysis pathway of this compound.
Oxidation of the Methionine Side Chain

The thioether side chain of methionine is susceptible to oxidation, particularly in the presence of atmospheric oxygen, a process that can be accelerated by light and elevated temperatures. This oxidation primarily yields methionine sulfoxide (B87167) (a mixture of diastereomers), and under more aggressive conditions, methionine sulfone.

G Methionine Side-Chain Oxidation Pathway Fmoc_Met_OH This compound Fmoc_Met_O_OH Fmoc-Met(O)-OH (Sulfoxide) Fmoc_Met_OH->Fmoc_Met_O_OH Oxidation Oxygen O₂ (Air) Oxygen->Fmoc_Met_OH Fmoc_Met_O2_OH Fmoc-Met(O₂)-OH (Sulfone) Fmoc_Met_O_OH->Fmoc_Met_O2_OH Further Oxidation

Figure 2. Oxidation pathway of the methionine residue.

Experimental Protocols for Stability Assessment

To ensure the quality of this compound powder, a robust stability testing program should be implemented. The following protocols are based on ICH guidelines and standard analytical practices.[3][6]

Protocol 1: Long-Term and Accelerated Stability Study

Objective: To evaluate the stability of this compound powder under various temperature and humidity conditions over time.

Methodology:

  • Sample Preparation: Aliquot at least three batches of this compound powder into amber glass vials with tightly sealed caps.

  • Storage Conditions: Place the vials in calibrated stability chambers set to the following ICH conditions:[3]

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Long-Term Refrigerated (Control): 5°C ± 3°C

    • Long-Term Frozen (Control): -20°C ± 5°C

  • Testing Schedule: Withdraw samples at specified time points.

    • Long-Term Studies: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated Studies: 0, 3, and 6 months.

  • Analysis: At each time point, analyze the samples for purity, degradation products, moisture content, and appearance as described in the analytical protocols below.

G Workflow for Stability Study cluster_0 Sample Preparation cluster_1 Storage cluster_2 Testing at Time Points cluster_3 Data Evaluation Start Start: 3 Batches of this compound Aliquot Aliquot into Vials Start->Aliquot Storage_LT 25°C / 60% RH Aliquot->Storage_LT Storage_ACC 40°C / 75% RH Aliquot->Storage_ACC Storage_Ref 5°C Aliquot->Storage_Ref Storage_Frz -20°C Aliquot->Storage_Frz Analysis Purity (HPLC) Moisture (Karl Fischer) Appearance Storage_LT->Analysis Storage_ACC->Analysis Storage_Ref->Analysis Storage_Frz->Analysis Report Generate Stability Report Establish Re-test Date Analysis->Report

Figure 3. Experimental workflow for a formal stability study.
Protocol 2: Stability-Indicating HPLC Method

Objective: To quantify the purity of this compound and separate it from its potential degradation products.

Methodology:

  • System: A standard HPLC or UPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-17 min: 30% to 95% B

    • 17-20 min: 95% B

    • 20-21 min: 95% to 30% B

    • 21-25 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 265 nm.

  • Sample Preparation: Accurately weigh and dissolve this compound powder in a 50:50 mixture of Mobile Phase A and B to a final concentration of ~0.5 mg/mL.

  • Analysis: Inject the sample and integrate all peaks. Purity is calculated as the percentage of the main peak area relative to the total peak area. Identify degradation products by comparison with known standards or by LC-MS.

Protocol 3: Moisture Content by Karl Fischer Titration

Objective: To quantify the water content in the this compound powder.

Methodology:

  • System: A volumetric or coulometric Karl Fischer titrator.

  • Reagents: Karl Fischer reagents appropriate for aldehydes and ketones.

  • Procedure:

    • Standardize the Karl Fischer reagent with a certified water standard.

    • Accurately weigh a sample of this compound powder (typically 50-100 mg) and quickly transfer it to the titration vessel containing a stirred solvent (e.g., anhydrous methanol).[3]

    • Titrate to the electrometric endpoint.

    • Calculate the water content as a percentage (w/w).

    • Perform the analysis in a low-humidity environment to minimize atmospheric moisture absorption.[3]

Protocol 4: Photostability Testing

Objective: To assess the impact of light exposure on the stability of the powder.

Methodology:

  • Sample Preparation: Spread a thin layer of this compound powder in a chemically inert, transparent container. Prepare a "dark control" sample by wrapping an identical container in aluminum foil.[7]

  • Exposure: Place both samples in a photostability chamber. Expose them to a light source that conforms to ICH Q1B guidelines, providing a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5]

  • Analysis: After exposure, analyze both the exposed sample and the dark control using the stability-indicating HPLC method (Protocol 2).

  • Evaluation: Compare the chromatograms. A significant increase in degradation products in the exposed sample relative to the dark control indicates photosensitivity.

Conclusion

The chemical integrity of this compound powder is paramount for the successful synthesis of high-quality peptides. Degradation of this starting material can lead to failed syntheses, the introduction of hard-to-remove impurities (e.g., deletion sequences or oxidized peptides), and a lack of reproducibility. The primary factors influencing stability are temperature, moisture, and light .

By implementing a comprehensive storage strategy based on the recommendations in this guide—long-term storage at -20°C in a dry, dark environment —and adhering to careful handling procedures, researchers and drug development professionals can significantly mitigate the risks of reagent degradation. Furthermore, employing the detailed analytical protocols provided will enable rigorous quality control, ensuring the reliability and success of synthetic peptide campaigns.

References

A Technical Guide to the Purity Analysis of Commercial Fmoc-Met-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and critical considerations for the purity analysis of commercial Nα-Fmoc-L-methionine (Fmoc-Met-OH). The chemical integrity of this raw material is paramount in solid-phase peptide synthesis (SPPS), as impurities can lead to the formation of deletion sequences, truncated peptides, and other byproducts, ultimately impacting the yield and purity of the final peptide product.[1] This guide outlines the common impurities associated with this compound, details the experimental protocols for their detection and quantification, and presents data in a structured format to aid in the selection and quality control of this critical reagent.

Common Impurities in Commercial this compound

Impurities in commercial Fmoc-amino acids, including this compound, can arise from the synthetic route used for their preparation or from degradation during storage.[2][3] Understanding the nature of these potential contaminants is crucial for developing robust analytical methods for their detection.

Table 1: Common Impurities in Commercial this compound and their Impact on Peptide Synthesis

Impurity ClassSpecific ExamplesSource of ImpurityImpact on Peptide Synthesis
Amino Acid-Related Impurities Fmoc-Met-Met-OH (Dipeptide)Side reaction during the attachment of the Fmoc group.[2]Leads to the insertion of an extra methionine residue in the peptide sequence.[1]
Free L-MethionineIncomplete reaction during Fmoc protection or degradation of this compound.[3]Can cause double insertion of methionine and promotes autocatalytic cleavage of the Fmoc group during storage.[4]
Enantiomeric Impurity (Fmoc-D-Met-OH)Racemization during the synthesis of the amino acid or the Fmoc-protected derivative.Incorporation of the D-enantiomer, leading to peptides with altered conformation and biological activity.[2]
β-Alanine Adducts (Fmoc-β-Ala-OH, Fmoc-β-Ala-Met-OH)Ring opening and rearrangement of Fmoc-OSu, a reagent used for Fmoc introduction.[1]Insertion of a β-alanine residue or substitution of methionine with β-alanine.
Process-Related Impurities Acetic AcidResidual solvent or byproduct from the synthesis.Acts as a capping agent, causing chain termination and leading to truncated peptide sequences.[1][2]
Ethyl AcetateResidual solvent from the synthesis.Can lead to the formation of acetic acid during storage, preserving reagent stability.

Quantitative Purity Specifications for Commercial this compound

Leading suppliers of Fmoc-amino acids for peptide synthesis provide detailed specifications for the purity of their products. These specifications often include limits for the common impurities listed above.

Table 2: Typical Purity Specifications for High-Quality Commercial this compound

ParameterSpecificationAnalytical Method
HPLC Purity ≥ 99.0%[4]Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Enantiomeric Purity (L-isomer) ≥ 99.8%[4]Chiral High-Performance Liquid Chromatography (Chiral HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS)
Free Amino Acid Content ≤ 0.2%Gas Chromatography (GC) based methods or specific HPLC methods
Dipeptide Content ≤ 0.1%[1]High-resolution RP-HPLC
β-Alanine Adducts ≤ 0.1%RP-HPLC with appropriate standards
Acetate Content ≤ 0.02%[2]Specialized analytical methods (not standard RP-HPLC)

Experimental Protocols for Purity Analysis

A multi-faceted analytical approach is required for the comprehensive purity assessment of this compound. The following protocols outline the key experimental methodologies.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Chemical Purity

RP-HPLC is the primary technique for assessing the chemical purity of this compound and quantifying impurities such as dipeptides and β-alanine adducts.

Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.[5]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[5]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[5]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[5]

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a typical starting point.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV absorbance at 254 nm or 301 nm (for the Fmoc group).[5]

  • Sample Preparation: Dissolve a small amount of the this compound in the initial mobile phase composition.[5]

  • Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks.[5]

Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity

Chiral HPLC is essential for determining the enantiomeric purity of this compound, as standard RP-HPLC columns cannot separate D- and L-amino acids.[2][6]

Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.[6]

  • Column: A polysaccharide-based chiral stationary phase (CSP) is commonly used (e.g., Lux Cellulose-2).[6]

  • Mobile Phase: A mixture of an acidic additive (e.g., 0.1% Trifluoroacetic Acid or 0.1% Formic Acid) and an organic modifier (e.g., Acetonitrile or Methanol). The exact ratio is optimized to achieve baseline separation.[6]

  • Flow Rate: 1.0 mL/min (isocratic).[6]

  • Detection: UV at 220 nm.[6]

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • Analysis: Inject the sample and determine the ratio of the L- and D-enantiomer peak areas to calculate the enantiomeric excess (% ee).[6]

Mass Spectrometry (MS) for Identity Confirmation and Impurity Identification

Mass spectrometry is a powerful tool for confirming the molecular weight of this compound and for identifying unknown impurities.

Protocol:

  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap, TOF) is preferred for accurate mass measurements.[7]

  • Ionization Source: Electrospray ionization (ESI) is commonly used.[5]

  • Sample Preparation: Dissolve a small amount of the this compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).[5]

  • Analysis: The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography-mass spectrometry (LC-MS) setup. The latter is particularly useful for separating impurities before mass analysis.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed structural information and can be used to confirm the identity of this compound and to detect certain impurities.

Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.[7][8]

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[7]

  • Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants should be consistent with the known structure of this compound. Impurities may be identified by the presence of unexpected signals.[8]

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the purity analysis process for commercial this compound.

G Overall Purity Analysis Workflow for this compound cluster_0 Initial Assessment cluster_1 Chromatographic Analysis cluster_2 Spectroscopic & Other Analyses cluster_3 Final Evaluation start Commercial this compound Sample visual Visual Inspection (Color, Form) start->visual solubility Solubility Test visual->solubility hplc RP-HPLC (Chemical Purity, Dipeptides, β-Ala Adducts) solubility->hplc chiral_hplc Chiral HPLC (Enantiomeric Purity) solubility->chiral_hplc ms Mass Spectrometry (Identity Confirmation, Impurity ID) solubility->ms nmr NMR Spectroscopy (Structural Confirmation) solubility->nmr other Other Methods (GC for Free Amino Acid, Acetate Analysis) solubility->other data_analysis Data Analysis & Comparison to Specifications hplc->data_analysis chiral_hplc->data_analysis ms->data_analysis nmr->data_analysis other->data_analysis report Certificate of Analysis Generation data_analysis->report

A flowchart depicting the comprehensive purity analysis workflow for this compound.

G Decision Tree for Out-of-Specification (OOS) Results start Purity Analysis Result spec_check Within Specification? start->spec_check accept Accept Lot spec_check->accept Yes investigate Investigate OOS Result spec_check->investigate No reject Reject Lot retest Re-test Sample investigate->retest check_method Verify Analytical Method investigate->check_method contact_supplier Contact Supplier investigate->contact_supplier retest->spec_check check_method->retest contact_supplier->reject

References

A Technical Deep Dive: Unraveling the Core Differences Between Fmoc and Boc Protecting Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of peptide synthesis, the strategic selection of protecting groups is a critical determinant of success, directly influencing yield, purity, and the feasibility of synthesizing complex peptide sequences. This technical guide provides an in-depth analysis of the two most prominent α-amino protecting groups: 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc). Tailored for researchers, scientists, and drug development professionals, this document elucidates the fundamental chemical distinctions, presents comparative quantitative data, and provides detailed experimental protocols to inform strategic decision-making in peptide synthesis.

Core Principles: A Dichotomy of Lability and Orthogonality

The primary distinction between Fmoc and Boc protecting groups lies in their lability—the chemical conditions under which they are removed. The Fmoc group is base-labile, readily cleaved by secondary amines like piperidine (B6355638), while the Boc group is acid-labile, requiring strong acids such as trifluoroacetic acid (TFA) for its removal.[1][2] This fundamental difference dictates the entire solid-phase peptide synthesis (SPPS) strategy, including the choice of resin, side-chain protecting groups, and final cleavage conditions.[1]

This differential lability is the foundation of orthogonality , a principle that allows for the selective removal of one type of protecting group in the presence of others.[3]

  • Fmoc/tBu Strategy: This approach is considered fully orthogonal. The base-labile Fmoc group on the α-amino group can be removed repeatedly throughout the synthesis without affecting the acid-labile tert-butyl (tBu) based side-chain protecting groups.[1][]

  • Boc/Bzl Strategy: This strategy is described as semi-orthogonal. Both the Nα-Boc group and the benzyl (B1604629) (Bzl)-based side-chain protecting groups are removed by acid, albeit at different acid strengths.[1] The repetitive use of TFA for Boc deprotection can lead to the gradual loss of some acid-sensitive side-chain protecting groups.[5]

Chemical Structures and Mechanisms of Action

The distinct chemical structures of Fmoc and Boc dictate their unique deprotection mechanisms.

Fmoc (9-fluorenylmethyloxycarbonyl): The Fmoc group is characterized by a fluorene (B118485) ring system. Its deprotection proceeds via a β-elimination mechanism initiated by a base, typically piperidine. The base abstracts the acidic proton on the fluorene ring, leading to the formation of a dibenzofulvene intermediate and the release of the free amine.[6][7]

Boc (tert-butoxycarbonyl): The Boc group's deprotection is an acid-catalyzed process. Protonation of the carbonyl oxygen by a strong acid facilitates the cleavage of the tert-butyl-oxygen bond, forming a stable tert-butyl cation and an unstable carbamic acid, which rapidly decarboxylates to yield the free amine.[8]

Quantitative Comparison of Fmoc and Boc Strategies

The choice between Fmoc and Boc chemistry is often guided by quantitative metrics related to efficiency, purity, and the management of side reactions.

ParameterFmoc StrategyBoc StrategyReferences
Nα-Deprotection Reagent 20% Piperidine in DMF50% Trifluoroacetic Acid (TFA) in DCM[9][10]
Deprotection Time 5-15 minutes5-30 minutes[11][12]
Side-Chain Protection Acid-labile (e.g., tBu, Trt)Acid-labile (benzyl-based, cleaved by HF)[1][]
Final Cleavage Reagent Strong acid (e.g., TFA)Very strong acid (e.g., HF, TFMSA)[1][10]
Typical Coupling Efficiency >99%High, but can be affected by aggregation[1][]
Racemization of Histidine Can be significant, but mitigated by specific derivatives (e.g., Fmoc-His(Boc)-OH)Generally lower risk due to acidic deprotection[1][13]
Aspartimide Formation Prone to this side reaction, especially in Asp-Gly sequencesInherently less prone due to acidic conditions[1][14]

Experimental Protocols

Detailed methodologies are crucial for the successful application of these protecting groups.

Fmoc-Based Protocols

Protocol 1: Fmoc Protection of an Amino Acid

  • Dissolve the amino acid in a 10% solution of sodium carbonate in water.

  • Add a solution of Fmoc-Cl or Fmoc-OSu in dioxane.

  • Stir the reaction mixture at room temperature for 4-8 hours.

  • Acidify the reaction mixture with dilute HCl to precipitate the Fmoc-amino acid.

  • Filter, wash with water, and dry the product.

Protocol 2: On-Resin Fmoc Deprotection

  • Swell the peptide-resin in N,N-dimethylformamide (DMF).

  • Treat the resin with a solution of 20% piperidine in DMF for 3 minutes.

  • Drain the deprotection solution.

  • Treat the resin again with 20% piperidine in DMF for 10-15 minutes.[15]

  • Thoroughly wash the resin with DMF to remove piperidine and the dibenzofulvene adduct.[9]

Boc-Based Protocols

Protocol 3: Boc Protection of an Amino Acid using Boc Anhydride

  • Dissolve the amino acid in a mixture of dioxane and water.

  • Add triethylamine (B128534) until the pH is approximately 9.

  • Add a solution of di-tert-butyl dicarbonate (B1257347) (Boc)₂O in dioxane.

  • Stir the reaction at room temperature overnight.

  • Acidify the mixture with a citric acid solution and extract the Boc-amino acid with an organic solvent.[16]

Protocol 4: On-Resin Boc Deprotection

  • Swell the Boc-protected peptide-resin in dichloromethane (B109758) (DCM).

  • Treat the resin with a solution of 50% TFA in DCM for 5 minutes.[9]

  • Drain the solution.

  • Treat the resin again with 50% TFA in DCM for 20-25 minutes.[17]

  • Wash the resin thoroughly with DCM.

  • Neutralize the resin with a solution of 5% N,N-diisopropylethylamine (DIPEA) in DCM.[8]

Visualization of Synthetic Workflows

The following diagrams illustrate the cyclical nature of SPPS for both Fmoc and Boc strategies.

Fmoc_SPPS_Workflow Start Start with Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Activated Fmoc-AA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotection Next Amino Acid FinalCleavage Final Cleavage & Deprotection (TFA) Repeat->FinalCleavage Synthesis Complete Boc_SPPS_Workflow Start Start with Resin Deprotection Boc Deprotection (TFA/DCM) Start->Deprotection Neutralization Neutralization (DIPEA/DCM) Deprotection->Neutralization Wash1 Wash (DCM) Neutralization->Wash1 Coupling Amino Acid Coupling (Activated Boc-AA) Wash1->Coupling Wash2 Wash (DCM) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotection Next Amino Acid FinalCleavage Final Cleavage & Deprotection (HF) Repeat->FinalCleavage Synthesis Complete

References

The Strategic Role of Fmoc-Met-OH in Solid-Phase Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methionine, a sulfur-containing amino acid, plays a crucial role in the structure and function of many biologically active peptides. Its incorporation into synthetic peptides using solid-phase peptide synthesis (SPPS) is primarily achieved through the use of Nα-9-fluorenylmethyloxycarbonyl-L-methionine (Fmoc-Met-OH). This technical guide provides an in-depth analysis of the role and handling of this compound in modern peptide synthesis. It covers the core principles of its application, strategies to mitigate common side reactions such as oxidation and S-alkylation, and detailed experimental protocols for its efficient use. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of peptide chemistry and drug development, enabling the successful synthesis of high-purity methionine-containing peptides.

Introduction to this compound in SPPS

Solid-phase peptide synthesis (SPPS) employing the Fmoc strategy is the cornerstone of modern peptide synthesis, prized for its mild reaction conditions and suitability for complex sequences.[1] In this methodology, this compound serves as the standard building block for introducing methionine residues into a growing peptide chain. The Fmoc group provides temporary protection of the α-amino group, which can be selectively removed under mild basic conditions, typically with piperidine (B6355638), allowing for the sequential addition of subsequent amino acids.[2]

The thioether side chain of methionine, however, presents a unique challenge during SPPS. It is susceptible to oxidation to methionine sulfoxide (B87167) (+16 Da) or methionine sulfone (+32 Da), and S-alkylation, most commonly tert-butylation (+56 Da), during the final trifluoroacetic acid (TFA)-mediated cleavage and deprotection step.[3][4] These side reactions can compromise the purity, yield, and biological activity of the target peptide. Therefore, a thorough understanding of the chemistry of this compound and the implementation of optimized protocols are critical for success.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValue
Chemical Name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-methionine
Molecular Formula C₂₀H₂₁NO₄S[5]
Molecular Weight 371.45 g/mol [5]
CAS Number 71989-28-1[5]
Appearance White to off-white powder
Melting Point 121-123 °C[6]
Optical Activity [α]20/D -29.5±1.5°, c = 1% in DMF[6]
Storage Temperature 2-8°C[6]

Core Reactions in SPPS Involving this compound

The successful incorporation of methionine into a peptide sequence involves a cycle of deprotection and coupling reactions.

Fmoc Deprotection

The removal of the Fmoc group from the N-terminus of the resin-bound peptide is achieved by treatment with a mild base, most commonly a 20% solution of piperidine in N,N-dimethylformamide (DMF). The reaction proceeds via a β-elimination mechanism.[7]

Fmoc_Deprotection cluster_reactants Reactants cluster_intermediates Mechanism cluster_products Products Fmoc_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Proton Abstraction Fmoc_Peptide->Proton_Abstraction Piperidine Piperidine (Base) Piperidine->Proton_Abstraction Beta_Elimination β-Elimination Proton_Abstraction->Beta_Elimination DBF_Trapping DBF Trapping Beta_Elimination->DBF_Trapping Free_Amine H₂N-Peptide-Resin Beta_Elimination->Free_Amine DBF_Adduct Dibenzofulvene-Piperidine Adduct DBF_Trapping->DBF_Adduct Coupling_Mechanism cluster_reactants Reactants cluster_process Process cluster_product Product Fmoc_Met This compound Activation Activation (Formation of Active Ester) Fmoc_Met->Activation HATU HATU (Coupling Reagent) HATU->Activation Base Base (e.g., DIPEA) Base->Activation Peptide_Resin H₂N-Peptide-Resin Coupling Nucleophilic Attack (Peptide Bond Formation) Peptide_Resin->Coupling Activation->Coupling Coupled_Peptide Fmoc-Met-NH-Peptide-Resin Coupling->Coupled_Peptide Side_Reaction_Management cluster_solutions Mitigation Strategies Start Analyze Crude Peptide by LC-MS Mass_Check Unexpected Mass Shift? Start->Mass_Check Oxidation_Check Mass +16 Da? Mass_Check->Oxidation_Check Yes No_Issue No Met-Related Side Reaction Mass_Check->No_Issue No Alkylation_Check Mass +56 Da? Oxidation_Check->Alkylation_Check No Oxidation Methionine Oxidation Detected Oxidation_Check->Oxidation Yes Alkylation S-Alkylation Detected Alkylation_Check->Alkylation Yes Other_Issue Other Side Reaction Alkylation_Check->Other_Issue No Oxidation_Sol Use optimized cleavage cocktail (e.g., with TMSCl/PPh₃). Reduce cleavage time. Post-cleavage reduction (NH₄I/DMS). Oxidation->Oxidation_Sol Alkylation_Sol Use efficient scavengers (TIS, EDT, Thioanisole). Post-cleavage reversal (5% Acetic Acid, 40°C). Alkylation->Alkylation_Sol

References

Unraveling the Core: An In-depth Technical Guide to the Fmoc Deprotection Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the efficient assembly of complex peptide chains. Its removal, or deprotection, is a critical step that dictates the overall success, purity, and yield of the final peptide product. This technical guide provides a comprehensive examination of the Fmoc deprotection mechanism, a comparative analysis of commonly used deprotection reagents, detailed experimental protocols, and strategies to mitigate common side reactions.

The Core Mechanism: A Base-Mediated Cascade

The removal of the Fmoc group is a base-catalyzed β-elimination reaction. The process is initiated by the abstraction of the acidic proton on the C9 carbon of the fluorenyl ring system by a base, typically a secondary amine like piperidine (B6355638).[1][2][3] This initial deprotonation is the rate-determining step.[4]

Following proton abstraction, a cascade of events unfolds, leading to the liberation of the free N-terminal amine of the peptide. The intermediate carbanion undergoes a β-elimination, releasing the highly reactive dibenzofulvene (DBF) molecule and carbon dioxide.[5] To drive the deprotection reaction to completion and prevent unwanted side reactions, the liberated DBF is trapped by the excess amine base present in the reaction mixture, forming a stable adduct.[1][2]

Fmoc_Deprotection_Mechanism cluster_0 Fmoc-Protected Peptide cluster_1 Deprotection Reagent cluster_2 Reaction Intermediates cluster_3 Products Fmoc_Peptide Fmoc-NH-Peptide Carbanion Carbanion Intermediate Fmoc_Peptide->Carbanion + Piperidine Base Piperidine DBF Dibenzofulvene (DBF) Carbanion->DBF β-elimination Free_Amine H₂N-Peptide (Free Amine) Carbanion->Free_Amine β-elimination CO2 CO₂ Carbanion->CO2 β-elimination DBF_Adduct DBF-Piperidine Adduct DBF->DBF_Adduct + Piperidine

Comparative Analysis of Deprotection Reagents

While a 20% solution of piperidine in N,N-dimethylformamide (DMF) is the conventional reagent for Fmoc removal, concerns over its propensity to cause side reactions have led to the exploration of alternatives.[4][6] The choice of base, its concentration, and the reaction conditions are pivotal in minimizing these unwanted reactions.[6]

Reagent(s)ConcentrationDeprotection TimePeptide Purity (%)Aspartimide Formation (%)Diketopiperazine (DKP) Formation (%)Racemization (%)
Piperidine 20% in DMF5-20 minVariableCan be significant, especially with Asp-Xxx sequences.[6]Prone to occur, especially with Pro-containing dipeptides.[6]Can occur, particularly at the C-terminus and with sensitive residues like Cys and His.[6]
4-Methylpiperidine (4-MP) 20% in DMF5-20 minSimilar to PiperidinePotentially minor improvements in reducing side reactions in certain contexts.[2][6]Similar to PiperidineSimilar to Piperidine
Piperazine (B1678402) (PZ) 5-10% in DMFSlower than PiperidineGenerally higher for sensitive sequencesSignificantly reduced compared to Piperidine.[2][6]Reduced compared to Piperidine.Lower than Piperidine.
DBU 2% in DMF< 1 minVariableCan be exacerbated due to strong basicity.[6]Can be significant.Can be exacerbated.[6]
Piperazine/DBU 5% PZ / 2% DBU in DMF< 1 minHighMinimized, especially with the addition of formic acid.[4][6]Significantly reduced.[7]Low.
Dipropylamine (DPA) 25% in DMF5-15 minHigh for Asp-containing peptidesSignificantly reduced.[3]Not extensively reported.Not extensively reported.

Note: The efficiency and extent of side reactions are highly sequence-dependent. The data presented are illustrative and may vary based on the specific peptide sequence and synthesis conditions.[6]

Key Side Reactions in Fmoc Deprotection

Aspartimide Formation

Under the basic conditions of Fmoc deprotection, the backbone amide nitrogen of an aspartic acid residue can attack the side-chain ester, forming a stable five-membered cyclic imide known as aspartimide.[8][9] This intermediate can then be hydrolyzed to form a mixture of α- and β-aspartyl peptides, or be attacked by the amine base to form piperidide adducts, all of which are difficult to separate from the desired product.[8][9]

Aspartimide_Formation Peptide_Asp Peptide-Asp(OR)-Xxx- Aspartimide Aspartimide Intermediate Peptide_Asp->Aspartimide Base (e.g., Piperidine) Alpha_Peptide α-Aspartyl Peptide Aspartimide->Alpha_Peptide Hydrolysis/Base Beta_Peptide β-Aspartyl Peptide Aspartimide->Beta_Peptide Hydrolysis/Base Piperidide Piperidide Adducts Aspartimide->Piperidide + Piperidine

Diketopiperazine (DKP) Formation

At the dipeptide stage, particularly with sequences containing proline or other secondary amino acids in the second position, the deprotected N-terminal amine can intramolecularly attack the ester linkage to the resin.[10][11] This results in the cleavage of the dipeptide from the solid support as a stable six-membered cyclic diketopiperazine, leading to a significant loss of yield.[10][11]

DKP_Formation Dipeptide_Resin H₂N-AA₂-AA₁-Resin DKP Diketopiperazine Dipeptide_Resin->DKP Intramolecular Cyclization Resin Resin Dipeptide_Resin->Resin Cleavage Truncated_Peptide Truncated Peptide Chain Dipeptide_Resin->Truncated_Peptide Leads to

Experimental Protocols

Standard Piperidine Deprotection Protocol

This protocol is widely employed for routine solid-phase peptide synthesis.[6]

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin.

  • Agitation: Agitate the mixture at room temperature for a specified time, typically 5-10 minutes.

  • Drain: Drain the deprotection solution.

  • Repeat (Optional but Recommended): Repeat the deprotection step (steps 2-4) one more time to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

Piperazine/DBU Deprotection Protocol

This protocol is advantageous for rapid deprotection and for sequences prone to side reactions.[5][6]

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Deprotection Solution Preparation: Prepare a solution of 5% (w/v) piperazine and 2% (v/v) DBU in DMF. For sequences prone to aspartimide formation, 1% formic acid can be added to this solution.[4]

  • Deprotection: Add the deprotection solution to the resin.

  • Agitation: Agitate the mixture at room temperature for 1-5 minutes.

  • Drain: Drain the deprotection solution.

  • Repeat (Optional): For difficult sequences, a second treatment may be beneficial.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

UV-Vis Monitoring of Fmoc Deprotection

Quantitative monitoring of Fmoc deprotection can be achieved using UV-Vis spectrophotometry, which measures the absorbance of the DBF-piperidine adduct.[1]

  • Fmoc Deprotection: Perform the deprotection step as described in the protocols above.

  • Collection of Filtrate: Combine the filtrates from the deprotection steps in a volumetric flask of a known volume (e.g., 10 mL or 25 mL).

  • Dilution: Dilute the collected filtrate to the mark with DMF. Ensure the solution is thoroughly mixed. A further dilution may be necessary to bring the absorbance within the linear range of the spectrophotometer.

  • Spectrophotometric Measurement:

    • Use a quartz cuvette with a 1 cm path length.

    • Blank the spectrophotometer with the deprotection solution (e.g., 20% piperidine in DMF).

    • Measure the absorbance of the diluted filtrate at approximately 301 nm.

  • Calculation of Resin Loading: The loading of the resin can be calculated using the Beer-Lambert law: Loading (mmol/g) = (Absorbance × Dilution Factor × Volume of Flask (L)) / (ε × mass of resin (g) × path length (cm)) Where ε (molar extinction coefficient) for the DBF-piperidine adduct is approximately 7800 M⁻¹cm⁻¹.[12]

UV_Vis_Monitoring_Workflow Start Fmoc-Peptide-Resin Deprotection Perform Fmoc Deprotection Start->Deprotection Collect Collect Filtrate Deprotection->Collect Dilute Dilute with DMF Collect->Dilute Measure Measure Absorbance at ~301 nm Dilute->Measure Calculate Calculate Resin Loading Measure->Calculate

Conclusion

A thorough understanding of the Fmoc deprotection mechanism and the factors influencing its efficiency is paramount for the successful synthesis of high-quality peptides. While piperidine remains a workhorse reagent, the strategic selection of alternative bases, such as piperazine/DBU combinations, can significantly mitigate common side reactions like aspartimide and diketopiperazine formation, particularly for challenging sequences. The implementation of robust analytical monitoring, such as UV-Vis spectrophotometry, provides crucial real-time feedback on the deprotection efficiency, enabling researchers to optimize their synthetic strategies and ultimately achieve higher purity and yields in their peptide products.

References

The Unwanted Reactivity of Methionine in Peptide Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methionine, a seemingly innocuous sulfur-containing amino acid, often presents significant challenges during solid-phase peptide synthesis (SPPS). Its thioether side chain is susceptible to undesirable modifications, primarily oxidation and S-alkylation, which can compromise the purity, yield, and biological activity of the final peptide product. This technical guide provides a comprehensive overview of these side reactions, strategies for their prevention, and detailed protocols for the remediation of affected peptides.

The Two Faces of Methionine's Side Chain: Oxidation and S-Alkylation

During the course of SPPS, particularly within the acidic environment of the final cleavage and deprotection step, the nucleophilic sulfur atom of the methionine side chain becomes a prime target for electrophilic attack. This leads to two major side reactions:

  • Oxidation: The thioether can be readily oxidized to form methionine sulfoxide (B87167) (Met(O)), resulting in a mass increase of +16 Da, or further to methionine sulfone (Met(O2)), with a +32 Da mass increase.[1] This modification introduces a polar group, which can alter the peptide's conformation, solubility, and biological function.[2]

  • S-Alkylation: The methionine side chain can be alkylated by carbocations generated during the cleavage of acid-labile protecting groups. The most common form of this is S-tert-butylation, arising from the tert-butyl cations released from protecting groups like Boc and tBu.[1] This results in the formation of a bulky sulfonium (B1226848) salt.

These side reactions are particularly prevalent during the trifluoroacetic acid (TFA)-based cleavage step in Fmoc/tBu solid-phase peptide synthesis.[3]

Proactive Prevention: Choosing the Right Cleavage Strategy

The most effective approach to managing methionine side reactions is to prevent their occurrence in the first place. This is primarily achieved by optimizing the composition of the cleavage cocktail through the addition of specific scavengers.

Scavengers for Suppressing Oxidation

A variety of reagents can be added to the cleavage cocktail to minimize methionine oxidation. These scavengers act as reducing agents or preferential targets for oxidizing species. A comparative study on a model peptide, Ac-Met-Glu-Glu-Pro-Asp-OH, highlights the efficacy of different cleavage conditions.

EntryCleavage Cocktail Composition (v/v unless stated)Cleavage Time (h)Cleavage Temp (°C)Peptide Purity (%)Met(O) (%)Met(tBu) (%)
1TFA/TIS/H₂O (95:2.5:2.5)12574.81.623.6
2TFA/TIS/H₂O (95:2.5:2.5)0.52580.11.518.4
3TFA/TIS/H₂O (95:2.5:2.5)22572.51.825.7
4TFA/TIS/H₂O (95:2.5:2.5)14065.22.532.3
5TFA/TIS/H₂O (95:2.5:2.5)1678.91.219.9
6TFA/Anisole/TMSCl (95:2.5:2.5)12580.51.218.3
7TFA/Anisole/TMSCl/Me₂S (85:5:5:5)12588.90.510.6
8TFA/Anisole/TMSCl/Me₂S + 1mg/mL PPh₃12595.20.04.8
9Reagent H¹2-4RT>98²Not Detected²-

¹Reagent H: TFA/phenol/thioanisole/1,2-ethanedithiol/H₂O/dimethylsulfide/NH₄I (81:5:5:2.5:3:2:1.5 w/w)[4] ²Data from a different study on a model pentadecapeptide.[4]

As the data indicates, standard cleavage cocktails can lead to significant S-alkylation and some level of oxidation.[3] The addition of scavengers like trimethylsilyl (B98337) chloride (TMSCl), dimethyl sulfide (B99878) (Me₂S), and triphenylphosphine (B44618) (PPh₃) can dramatically reduce or even eliminate these side products.[3]

The Mechanism of Oxidation Prevention

The combination of TMSCl and PPh₃ has proven to be highly effective in preventing methionine oxidation. The proposed mechanism involves the reaction of any formed methionine sulfoxide with TMSCl to generate a reactive intermediate. This intermediate is then reduced back to methionine by PPh₃, which is in turn oxidized to triphenylphosphine oxide.

G MetO Methionine Sulfoxide (Met(O)) Intermediate Reactive Intermediate [Peptide-Met-S+(OTMS)-CH₃]Cl⁻ MetO->Intermediate + TMSCl TMSCl TMSCl Met Methionine (Met) Intermediate->Met + PPh₃ TMSOH Silanol PPh3 Triphenylphosphine (PPh₃) OPPh3 Triphenylphosphine Oxide (OPPh₃) G cluster_0 Side Reaction cluster_1 Prevention Met Methionine Met_tBu S-tert-butylated Methionine Met->Met_tBu + tBu⁺ tBu_cation tert-butyl cation (from protecting groups) Scavenger Scavenger (e.g., TIS, EDT) Trapped_cation Trapped Cation Scavenger->Trapped_cation + tBu⁺ tBu_cation2 tert-butyl cation G Met_tBu S-tert-butylated Methionine Met Methionine Met_tBu->Met 5% Acetic Acid, 40°C, 24h Isobutylene Isobutylene G cluster_0 Peptide Synthesis Workflow cluster_1 Side Reaction Pathways cluster_2 Management Strategies cluster_3 Outcome start Start: Fmoc-SPPS of Methionine-containing Peptide cleavage Cleavage from Resin (TFA-based cocktail) start->cleavage analysis Crude Peptide Analysis (RP-HPLC, MS) cleavage->analysis oxidation Oxidation (+16 Da / +32 Da) cleavage->oxidation alkylation S-alkylation (+56 Da) cleavage->alkylation prevention Prevention: Optimized Cleavage Cocktail (Scavengers) cleavage->prevention Implement purification Purification analysis->purification If pure remediation Remediation: - Reduction of Met(O) - Reversal of S-alkylation oxidation->remediation alkylation->remediation prevention->purification remediation->purification final_product Desired Peptide purification->final_product

References

Methodological & Application

Application Note and Protocol: Standard Protocol for Fmoc-Met-OH Coupling in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the efficient construction of peptide chains on a solid support. The fluorenylmethyloxycarbonyl (Fmoc) strategy is widely adopted due to its use of a base-labile Nα-protecting group, which allows for milder deprotection conditions compared to the acid-labile Boc strategy.[1] Methionine (Met) is a crucial amino acid found in many biologically active peptides. However, its incorporation using Fmoc-Met-OH presents a specific challenge: the thioether side chain is susceptible to oxidation, primarily to methionine sulfoxide (B87167), during synthesis and particularly during the final acidic cleavage from the resin.[2][3]

This document provides detailed protocols for the efficient coupling of this compound in SPPS, outlines strategies to mitigate side reactions, and presents quantitative data for common coupling methodologies.

General Experimental Workflow

The following diagram illustrates the fundamental cycle of solid-phase peptide synthesis for the incorporation of a single amino acid residue.

SPPS_Workflow cluster_resin Solid Support cluster_solution Solution Phase cluster_cycle Coupling Cycle Resin Resin with N-terminal Amine Coupling Coupling Reaction Resin->Coupling AA_Activation Activate This compound Activated_AA Activated This compound* AA_Activation->Activated_AA Coupling Reagent + Base Activated_AA->Coupling Wash1 Wash (DMF) Coupling->Wash1 Fmoc_Deprotection Fmoc Deprotection (20% Piperidine (B6355638)/DMF) Wash1->Fmoc_Deprotection Wash2 Wash (DMF) Fmoc_Deprotection->Wash2 New_Resin Resin with Elongated Chain and Free N-terminus Wash2->New_Resin New_Resin->Coupling Next Cycle

Caption: General workflow for a single Fmoc-SPPS coupling cycle.

Quantitative Data Summary for this compound Coupling

The choice of coupling reagent is critical for achieving high efficiency while minimizing side reactions. The following table summarizes common coupling strategies and their key parameters.

ParameterProtocol 1: HATUProtocol 2: HBTUProtocol 3: DIC/Oxyma
Reagent Type Aminium/Uronium SaltAminium/Uronium SaltCarbodiimide + Additive
This compound (eq.) 3 - 53 - 53 - 5
Coupling Reagent (eq.) 2.9 - 4.82.9 - 4.83 - 5
Additive (eq.) N/A (HATU contains HOAt)N/A (HBTU contains HOBt)3 - 5 (Oxyma)
Base (DIPEA) (eq.) 6 - 106 - 10N/A (DIC is base-free)
Typical Coupling Time 15 - 60 min30 - 90 min60 - 120 min
Coupling Efficiency >99%>99%>99%
Racemization Risk Very LowLowLow (with Oxyma)
Notes High reactivity, ideal for difficult couplings.[3]A reliable and widely used reagent.Cost-effective, slower kinetics.[3]

Equivalents (eq.) are relative to the functional loading of the resin.

Experimental Protocols

These protocols are designed for manual synthesis but can be adapted for automated synthesizers.

Materials and Reagents
  • Resin: Rink Amide or Wang resin (pre-loaded or with a free amine).

  • Amino Acid: this compound.

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM).

  • Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Coupling Reagents: HATU, HBTU, or DIC.

  • Additives: Oxyma.

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Washing Solvents: DMF, DCM.

  • Kaiser Test Solutions: (A) Ninhydrin in ethanol, (B) Phenol in ethanol, (C) KCN in pyridine.

  • Cleavage Cocktail (Modified Reagent K): 90% Trifluoroacetic acid (TFA), 5% Thioanisole, 2.5% Water, 2.5% 1,2-Ethanedithiol (EDT).[3]

Resin Preparation
  • Place the resin in a suitable reaction vessel.

  • Swell the resin in DMF for 30-60 minutes or DCM for 15-30 minutes.

  • Drain the solvent.

Fmoc Deprotection
  • Add the 20% piperidine/DMF solution to the resin.

  • Agitate for 3 minutes and drain.

  • Add a fresh portion of 20% piperidine/DMF solution.

  • Agitate for 10-15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

Protocol 1: Coupling using HATU
  • Activation: In a separate vial, dissolve this compound (4 eq.) and HATU (3.8 eq.) in DMF. Add DIPEA (8 eq.) to the solution. This creates the activated species in situ.

  • Coupling: Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 15-45 minutes at room temperature.

  • Monitoring and Washing: Proceed to section 4.7.

Protocol 2: Coupling using HBTU
  • Activation: In a separate vial, dissolve this compound (4 eq.) and HBTU (3.8 eq.) in DMF. Add DIPEA (8 eq.) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 45-90 minutes at room temperature.

  • Monitoring and Washing: Proceed to section 4.7.

Protocol 3: Coupling using DIC/Oxyma
  • Solution Prep: In a separate vial, dissolve this compound (4 eq.) and Oxyma (4 eq.) in DMF.

  • Coupling: Add this solution to the deprotected resin. Then, add N,N'-Diisopropylcarbodiimide (DIC) (4 eq.) to the reaction vessel.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring and Washing: Proceed to section 4.7.

Monitoring and Washing
  • After the coupling time has elapsed, take a small sample of resin beads for a Kaiser test.

  • Kaiser Test: Wash the sample beads with ethanol. Add 2-3 drops of each Kaiser test reagent and heat at 100°C for 5 minutes.[4]

    • Negative (Yellow/Colorless beads): Coupling is complete.

    • Positive (Blue/Purple beads): Incomplete coupling. Free primary amines are present.[5]

  • If the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove any excess reagents.

Side Reaction Mitigation and Troubleshooting

Side_Reactions Fmoc_Met_Peptide Fmoc-Met-Peptide-Resin TFA_Cleavage TFA Cleavage Fmoc_Met_Peptide->TFA_Cleavage Target_Peptide Target Met-Peptide (Desired Product) TFA_Cleavage->Target_Peptide Main Path Oxidized_Peptide Met(O)-Peptide (Side Product) TFA_Cleavage->Oxidized_Peptide Oxidation Scavengers Scavengers (Thioanisole, EDT) Scavengers->TFA_Cleavage Inhibits Oxidation

Caption: Mitigation of methionine oxidation during TFA cleavage.

Methionine Oxidation

The primary side reaction for methionine is the oxidation of its thioether side chain to a sulfoxide.[2] This occurs most readily during the final acidolytic cleavage.

  • Prevention: Use a cleavage cocktail containing scavengers designed to suppress oxidation and reduce any sulfoxide that may have formed.

  • Recommended Cleavage Cocktail: A modified Reagent K is highly effective.[3]

    • Composition: TFA (90.0%), Thioanisole (5.0%), Water (2.5%), 1,2-Ethanedithiol (EDT) (2.5%).

    • Function: Thioanisole and EDT act as potent scavengers to prevent oxidation.[3][6] For peptides especially sensitive to oxidation, adding ammonium (B1175870) iodide and dimethyl sulfide (B99878) can further help reduce any formed sulfoxide back to methionine.[2]

Incomplete Coupling

If a Kaiser test is positive after the initial coupling reaction, it indicates the presence of unreacted N-terminal amines, which will lead to deletion sequences in the final peptide.[5]

  • Solution: Perform a "double coupling."[5] Drain the initial reaction solution, wash the resin with DMF, and repeat the coupling step with a fresh preparation of activated this compound and coupling reagents.

Racemization

Racemization involves the loss of stereochemical integrity at the α-carbon. While methionine is less prone to racemization than residues like histidine or cysteine, the risk is not zero.[7][8]

  • Prevention:

    • Avoid prolonged pre-activation times, especially when using strong bases like DIPEA.[4]

    • Use coupling reagents known for low racemization potential, such as HATU or carbodiimides in the presence of Oxyma.[3]

    • Using a less hindered base like 2,4,6-collidine instead of DIPEA has also been recommended to reduce racemization in sensitive couplings.[4]

References

Dissolving Fmoc-Met-OH for Solid-Phase Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the effective dissolution of 9-fluorenylmethoxycarbonyl-L-methionine (Fmoc-Met-OH), a critical building block in solid-phase peptide synthesis (SPPS). Proper dissolution is paramount for ensuring successful incorporation into peptide sequences, preventing failed couplings, and minimizing side reactions.

Application Notes

The choice of solvent is crucial for the successful use of this compound in SPPS. The solvent must effectively solvate the protected amino acid, the growing peptide chain, and the resin support to ensure efficient reaction kinetics.[1] Inadequate solubility can lead to incomplete coupling reactions, resulting in deletion sequences and posing significant challenges during the purification process.[1]

Solvent Selection:

Polar aprotic solvents are the most commonly used and recommended for dissolving Fmoc-amino acids, including this compound.[1][2]

  • N,N-Dimethylformamide (DMF): DMF is the most widely used solvent in Fmoc-based SPPS due to its excellent solvating power for Fmoc-amino acids and coupling reagents.[1][3][4] It is considered the workhorse solvent for this application.[3]

  • N-Methyl-2-pyrrolidone (NMP): NMP is another excellent choice, often used interchangeably with DMF.[1][4] It is more polar than DMF and can sometimes offer superior solvation for complex or aggregation-prone sequences.[4] However, it has been reported that Fmoc-amino acids may exhibit greater decomposition in NMP compared to DMF over extended periods.[4]

  • Dichloromethane (DCM): DCM is generally not recommended for dissolving Fmoc-amino acids due to its lower solvating power for these polar molecules.[1] Its use is typically restricted to washing steps in the synthesis cycle.[1][4]

For particularly challenging sequences or when solubility issues are encountered even in DMF or NMP, the use of co-solvents or alternative techniques may be beneficial:

  • Dimethyl Sulfoxide (B87167) (DMSO): A small amount of DMSO can be added to the primary solvent (DMF or NMP) to aid in the dissolution of difficult-to-dissolve or unnatural amino acids.[5]

  • Sonication and Gentle Warming: These techniques can be employed to assist in the dissolution of this compound if solubility issues persist.[1]

Potential Challenges:

  • Methionine Oxidation: The thioether side chain of methionine is susceptible to oxidation, which can occur during synthesis and cleavage. The choice of reagents and cleavage cocktails is critical to minimize this side reaction.

  • Aggregation: Peptides containing hydrophobic residues can be prone to aggregation on the resin, leading to poor reaction efficiency. Ensuring complete dissolution of the incoming this compound is a key step in mitigating this issue.[6]

  • Solvent Purity: The purity of the solvent is crucial. For instance, DMF can break down over time to release dimethylamine, which can prematurely remove the Fmoc protecting group, leading to insertion of multiple amino acids.[4]

Quantitative Data Summary

While extensive comparative solubility data is not always readily available in a single source, the following table summarizes the solubility of this compound in common SPPS solvents based on available information. It is important to use this data as a guideline, and empirical determination for specific applications is recommended.[1]

SolventAbbreviationMolar Solubility (M)g/L (approx.)Remarks
N,N-DimethylformamideDMF≥ 0.5≥ 185.7"Clearly soluble" at 0.5 M. Recommended for routine use.[1]
N-Methyl-2-pyrrolidoneNMPGood to Excellent-Recommended for routine use.[1]
DichloromethaneDCMLow-Not recommended for dissolution.[1]

Molecular Weight of this compound ≈ 371.4 g/mol

Experimental Protocols

Protocol 1: Standard Dissolution of this compound for Coupling

This protocol outlines the standard procedure for dissolving this compound for a typical coupling reaction in SPPS.

Materials:

  • This compound

  • SPPS-grade N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)[7]

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)[7]

  • Reaction vessel

Procedure:

  • Weighing: In a clean, dry vial, weigh the required amount of this compound (typically 3-5 equivalents relative to the resin loading).[8]

  • Solvent Addition: Add the appropriate volume of SPPS-grade DMF or NMP to achieve the desired concentration (e.g., 0.5 M).

  • Dissolution: Agitate the vial by vortexing or gentle swirling until the this compound is completely dissolved. A clear solution should be obtained.

  • Activation: Proceed with the pre-activation of the amino acid by adding the coupling reagents and base as per the specific coupling protocol being followed.[8][9] For example, for activation with HBTU/DIPEA, the reagents are added to the dissolved this compound and allowed to react for 1-2 minutes before being added to the deprotected resin.[9]

  • Coupling: Add the activated this compound solution to the reaction vessel containing the deprotected resin.[8]

Protocol 2: Dissolution of this compound with a Co-solvent for Difficult Sequences

This protocol is recommended when solubility issues are encountered with standard solvents.

Materials:

  • This compound

  • SPPS-grade N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • SPPS-grade Dimethyl sulfoxide (DMSO)

  • Coupling reagents

  • Base

  • Reaction vessel

Procedure:

  • Weighing: Weigh the required amount of this compound into a clean, dry vial.

  • Co-solvent Addition: Add a small amount of DMSO (e.g., 5-10% of the total final volume) to the vial and agitate to form a slurry or partial solution.

  • Primary Solvent Addition: Add the primary solvent (DMF or NMP) to reach the final desired concentration.

  • Complete Dissolution: Agitate the mixture, using gentle warming or brief sonication if necessary, until a clear solution is obtained.

  • Activation and Coupling: Proceed with the activation and coupling steps as described in Protocol 1.

Visualizations

Dissolution_Workflow Workflow for this compound Dissolution and Coupling A Weigh this compound C Add Solvent to this compound A->C B Select Primary Solvent (DMF or NMP) B->C D Agitate to Dissolve C->D E Visually Inspect for Complete Dissolution D->E F Solution Ready for Activation E->F Clear Solution G Troubleshooting: - Add Co-solvent (DMSO) - Gentle Warming - Sonication E->G Incomplete Dissolution H Pre-activate with Coupling Reagents F->H G->D I Add to Deprotected Resin H->I

Caption: Workflow for the dissolution and coupling of this compound in SPPS.

SPPS_Cycle General Fmoc-SPPS Cycle cluster_0 Repetitive Cycle A 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) B 2. Washing (DMF) A->B C 3. Amino Acid Coupling (Activated this compound in DMF) B->C D 4. Washing (DMF, DCM) C->D D->A Next Amino Acid End Final Deprotection, Cleavage & Purification D->End Final Amino Acid Start Start with Resin Start->A

Caption: Overview of a single cycle in Fmoc-based solid-phase peptide synthesis.

References

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The successful incorporation of Fmoc-Met-OH into a peptide sequence during solid-phase peptide synthesis (SPPS) is contingent on the selection of an appropriate coupling reagent. The ideal reagent should facilitate a rapid and complete reaction to form the amide bond, while minimizing potential side reactions. For methionine, a primary concern is the oxidation of its thioether side chain to methionine sulfoxide. This document provides a comprehensive guide to the recommended coupling reagents for this compound, including a comparative analysis of their performance, detailed experimental protocols, and visualizations of the reaction mechanisms and experimental workflow.

Data Presentation: Comparative Analysis of Coupling Reagents

The choice of coupling reagent significantly impacts coupling efficiency, reaction time, and the potential for side reactions such as racemization and oxidation.[1] Below is a summary of the performance of highly recommended coupling reagents for this compound, based on data from similar amino acids and general principles of SPPS.[1][2]

Coupling ReagentReagent ClassTypical Coupling Time (min)Coupling Efficiency (%)Racemization PotentialKey Advantages & Disadvantages
HATU Aminium/Uronium Salt15 - 45>99Very LowAdvantages: High reactivity, fast kinetics, excellent for challenging couplings.[1][2] Disadvantages: Higher cost, potential for side reactions if used in large excess.[1]
HBTU Aminium/Uronium Salt30 - 6098 - 99.5LowAdvantages: Effective, widely used, more cost-effective than HATU.[1][2] Disadvantages: Slightly less reactive than HATU, potential for guanidinylation if not pre-activated correctly.[1][3]
DIC/Oxyma Carbodiimide/Additive60 - 12095 - 98Very LowAdvantages: Cost-effective, low risk of racemization.[1] Disadvantages: Slower reaction rates, potential for N-acylurea formation.[1][2]
PyBOP Phosphonium Salt30 - 6098 - 99LowAdvantages: Efficient, no risk of guanidinylation.[2] Disadvantages: Byproducts can be challenging to remove in solution-phase synthesis.[2]

Experimental Protocols

The following are detailed protocols for the coupling of this compound to a resin-bound peptide using the recommended reagents. These protocols are intended as a starting point and may require optimization for specific peptide sequences and synthesis scales.

Protocol 1: Coupling using HATU

  • Resin Preparation:

    • Swell the peptide-resin in N,N-Dimethylformamide (DMF) for at least 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amino group by treating the resin with a 20% (v/v) solution of piperidine (B6355638) in DMF for 3 minutes, followed by a second treatment for 10-15 minutes.[1]

    • Wash the resin thoroughly with DMF (5 x 1 min).[1]

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (4 eq.), HATU (3.8 eq.), and HOAt (4 eq.) in DMF.[1]

    • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (8 eq.) to the amino acid solution.[1]

    • Immediately add the activated amino acid solution to the deprotected resin.[1]

    • Agitate the reaction mixture for 15-45 minutes at room temperature.

  • Monitoring and Washing:

    • Monitor the coupling reaction for completion using a qualitative ninhydrin (B49086) (Kaiser) test.

    • Once the reaction is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Protocol 2: Coupling using HBTU

  • Resin Preparation:

    • Follow the same procedure as in Protocol 1 for resin swelling and Fmoc deprotection.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, pre-activate a solution of this compound (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF with DIPEA (8 eq.) for 1-2 minutes.

    • Add the pre-activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 30-60 minutes at room temperature.

  • Monitoring and Washing:

    • Monitor the coupling reaction for completion using a qualitative ninhydrin (Kaiser) test.

    • Upon completion, wash the resin thoroughly with DMF.

Protocol 3: Coupling using DIC/Oxyma

  • Resin Preparation:

    • Follow the same procedure as in Protocol 1 for resin swelling and Fmoc deprotection.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (4 eq.) and Oxyma (4 eq.) in DMF.[1]

    • Add this solution to the deprotected resin.[1]

    • Add N,N'-Diisopropylcarbodiimide (DIC) (4 eq.) to the reaction vessel.[1]

    • Agitate the reaction mixture for 1-2 hours at room temperature.[1]

  • Monitoring and Washing:

    • Monitor the coupling reaction for completion using a qualitative ninhydrin (Kaiser) test.

    • After the reaction is complete, wash the resin thoroughly with DMF.

Side Reaction Management: Methionine Oxidation

The thioether side chain of methionine is susceptible to oxidation to methionine sulfoxide. To mitigate this, it is crucial to use high-quality, amine-free DMF and to minimize the exposure of the peptide to oxidative conditions. During the final cleavage from the resin, the use of a scavenger cocktail is highly recommended. A common and effective cocktail is Reagent K, which can be modified with additional scavengers.[1]

Recommended Cleavage Cocktail for Methionine-Containing Peptides: [1]

  • Trifluoroacetic acid (TFA): 90.0%

  • Thioanisole: 5.0%

  • Phenol: 2.5%

  • Water: 2.5%

Mandatory Visualization

Diagram 1: General Workflow for Fmoc-SPPS

G Start Start with Resin Swell Swell Resin in DMF Start->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash with DMF Deprotection->Wash1 Coupling Couple this compound (Reagent + Base) Wash1->Coupling Wash2 Wash with DMF Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Repeat->Deprotection  Yes Cleavage Cleavage from Resin & Side-Chain Deprotection Repeat->Cleavage No End Purify Peptide Cleavage->End

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Diagram 2: Activation Mechanism of this compound with Carbodiimide (DIC) and Additive (Oxyma)

G cluster_activation Activation Step cluster_coupling Coupling Step FmocMetOH This compound OAcylisourea O-Acylisourea (Reactive Intermediate) FmocMetOH->OAcylisourea + DIC DIC DIC Oxyma Oxyma OxymaEster Oxyma Active Ester OAcylisourea->OxymaEster + Oxyma DIU Diisopropylurea (Byproduct) ResinNH2 Resin-Bound Amine (H2N-Peptide) OxymaEster->ResinNH2 Coupling PeptideBond Peptide Bond Formation ResinNH2->PeptideBond

Caption: Carbodiimide activation and coupling mechanism.

Diagram 3: Activation Mechanism of this compound with Aminium/Uronium Salt (HATU)

G cluster_activation Activation Step cluster_coupling Coupling Step FmocMetOH This compound Carboxylate Carboxylate Anion FmocMetOH->Carboxylate + Base Base Base (DIPEA) HOAtEster HOAt Active Ester Carboxylate->HOAtEster + HATU HATU HATU ResinNH2 Resin-Bound Amine (H2N-Peptide) HOAtEster->ResinNH2 Coupling PeptideBond Peptide Bond Formation ResinNH2->PeptideBond

Caption: Aminium salt (HATU) activation and coupling mechanism.

References

Application Note: High-Efficiency Incorporation of Fmoc-Met-OH in Solid-Phase Peptide Synthesis Using HATU

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The incorporation of methionine residues into synthetic peptides is crucial for studying a wide range of biological processes, including protein-protein interactions, signal transduction, and the effects of oxidative stress. Fmoc-Met-OH, the standard building block for introducing methionine in Fmoc-based solid-phase peptide synthesis (SPPS), requires a robust and efficient coupling method to ensure high yields and purity of the final peptide. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) has emerged as a superior coupling reagent for this purpose. Its high reactivity and rapid kinetics make it particularly effective for difficult couplings, minimizing side reactions and ensuring the complete incorporation of the amino acid.[1][2] This document provides detailed protocols and comparative data for the use of HATU in the incorporation of this compound.

Advantages of Using HATU for this compound Incorporation

HATU offers several advantages over other coupling reagents for the incorporation of this compound:

  • High Reactivity and Fast Kinetics: HATU is known for its ability to rapidly form a highly reactive OAt-active ester with the carboxylic acid of the Fmoc-amino acid.[3][4] This leads to faster and more efficient coupling, which is particularly beneficial for sterically hindered amino acids.[4][5][6]

  • Low Racemization Potential: The use of HATU generally results in very low levels of racemization, preserving the stereochemical integrity of the methionine residue.[7][8]

  • Efficacy in Difficult Couplings: HATU is highly effective in promoting challenging coupling reactions, including those involving sterically hindered amino acids or sequences prone to aggregation.[3][9][10]

While HATU is highly effective, it is important to be aware of potential side reactions. Guanidinylation of the N-terminus can occur if HATU is used in large excess.[8][11] Additionally, reactions with nucleophilic side chains are a possibility, although the thioether side chain of methionine is less susceptible than the hydroxyl group of tyrosine or the primary amine of lysine.[11] Careful control of stoichiometry is key to minimizing these side reactions.[11]

Comparative Performance of Coupling Reagents

The choice of coupling reagent significantly impacts the efficiency and purity of peptide synthesis. The following table summarizes the expected performance of HATU in comparison to other commonly used coupling reagents for the incorporation of this compound, based on data from similar amino acids.

Coupling ReagentReagent TypeTypical Coupling Time (min)Coupling Efficiency (%)Racemization PotentialKey Advantages & Disadvantages
HATU Aminium/Uronium Salt15 - 45>99Very LowAdvantages: High reactivity, fast kinetics, excellent for difficult couplings.[1][2][8] Disadvantages: Higher cost, potential for side reactions if used in large excess.[1][11]
HBTU Aminium/Uronium Salt20 - 60>98LowAdvantages: Good reactivity, widely used. Disadvantages: Less reactive than HATU.
HCTU Aminium/Uronium Salt15 - 45>99Very LowAdvantages: Similar to HATU in efficiency, often more cost-effective.
PyBOP Phosphonium Salt30 - 120>98LowAdvantages: Robust and efficient with low racemization.[9][12] Disadvantages: Can be less effective for highly hindered couplings compared to HATU.[5]
DIC/Oxyma Carbodiimide/Additive60 - 180>97LowAdvantages: Cost-effective, safer than HOBt-based additives. Disadvantages: Slower reaction times compared to aminium/uronium salts.[1]

Experimental Protocols

This section provides a detailed protocol for the manual solid-phase coupling of this compound to a peptide-resin using HATU activation. The protocol assumes a starting scale of 0.1 mmol of resin substitution.

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • This compound (0.4 mmol, 4 eq.)

  • HATU (0.38 mmol, 3.8 eq.)[1]

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine (0.8 mmol, 8 eq.)[1]

  • Peptide synthesis grade N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine (B6355638) in DMF

  • Reaction vessel for solid-phase synthesis

  • Shaker or agitator

Protocol:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes in the reaction vessel.[1]

  • Fmoc Deprotection (if necessary):

    • Treat the resin with a 20% (v/v) solution of piperidine in DMF for 3 minutes and drain.

    • Repeat the treatment with 20% piperidine in DMF for 10-15 minutes.[1]

    • Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.[1]

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (4 eq.) and HATU (3.8 eq.) in DMF.[1]

    • Add DIPEA (8 eq.) to the amino acid solution.[1]

    • Immediately add the activated amino acid solution to the deprotected resin.[1][3]

    • Agitate the reaction mixture for 30-60 minutes at room temperature.[1][11]

  • Monitoring and Washing:

    • Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow/colorless beads) indicates complete coupling.[4]

    • If the Kaiser test is positive (blue beads), the coupling reaction can be repeated (double coupling) to ensure completion.[4][10]

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[4]

Visualizations

Chemical Activation Pathway

The following diagram illustrates the activation of the carboxylic acid of this compound by HATU in the presence of a base, leading to the formation of a highly reactive OAt-active ester.

G FmocMetOH This compound Carboxylate Fmoc-Met-O⁻ (Carboxylate) FmocMetOH->Carboxylate + Base - Base-H⁺ HATU HATU ActiveEster Fmoc-Met-OAt (Active Ester) Base Base (DIPEA) Carboxylate->ActiveEster CoupledPeptide Coupled Peptide ActiveEster->CoupledPeptide + Resin-NH₂ Tetramethylurea Tetramethylurea ActiveEster->Tetramethylurea - Tetramethylurea Resin Resin-NH₂

Caption: Activation pathway of this compound with HATU.

Experimental Workflow

The diagram below outlines the key steps in a single coupling cycle for the incorporation of this compound using HATU in solid-phase peptide synthesis.

start Start swell 1. Swell Resin in DMF start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Wash with DMF deprotect->wash1 activate 4. Activate this compound with HATU & DIPEA in DMF wash1->activate couple 5. Add Activated Amino Acid to Resin & Agitate activate->couple kaiser 6. Kaiser Test couple->kaiser kaiser->couple Positive (Double Couple) wash2 7. Wash with DMF kaiser->wash2 Negative end End of Cycle wash2->end

Caption: Experimental workflow for this compound coupling using HATU.

References

Application Notes and Protocols for DIC/Oxyma Coupling of Methionine Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The coupling of amino acids is a critical step in solid-phase peptide synthesis (SPPS). The use of N,N'-diisopropylcarbodiimide (DIC) in combination with the additive Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) has become a popular methodology due to its high efficiency, low cost, and superior safety profile compared to benzotriazole-based additives like HOBt.[1][2] However, the incorporation of methionine (Met), a sulfur-containing amino acid, presents unique challenges due to the susceptibility of its thioether side chain to oxidation.[1] This document provides detailed application notes and protocols for the DIC/Oxyma coupling of methionine residues, with a focus on minimizing side reactions and ensuring the synthesis of high-purity peptides.

Methionine is prone to oxidation, leading to the formation of methionine sulfoxide (B87167) (+16 Da) and, to a lesser extent, methionine sulfone (+32 Da).[1] This modification can alter the peptide's structure, bioactivity, and pharmacological properties. While oxidation is most prevalent during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin, it can also occur during the synthesis cycles.[1][3] Therefore, careful optimization of the coupling protocol is essential when dealing with methionine-containing peptides.

Key Considerations for Methionine Coupling

  • Reagent Quality: Always use high-quality, fresh DIC, Oxyma, and Fmoc-Met-OH. Peroxides in solvents or aged reagents can contribute to methionine oxidation.

  • Inert Atmosphere: While not always standard practice for all amino acid couplings, performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to minimize exposure to atmospheric oxygen, especially during the coupling of methionine.[1]

  • Scavengers: While scavengers are most critical during the final cleavage step, their inclusion in the coupling reaction itself is not a standard practice and may interfere with the coupling efficiency. The focus during coupling should be on preventing oxidation through other means.

  • Monitoring: Regular monitoring of the peptide synthesis by techniques like Kaiser test or TNBS test for primary amines is crucial to ensure complete coupling reactions. After synthesis and cleavage, RP-HPLC and Mass Spectrometry are essential to detect and quantify any oxidized byproducts. Oxidized peptides are more polar and typically elute earlier in RP-HPLC.[1]

Experimental Protocols

Standard DIC/Oxyma Coupling Protocol for Non-Methionine Residues

This protocol serves as a baseline for comparison.

Materials:

  • Fmoc-protected amino acid

  • DIC (N,N'-Diisopropylcarbodiimide)

  • Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • Amino Acid Activation:

    • Dissolve the Fmoc-amino acid (4-5 equivalents relative to resin loading) and Oxyma (4-5 equivalents) in DMF.

    • Add DIC (4-5 equivalents) to the solution.

    • Allow the mixture to pre-activate for 1-5 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 30-60 minutes at room temperature.

  • Washing:

    • After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Recommended DIC/Oxyma Coupling Protocol for Methionine Residues

This protocol incorporates modifications to minimize the risk of methionine oxidation during coupling.

Materials:

  • This compound

  • DIC (N,N'-Diisopropylcarbodiimide), high purity

  • Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate), high purity

  • DMF (N,N-Dimethylformamide), peptide synthesis grade, sparged with nitrogen or argon

  • Resin-bound peptide with a free N-terminal amine

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Preparation:

    • Ensure the automated peptide synthesizer or manual reaction vessel is purged with an inert gas.

    • Use freshly opened or sparged DMF for all solutions.

  • Amino Acid Activation:

    • Dissolve this compound (4-5 equivalents) and Oxyma (4-5 equivalents) in inert gas-sparged DMF.

    • Add DIC (4-5 equivalents) to the solution under an inert atmosphere.

    • Keep the pre-activation time to a minimum (1-2 minutes) to reduce the time the activated methionine is exposed to potential oxidants.

  • Coupling Reaction:

    • Add the activated this compound solution to the resin.

    • Agitate the reaction vessel for 30-60 minutes at room temperature under a continuous inert gas flow.

  • Washing:

    • Drain the reaction vessel and wash the resin thoroughly with inert gas-sparged DMF (3-5 times).

Data Presentation

The following tables summarize key data related to DIC/Oxyma coupling and methionine side reactions.

Table 1: Comparison of Coupling Additives

AdditiveAdvantagesDisadvantagesRacemization Suppression
Oxyma High coupling efficiency, excellent racemization suppression, safer (non-explosive) alternative to HOBt.[1][2]Can react with DIC to form HCN under certain conditions, though typically in small amounts in standard SPPS.[4][5]Excellent, comparable or superior to HOAt.[2]
HOBt Effective at suppressing racemization and improving coupling rates.[3]Potentially explosive, especially in anhydrous form.[2]Good, but generally less effective than Oxyma and HOAt.[2]
HOAt Very effective at suppressing racemization, particularly for hindered amino acids.[2]Potentially explosive.[2]Excellent.[2]

Table 2: Common Side Reactions of Methionine in Peptide Synthesis

Side ReactionDescriptionMass ChangePrimary CauseMitigation Strategies
Oxidation The thioether side chain is oxidized to a sulfoxide or sulfone.[1]+16 Da (sulfoxide), +32 Da (sulfone)Exposure to oxidizing agents, particularly during TFA cleavage. Can also occur during synthesis.[1][3]Use of scavengers (e.g., DTT, EDT, thioanisole) in the cleavage cocktail, synthesis under inert atmosphere, use of fresh, high-quality reagents.[1][6]
S-alkylation Alkylation of the thioether side chain, often by carbocations generated from protecting groups during cleavage.Varies depending on the alkyl groupReactive carbocations generated during acid-mediated cleavage.[3]Use of carbocation scavengers (e.g., triisopropylsilane (B1312306) (TIS), water) in the cleavage cocktail.[6]

Visualizations

Signaling Pathways and Workflows

DIC_Oxyma_Coupling_Mechanism Fmoc_AA Fmoc-Amino Acid (Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate (highly reactive) Fmoc_AA->O_Acylisourea + DIC DIC DIC->O_Acylisourea Oxyma_Ester Oxyma Active Ester O_Acylisourea->Oxyma_Ester + Oxyma DIU Diisopropylurea (byproduct) O_Acylisourea->DIU Oxyma Oxyma Coupled_Peptide Coupled Peptide Oxyma_Ester->Coupled_Peptide + Peptide_Resin Peptide-Resin (free amine) Peptide_Resin->Coupled_Peptide Methionine_Coupling_Workflow Start Start: Resin with free amine Inert_Atmosphere Purge vessel with N2/Ar Start->Inert_Atmosphere Prepare_Reagents Prepare this compound, DIC, Oxyma in sparged DMF Inert_Atmosphere->Prepare_Reagents Preactivation Pre-activate (1-2 min) under inert atmosphere Prepare_Reagents->Preactivation Coupling Add to resin and couple (30-60 min) under inert atmosphere Preactivation->Coupling Wash Wash with sparged DMF Coupling->Wash End Proceed to next cycle Wash->End Methionine_Side_Reactions Methionine Methionine Residue Oxidation Oxidation Methionine->Oxidation Oxidizing agents (e.g., peroxides, air) Alkylation S-Alkylation Methionine->Alkylation Carbocations (from protecting groups) Sulfoxide Methionine Sulfoxide (+16 Da) Oxidation->Sulfoxide Alkylated_Met S-Alkylated Methionine Alkylation->Alkylated_Met Sulfone Methionine Sulfone (+32 Da) Sulfoxide->Sulfone Further Oxidation

References

Application Notes and Protocols for Manual Solid-Phase Synthesis with Fmoc-Met-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the manual solid-phase peptide synthesis (SPPS) of peptides containing L-methionine, utilizing Fluorenylmethyloxycarbonyl (Fmoc) chemistry. Special emphasis is placed on strategies to mitigate common side reactions associated with the methionine residue, ensuring the synthesis of high-purity peptides.

Introduction

Methionine, a sulfur-containing amino acid, plays a crucial role in the structure and function of many biologically active peptides. However, its thioether side chain is susceptible to oxidation, primarily to methionine sulfoxide (B87167), during standard SPPS procedures, particularly during the final cleavage from the resin. This oxidation can alter the peptide's biological activity and complicate purification. Furthermore, S-alkylation of the methionine side chain can occur. This document outlines optimized protocols for the manual synthesis of methionine-containing peptides to minimize these side reactions and maximize the yield of the desired product.

Quantitative Data Summary

The efficiency of each step in SPPS is critical for the overall success of the synthesis. The following tables summarize key quantitative data related to the synthesis of methionine-containing peptides.

Table 1: Typical Parameters in Manual Fmoc-SPPS

ParameterTypical Value/RangeNotes
Resin Loading 0.3 - 0.8 mmol/gDependent on the specific resin used.
Amino Acid Equivalents 3 - 5 eq.Relative to the resin loading capacity.
Coupling Reagent Equivalents 2.9 - 4.9 eq.Relative to the resin loading capacity.
Base (DIPEA) Equivalents 6 - 10 eq.Relative to the resin loading capacity.
Coupling Efficiency >99%Monitored by a qualitative ninhydrin (B49086) (Kaiser) test. Incomplete coupling can lead to deletion sequences.
Fmoc Deprotection Time 15 - 30 minutesUsing 20% piperidine (B6355638) in DMF.
Overall Crude Peptide Purity 50 - 90%Highly dependent on the peptide sequence, length, and success of individual coupling and deprotection steps.
Final Cleavage Yield 70 - 95%Dependent on the peptide sequence, resin type, and the cleavage cocktail used.

Table 2: Comparison of Cleavage Cocktails for a Methionine-Containing Peptide

Cleavage CocktailCompositionMethionine Sulfoxide FormationNotes
Cocktail K TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5)15 - 55%A commonly used cleavage cocktail.
Cocktail R TFA / Thioanisole / EDT / Anisole (90:5:3:2)15 - 55%Another standard cleavage cocktail.
Cocktail B TFA / Phenol / Water (90:5:5)15 - 55%A simpler, but often less effective cocktail for sensitive residues.
Reagent H TFA / Phenol / Thioanisole / EDT / Water / DMS / NH₄I (81:5:5:2.5:3:2:1.5 w/w)Not DetectedSpecifically designed to minimize methionine oxidation.[1][2] The addition of dimethylsulfide (DMS) and ammonium (B1175870) iodide (NH₄I) helps to reduce any formed methionine sulfoxide.[1][2]
Modified Cocktail K/R/B + NH₄I Standard Cocktails + 1.5% w/w NH₄INot DetectedWhile methionine sulfoxide formation is suppressed, the yield of the desired peptide may be lower than with Reagent H.[1]

Experimental Protocols

This section provides detailed step-by-step protocols for the manual solid-phase synthesis of a generic methionine-containing peptide.

Protocol 1: Resin Swelling and Preparation
  • Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide or a Wang or 2-Chlorotrityl resin for a C-terminal carboxylic acid).

  • Weighing: Weigh the desired amount of resin (typically 100-500 mg for a laboratory-scale synthesis) into a reaction vessel equipped with a frit.

  • Swelling: Add N,N-Dimethylformamide (DMF) to the resin until it is fully submerged. Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

  • Washing: After swelling, drain the DMF and wash the resin thoroughly with DMF (3 x 10 mL/g of resin).

Protocol 2: Fmoc Deprotection
  • Initial Deprotection: To the swollen and washed resin, add a 20% (v/v) solution of piperidine in DMF. Ensure the resin is fully covered.

  • Agitation: Agitate the resin slurry gently for 3 minutes.

  • Second Deprotection: Drain the piperidine solution and add a fresh portion of 20% piperidine in DMF.

  • Final Agitation: Continue to agitate the resin for an additional 15-20 minutes.

  • Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the cleaved Fmoc-dibenzofulvene adduct.

Protocol 3: Amino Acid Coupling (Fmoc-Met-OH)
  • Activation of this compound: In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, HATU, or HCTU; 2.9-4.9 equivalents) in DMF.

  • Addition of Base: Add N,N-Diisopropylethylamine (DIPEA; 6-10 equivalents) to the amino acid solution and vortex for 1-2 minutes to pre-activate the this compound.

  • Coupling Reaction: Drain the DMF from the washed, deprotected resin and immediately add the activated this compound solution.

  • Agitation: Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring the Coupling: Perform a qualitative ninhydrin (Kaiser) test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), the coupling step should be repeated.

  • Washing: Once the coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

Protocol 4: Chain Elongation

Repeat Protocols 2 and 3 for each subsequent amino acid to be added to the peptide chain.

Protocol 5: Cleavage and Deprotection of the Methionine-Containing Peptide
  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Protocol 2.

  • Resin Washing and Drying: Wash the peptide-resin with DMF (3 times), followed by Dichloromethane (DCM) (3 times), and Methanol (3 times). Dry the resin under vacuum for at least 4 hours.

  • Cleavage Cocktail Preparation: Prepare the desired cleavage cocktail. For methionine-containing peptides, Reagent H is highly recommended to prevent oxidation.[1][2]

    • Reagent H Composition: Trifluoroacetic acid (TFA) 81%, Phenol 5%, Thioanisole 5%, 1,2-Ethanedithiol (EDT) 2.5%, Water 3%, Dimethylsulfide (DMS) 2%, Ammonium Iodide (NH₄I) 1.5% (w/w).[1][2]

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Isolation: Centrifuge the ether suspension to pellet the crude peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum.

Protocol 6: Purification and Analysis
  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[3] A gradient of acetonitrile (B52724) in water with 0.1% TFA is commonly used.

  • Analysis: Confirm the identity and purity of the final peptide product by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.[3][4]

Diagrams

Manual_SPPS_Workflow Resin Resin Swelling (DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (this compound, HBTU, DIPEA) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat for Each Amino Acid Washing2->Repeat Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage Cleavage & Deprotection (Reagent H) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: Experimental workflow for manual solid-phase synthesis of a methionine-containing peptide.

Methionine_Signaling cluster_0 Cellular Regulation cluster_1 Cellular Stress Response Met Methionine (in Protein) MetO Methionine Sulfoxide (in Protein) Met->MetO Oxidation (ROS, Mical) Active Active Protein (e.g., Calmodulin) Met->Active MetO->Met Reduction (MsrA, MsrB) Inactive Inactive Protein (Altered Function) MetO->Inactive ROS Reactive Oxygen Species (ROS) ROS->Met causes oxidation

Caption: Reversible oxidation of methionine as a regulatory switch in cellular signaling.

References

Application Notes and Protocols for Automated Peptide Synthesis of Fmoc-Met-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine is a crucial amino acid in many biologically active peptides. The incorporation of Fmoc-Met-OH in automated solid-phase peptide synthesis (SPPS) is a routine procedure, yet requires careful optimization to ensure high coupling efficiency and minimize side reactions.[1] The primary challenge associated with methionine is the susceptibility of its thioether side chain to oxidation, which can lead to the formation of methionine sulfoxide.[2] This can occur during synthesis but is more pronounced during the final cleavage from the solid support.[2] This document provides a detailed protocol for the automated synthesis of peptides containing this compound, focusing on robust coupling strategies and methods to mitigate oxidation.

Key Experimental Protocols

Materials and Reagents

For a standard 0.1 mmol synthesis scale, the following high-purity reagents are recommended:

ReagentRecommended Grade
This compound≥ 99.0% Purity, ≥ 99.8% Enantiomeric Purity[1]
Rink Amide Resin100-200 mesh, ~0.5 mmol/g substitution
N,N-Dimethylformamide (DMF)Peptide synthesis grade
Piperidine (B6355638)Reagent grade
Coupling ReagentsHBTU, HATU, HCTU, or DIC/HOBt
Activator BaseN,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
Dichloromethane (DCM)Reagent grade
Cleavage CocktailTrifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water
Automated Synthesizer Protocol: Single Coupling Cycle for this compound

This protocol outlines a single cycle for the incorporation of this compound onto a resin-bound peptide chain with a free N-terminal amine.

1. Resin Preparation and Swelling:

  • Place the appropriate amount of resin (e.g., 200 mg for 0.1 mmol scale) in the synthesizer reaction vessel.

  • Wash and swell the resin with DMF for at least 30 minutes with gentle agitation.[3]

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add a 20% (v/v) solution of piperidine in DMF to the resin.

  • Agitate for 3 minutes, then drain.[3]

  • Add a fresh 20% piperidine in DMF solution and agitate for an additional 10-15 minutes to ensure complete Fmoc removal.[3]

  • Thoroughly wash the resin with DMF (at least 5 times) to remove all traces of piperidine.[3]

3. This compound Coupling (Activation and Coupling):

The choice of coupling reagent is critical for efficient peptide bond formation. Below are protocols for commonly used reagents.

Method A: HBTU/DIPEA Activation

  • In a separate vial, dissolve this compound (4 eq.), HBTU (3.8 eq.), and HOBt (4 eq.) in DMF.

  • Add DIPEA (8 eq.) to the amino acid solution and pre-activate for 2-5 minutes.[2]

  • Transfer the activated amino acid solution to the reaction vessel containing the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.[2][3]

Method B: HATU/DIPEA Activation

  • In a separate vial, dissolve this compound (4 eq.), HATU (3.8 eq.), and HOAt (4 eq.) in DMF.

  • Add DIPEA (8 eq.) to the solution.[3]

  • Immediately transfer the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 45-90 minutes at room temperature.[3]

Method C: DIC/Oxyma Activation

  • In a separate vial, dissolve this compound (4 eq.) and Oxyma (4 eq.) in DMF.

  • Add this solution to the deprotected resin in the reaction vessel.

  • Add DIC (4 eq.) to the reaction vessel.

  • Agitate the reaction mixture for 1-2 hours at room temperature.[3]

4. Monitoring the Coupling:

  • Perform a Kaiser test (ninhydrin test) on a small sample of resin beads to check for the presence of free primary amines.[2]

  • A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), a second coupling may be necessary.[3]

5. Washing:

  • Once the coupling is complete, drain the reaction solution.

  • Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove any unreacted reagents and byproducts.[3]

Peptide Cleavage and Deprotection

To minimize oxidation of the methionine side chain, a cleavage cocktail containing scavengers is essential.

  • Wash the final peptide-resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).[4]

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.[2]

  • Centrifuge the mixture to pellet the crude peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.[2]

  • Dry the crude peptide pellet under vacuum.[2]

Quantitative Data Summary

The selection of a coupling reagent can influence the efficiency and purity of the synthesis. The following table summarizes typical performance indicators for common coupling reagents used with Fmoc-protected amino acids.

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Representative Purity (%)Propensity for Racemization
HATUAminium/Uronium Salt15-45 minutes>99>95Very Low[5]
HBTUAminium/Uronium Salt20-60 minutes>98>95Low[5]
HCTUAminium/Uronium Salt15-45 minutes>99>95Very Low[5]
DIC/HOBtCarbodiimide/Additive60-180 minutes>95>90Low[5]

Note: Actual results can vary depending on the peptide sequence, resin, and specific reaction conditions.

Visualizing the Workflow

Automated Fmoc-SPPS Cycle for this compound

SPPS_Workflow Automated Fmoc-SPPS Cycle for this compound Resin Resin-Bound Peptide (Free N-terminus) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection 1. Deprotect Wash1 DMF Wash Deprotection->Wash1 2. Wash Coupling This compound Coupling (e.g., HBTU/DIPEA in DMF) Wash1->Coupling 3. Couple Wash2 DMF/DCM Wash Coupling->Wash2 4. Wash Next_Cycle Ready for Next Amino Acid Coupling Wash2->Next_Cycle 5. Elongated Peptide Amide_Bond_Formation Amide Bond Formation Pathway cluster_activation Activation cluster_coupling Coupling Fmoc_Met_OH This compound (Carboxylic Acid) Activated_Ester Activated Ester (OBt Ester) Fmoc_Met_OH->Activated_Ester + Coupling Reagent + DIPEA Coupling_Reagent Coupling Reagent (e.g., HBTU) Coupling_Reagent->Activated_Ester Peptide_Bond Peptide Bond Formation Activated_Ester->Peptide_Bond Nucleophilic Attack Resin_Amine Resin-Bound Amine (Nucleophile) Resin_Amine->Peptide_Bond

References

Application Notes and Protocols: Monitoring Fmoc-Met-OH Coupling Reaction Completion in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of peptide and protein chemistry, enabling the synthesis of complex biomolecules for research and therapeutic development. The stepwise addition of amino acids, protected by the fluorenylmethyloxycarbonyl (Fmoc) group, is a critical process where the completeness of each coupling reaction dictates the purity and yield of the final peptide. Incomplete coupling reactions lead to the formation of deletion sequences, which are often difficult to separate from the desired product.

Methionine (Met), with its thioether side chain, can present unique challenges during SPPS, including potential steric hindrance and side reactions. Therefore, diligent monitoring of the Fmoc-Met-OH coupling step is paramount to ensure the integrity of the final peptide. This application note provides a detailed overview and protocols for various methods to monitor the completion of the this compound coupling reaction, catering to both routine and challenging syntheses.

Monitoring Techniques: Principles and Comparison

Several methods are available to monitor the completion of the this compound coupling reaction. These techniques range from simple, qualitative colorimetric tests to sophisticated, real-time quantitative analyses. The choice of method often depends on the scale of the synthesis, the complexity of the peptide, and the available instrumentation.

Monitoring Technique Principle Advantages Limitations Typical Time Relative Cost
Kaiser Test Ninhydrin (B49086) reacts with primary amines to produce a dark blue color.High sensitivity for primary amines, simple and rapid.Can give false positives with some resins and under prolonged heating.[1] Not reliable for secondary amines (e.g., proline).[2]5-10 minutesLow
Chloranil (B122849) Test Chloranil reacts with primary and secondary amines to produce a blue or green color.Effective for secondary amines and useful for difficult couplings.[2]Lower sensitivity than the Kaiser test for primary amines.5-10 minutesLow
UV-Vis Monitoring Real-time measurement of the concentration of the Fmoc-piperidine adduct released during the subsequent deprotection step.[3]Quantitative, non-invasive, and provides kinetic data.[3] Can be automated.[4]Requires specialized equipment (synthesizer with a UV detector).[4] Indirectly measures coupling completion.Real-timeHigh

Experimental Protocols

Kaiser Test (Ninhydrin Test)

The Kaiser test is a highly sensitive method for detecting free primary amines on the resin.[5] A positive result (blue color) indicates the presence of unreacted amino groups, signifying an incomplete coupling reaction.

Reagents:

  • Solution A: 5 g ninhydrin in 100 mL ethanol.

  • Solution B: 80 g phenol (B47542) in 20 mL ethanol.

  • Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.[5]

Procedure:

  • Withdraw a small sample of resin beads (approximately 10-15 beads) from the reaction vessel after the coupling reaction and wash thoroughly with DMF and then ethanol.

  • Place the washed beads into a small glass test tube.

  • Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.[5]

  • Heat the test tube at 100-110°C for 5 minutes.[5]

  • Observe the color of the beads and the solution.

Interpretation of Results:

Observation Interpretation Recommended Action
Intense Blue/Purple Incomplete coupling.[5]Recouple the amino acid.
Faint Blue/Green Nearly complete coupling.[5]Extend the coupling time or proceed to capping.
Yellow/Colorless Complete coupling.[5]Proceed with the next deprotection step.

Workflow for the Kaiser Test:

G Kaiser Test Workflow start Start: After this compound Coupling wash_resin Wash Resin Sample (DMF, Ethanol) start->wash_resin add_reagents Add Kaiser Reagents (A, B, and C) wash_resin->add_reagents heat_sample Heat at 100-110°C for 5 min add_reagents->heat_sample observe_color Observe Color heat_sample->observe_color incomplete Incomplete Coupling (Blue/Purple Color) observe_color->incomplete Positive complete Complete Coupling (Yellow/Colorless) observe_color->complete Negative recouple Recouple this compound incomplete->recouple proceed Proceed to Fmoc Deprotection complete->proceed recouple->start

Caption: Workflow for performing and interpreting the Kaiser test.

Chloranil Test

The chloranil test is particularly useful for detecting secondary amines and can be a valuable alternative or complementary test to the Kaiser test, especially for difficult couplings.[2]

Reagents:

Procedure:

  • Take a small sample of resin beads (a few milligrams) and wash thoroughly with DMF.

  • Place the beads in a small test tube.

  • Add 2-3 drops of Solution A and let it stand for 1 minute at room temperature.

  • Add 2-3 drops of Solution B.

  • Let the mixture stand at room temperature for 5 minutes.

  • Observe the color of the beads.

Interpretation of Results:

Observation Interpretation Recommended Action
Blue or Green Beads Incomplete coupling (presence of free amines).Recouple the amino acid.
Yellow or Colorless Beads Complete coupling.Proceed with the next deprotection step.

Workflow for the Chloranil Test:

G Chloranil Test Workflow start Start: After this compound Coupling wash_resin Wash Resin Sample (DMF) start->wash_resin add_reagent_a Add Acetaldehyde Solution (A) Wait 1 min wash_resin->add_reagent_a add_reagent_b Add Chloranil Solution (B) Wait 5 min add_reagent_a->add_reagent_b observe_color Observe Bead Color add_reagent_b->observe_color incomplete Incomplete Coupling (Blue/Green Beads) observe_color->incomplete Positive complete Complete Coupling (Yellow/Colorless Beads) observe_color->complete Negative recouple Recouple this compound incomplete->recouple proceed Proceed to Fmoc Deprotection complete->proceed recouple->start

Caption: Workflow for performing and interpreting the chloranil test.

Real-Time UV-Vis Monitoring

Real-time monitoring of the Fmoc deprotection step provides an indirect but quantitative measure of the preceding coupling reaction's success. A consistent and expected release of the Fmoc-piperidine adduct indicates a successful coupling.[3] This method is typically integrated into automated peptide synthesizers.

Principle:

The Fmoc group is cleaved by piperidine, forming a dibenzofulvene-piperidine adduct that has a strong UV absorbance at around 301 nm. By monitoring the absorbance of the solution flowing from the reactor during the deprotection step, the amount of Fmoc group removed can be quantified.

Procedure (Automated Synthesizer):

  • Following the this compound coupling and subsequent washing steps, initiate the Fmoc deprotection cycle.

  • The synthesizer's software will monitor the UV absorbance of the effluent from the reaction vessel in real-time.

  • The integrated peak area of the absorbance profile corresponds to the amount of Fmoc group cleaved.

Interpretation:

A consistent peak area for the Fmoc deprotection of methionine compared to previous coupling cycles suggests a successful coupling. A significantly smaller peak area indicates an incomplete coupling of this compound.

Troubleshooting Incomplete this compound Coupling

A positive colorimetric test or a reduced UV signal for Fmoc deprotection indicates an incomplete coupling of this compound. The following logical workflow can be used for troubleshooting.

Logical Relationship for Troubleshooting:

G Troubleshooting Incomplete this compound Coupling start Incomplete Coupling Detected recouple Perform a Second Coupling (Recoupling) start->recouple retest Re-monitor with Kaiser/Chloranil Test recouple->retest still_positive Test Still Positive? retest->still_positive change_reagents Change Coupling Reagents (e.g., to HATU, HCTU) still_positive->change_reagents Yes proceed Proceed to Next Cycle still_positive->proceed No increase_time Increase Coupling Time and/or Temperature change_reagents->increase_time check_reagents Check Reagent Quality (this compound, Solvents) increase_time->check_reagents capping Cap Unreacted Amines (e.g., with Acetic Anhydride) check_reagents->capping capping->proceed

Caption: A logical workflow for troubleshooting incomplete this compound coupling.

Conclusion

The successful synthesis of high-purity peptides relies on the completeness of each amino acid coupling step. For this compound, which can present coupling challenges, diligent monitoring is essential. The choice of monitoring technique will depend on the specific requirements of the synthesis. For routine synthesis, the Kaiser and chloranil tests provide rapid and cost-effective qualitative feedback. For process development, optimization, and the synthesis of complex peptides, real-time UV-Vis monitoring offers a powerful quantitative tool. By implementing the appropriate monitoring strategies and troubleshooting protocols outlined in this application note, researchers can significantly improve the success rate of synthesizing methionine-containing peptides.

References

Application Notes and Protocols for Fmoc-Met-OH in the Synthesis of Hydrophobic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of hydrophobic peptides via solid-phase peptide synthesis (SPPS) presents significant challenges, primarily due to peptide aggregation. This aggregation can lead to poor solvation, incomplete reactions, and difficult purification, ultimately resulting in low yields and purity of the target peptide. The use of Nα-Fmoc-L-methionine (Fmoc-Met-OH) in these sequences requires special consideration due to the susceptibility of its thioether side chain to oxidation. However, this characteristic can be strategically exploited to overcome the challenges associated with hydrophobic peptide synthesis. This document provides detailed application notes and protocols on the use of this compound and its oxidized form, Fmoc-Met(O)-OH, to improve the synthesis and purification of hydrophobic peptides.

The Fmoc/tBu (fluorenylmethoxycarbonyl/tert-butyl) protection scheme is a widely adopted method for SPPS due to its milder reaction conditions compared to the Boc/Benzyl approach.[1] However, the synthesis of "difficult sequences," such as those rich in hydrophobic residues, remains a challenge even with modern techniques like microwave-assisted synthesis.[2][3] Inter-chain hydrogen bonding in hydrophobic regions leads to poor solvation of the growing peptide chains, which slows down reaction rates and can result in truncated or deletion sequences.[3]

Methionine, while classified as a non-polar, aliphatic amino acid, possesses a thioether side chain that is readily oxidized to methionine sulfoxide (B87167) (Met(O)).[4] This oxidation, which increases the polarity of the residue, can be a problematic side reaction during synthesis and cleavage.[4][5] Paradoxically, the intentional incorporation of the more polar Fmoc-Met(O)-OH as a building block can be a powerful strategy to disrupt aggregation, improve solubility, and facilitate the synthesis and purification of otherwise intractable hydrophobic peptides.[6]

Advantages of the Fmoc-Met(O)-OH Strategy

Incorporating Fmoc-Met(O)-OH in place of this compound during the SPPS of hydrophobic and aggregation-prone peptides offers several key advantages:

  • Improved Solubility and Reduced Aggregation: The polar sulfoxide group disrupts the hydrophobic interactions that lead to interchain aggregation, improving the solvation of the growing peptide chain.[6] This leads to more efficient coupling and deprotection steps.

  • Enhanced Synthesis Quality and Yield: By minimizing aggregation, the synthesis proceeds more smoothly, resulting in a higher quality crude product with fewer deletion sequences and by-products.[6]

  • Facilitated Purification: The increased polarity of the Met(O)-containing peptide often leads to better solubility in purification solvents and improved chromatographic behavior during reverse-phase high-performance liquid chromatography (RP-HPLC).[6]

  • Reversible Modification: The methionine sulfoxide can be quantitatively reduced back to methionine after purification, yielding the desired native peptide.[6]

Data Presentation: Synthesis of Methionine-Containing Peptides

The following tables summarize quantitative data from the synthesis of various peptides, comparing the outcomes when using this compound directly versus the Fmoc-Met(O)-OH strategy.

Table 1: Comparison of Overall Yield for Methionine-Containing Peptides

Peptide SequenceSynthesis StrategyOverall Yield (%)Reference
TDP-43 (307-347) FragmentStandard (this compound)2[6]
TDP-43 (307-347) FragmentOxidized (Fmoc-Met(O)-OH)7[6]
Human Calcitonin (hCT)Standard (this compound)5[6]
Human Calcitonin (hCT)Oxidized (Fmoc-Met(O)-OH)10[6]

Table 2: Purity of Crude Ac-WMEEPD-OH Peptide After Cleavage Under Different Conditions

Cleavage ConditionTarget Peptide Purity (%)Met(O) Impurity (%)S-alkylated Impurity (%)Reference
Standard TFA/TIS/H₂O84.610.25.2[4]
Standard (aged resin)67.019.813.2[4]
Optimized (TFA/An/TMSCl/Me₂S + Ph₃P)95.204.8[4]

TFA: Trifluoroacetic acid, TIS: Triisopropylsilane, An: Anisole, TMSCl: Trimethylsilyl chloride, Me₂S: Dimethyl sulfide (B99878), Ph₃P: Triphenylphosphine (B44618).

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis using the Fmoc-Met(O)-OH Strategy

This protocol outlines the general steps for manual or automated SPPS of a hydrophobic peptide containing methionine, using the oxidized form to enhance synthesis efficiency.

1. Resin Selection and Preparation:

  • Choose a suitable resin based on the C-terminus of the desired peptide (e.g., Wang resin for C-terminal acid, Rink Amide resin for C-terminal amide).[7]
  • Swell the resin in N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) for at least 30 minutes before the first amino acid coupling.[8]

2. Amino Acid Coupling Cycle:

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5-10 minutes. Repeat once. Wash the resin thoroughly with DMF (5-7 times).[9]
  • Amino Acid Activation: In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a suitable coupling reagent. For Fmoc-Met(O)-OH, standard coupling reagents can be used.
  • Recommended reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with N,N-diisopropylethylamine (DIPEA), or DIC (N,N'-Diisopropylcarbodiimide) with Oxyma Pure.[9][10]
  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture at room temperature for 1-2 hours. For difficult couplings, extended reaction times or double coupling may be necessary.[9]
  • Washing: Wash the resin thoroughly with DMF to remove excess reagents.
  • Repeat: Repeat the deprotection, activation, and coupling cycle for each amino acid in the sequence. For methionine positions, use Fmoc-Met(O)-OH.[11]

3. Cleavage and Global Deprotection:

  • After the final coupling, wash the peptidyl-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.
  • Prepare a cleavage cocktail. Caution: Perform this step in a well-ventilated fume hood.
  • Standard Cocktail (for peptides without other sensitive residues): 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.[1]
  • Optimized Cocktail to Minimize Met Oxidation/Alkylation: For peptides where this compound was used, a cocktail of TFA/anisole/Me₂S/TMSCl (85:5:5:5) with 1 mg/mL triphenylphosphine can eradicate oxidation and reduce S-alkylation.[4]
  • Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.
  • Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
  • Dry the crude peptide pellet under vacuum.

4. Purification:

  • Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetonitrile (B52724) with 0.1% TFA).
  • Purify the peptide by preparative RP-HPLC using a C18 or C4 column with a water/acetonitrile gradient containing 0.1% TFA.
  • Collect fractions containing the desired peptide and verify the mass by mass spectrometry.
  • Lyophilize the pure fractions to obtain the final peptide containing Met(O).

5. Reduction of Methionine Sulfoxide (Met(O)) to Methionine (Met):

  • If the peptide was synthesized using Fmoc-Met(O)-OH, the purified peptide must be reduced.
  • Dissolve the purified Met(O)-peptide in an appropriate buffer.
  • A common method involves treating the peptide with ammonium (B1175870) iodide (NH₄I) and dimethyl sulfide (DMS) in an acidic solution.[12]
  • Alternative: Treat the lyophilized peptide with 5% acetic acid at 40°C for 24 hours to reverse S-alkylation if this side-product is present.[4]
  • Monitor the reduction reaction by RP-HPLC and mass spectrometry.
  • Once the reaction is complete, repurify the peptide by RP-HPLC to remove reduction reagents.
  • Lyophilize the final pure fractions to obtain the target peptide with native methionine.

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of Nα-Fmoc-L-methionine (this compound).

Experimental Workflow for Hydrophobic Peptide Synthesis

SPPS_Workflow start Start: Swell Resin deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling 2. Coupling (Fmoc-Met(O)-OH + Activator) wash1->coupling wash2 Wash (DMF) coupling->wash2 cycle_check All Amino Acids Coupled? wash2->cycle_check cycle_check->deprotection No cleavage 3. Cleavage & Deprotection (TFA Cocktail) cycle_check->cleavage Yes precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification 4. RP-HPLC Purification precipitation->purification reduction 5. Reduction of Met(O) to Met (e.g., NH4I/DMS) purification->reduction final_purification Final RP-HPLC Purification reduction->final_purification end End: Lyophilized Peptide final_purification->end

Caption: Workflow of the Fmoc-Met(O)-OH strategy for hydrophobic peptides.

Logical Relationship of Challenges and Solutions in Hydrophobic Peptide Synthesis

Challenges_Solutions cluster_challenges Primary Challenges cluster_consequences Consequences cluster_solutions Strategic Solutions hydrophobicity High Hydrophobicity aggregation Peptide Aggregation hydrophobicity->aggregation poor_solvation Poor Solvation aggregation->poor_solvation difficult_purification Difficult Purification aggregation->difficult_purification met_oxidation Met Side-Chain Oxidation (Side Reaction) low_yield Low Yield & Purity met_oxidation->low_yield poor_solvation->low_yield use_met_o Use Fmoc-Met(O)-OH use_met_o->aggregation Mitigates use_met_o->poor_solvation Improves use_met_o->difficult_purification Facilitates post_purif_reduction Post-Purification Reduction use_met_o->post_purif_reduction Requires optimized_cleavage Optimized Cleavage Cocktails optimized_cleavage->met_oxidation Prevents post_purif_reduction->low_yield Recovers Native Peptide

Caption: Challenges in hydrophobic peptide synthesis and strategic solutions.

References

Application Notes and Protocols for the Synthesis of Isototopically Labeled Peptides using Fmoc-Met-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope-labeled peptides are indispensable tools in quantitative proteomics, metabolic research, and drug development, serving as internal standards for mass spectrometry-based quantification and as probes for structural and mechanistic studies.[1] This document provides detailed application notes and protocols for the efficient incorporation of isotopically labeled N-α-Fmoc-L-methionine (Fmoc-Met-OH) into synthetic peptides via solid-phase peptide synthesis (SPPS). The protocols cover all critical steps from resin preparation to final peptide cleavage and purification, with special considerations for preventing the oxidation of the methionine side chain.

Introduction

The precise quantification of proteins and peptides in complex biological samples is a cornerstone of modern biomedical research.[2] Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy for accurate mass spectrometry-based protein quantification.[3] The synthesis of peptides incorporating stable isotopes such as ¹³C and ¹⁵N provides a robust alternative for generating internal standards, particularly for absolute quantification.[2][4]

This compound, enriched with heavy isotopes (e.g., ¹³C₅, ¹⁵N), offers a significant mass shift, enabling clear differentiation from its endogenous, unlabeled counterpart during mass spectrometric analysis without altering its chemical properties.[5] The identical chemical behavior of isotopically labeled amino acids in SPPS ensures that their incorporation efficiency is comparable to their unlabeled forms, typically exceeding 99% under optimized conditions.[5] Methionine's unique role in initiating protein synthesis and in various metabolic pathways makes isotopically labeled methionine an invaluable tool for studying protein turnover, post-translational modifications, and metabolic flux.[3][6]

A primary challenge in synthesizing methionine-containing peptides is the susceptibility of the thioether side chain to oxidation, forming methionine sulfoxide.[5] This can be mitigated by using specific cleavage cocktails and optimized handling procedures.

Data Presentation

The use of isotopically labeled this compound in SPPS is expected to yield high-quality peptides with excellent isotopic and chemical purity. The following table summarizes the expected quantitative data for a synthesized peptide incorporating a labeled methionine residue.

ParameterSpecificationMethod
Isotopic Purity
¹³C Enrichment≥ 98 atom %Mass Spectrometry
¹⁵N Enrichment≥ 98 atom %Mass Spectrometry
Chemical Purity
HPLC Purity≥ 99%RP-HPLC
Enantiomeric Purity≥ 99.8%Chiral HPLC
Synthesis Yield
Crude Peptide YieldSequence-dependent (typically 60-80%)Gravimetric
Purified Peptide YieldSequence-dependent (typically 30-50%)Gravimetric
Incorporation Efficiency
Coupling Efficiency> 99%Kaiser Test / UV Monitoring

Experimental Protocols

This section provides a detailed methodology for the manual solid-phase synthesis of a peptide containing an isotopically labeled methionine residue using this compound. The protocol is based on a 0.1 mmol synthesis scale.

Materials and Reagents
  • Isotopically labeled this compound (e.g., Fmoc-L-methionine-(¹³C₅, ¹⁵N))

  • SPPS Resin (e.g., Rink Amide resin, 100-200 mesh)[7]

  • Standard Fmoc-protected amino acids

  • Deprotection Solution: 20% (v/v) piperidine (B6355638) in N,N-Dimethylformamide (DMF)[7]

  • Coupling Reagents:

    • N,N'-Diisopropylcarbodiimide (DIC)

    • Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)[5]

  • Activation Base: Diisopropylethylamine (DIEA)

  • Solvents: DMF (amine-free), Dichloromethane (DCM), Diethyl ether[7]

  • Cleavage Cocktail (Reagent H): 82.5% Trifluoroacetic acid (TFA), 5% Phenol, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT), 5% Water[5]

  • Solid-phase synthesis vessel with a sintered glass frit

  • Shaker or bubbler with inert gas (N₂ or Ar)

Protocol for Solid-Phase Peptide Synthesis (SPPS)
  • Resin Preparation and Swelling:

    • Place the Rink Amide resin (0.1 mmol) into the synthesis vessel.

    • Swell the resin in DMF for 30-60 minutes with gentle agitation.[5]

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture for 5-10 minutes.[5]

    • Drain the deprotection solution.

    • Repeat the piperidine treatment for an additional 10-15 minutes.[5]

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[5]

  • Amino Acid Coupling (Incorporation of Labeled this compound):

    • In a separate vial, dissolve the isotopically labeled this compound (3-5 equivalents), Oxyma Pure (3-5 equivalents), and DIC (3-5 equivalents) in a minimal amount of DMF.

    • Add DIEA (6-10 equivalents) to the mixture and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin in the synthesis vessel.

    • Agitate the mixture at room temperature for 1-2 hours. The completion of the coupling reaction can be monitored using a qualitative Kaiser test.[1]

  • Washing:

    • After the coupling reaction is complete, drain the coupling solution.

    • Wash the resin thoroughly with DMF (5-7 times) to remove any unreacted reagents and byproducts.

  • Chain Elongation:

    • Repeat the deprotection (Step 2), coupling (Step 3), and washing (Step 4) cycles for each subsequent amino acid in the desired peptide sequence.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform a final deprotection step as described in Step 2 to remove the N-terminal Fmoc group.

  • Peptide Cleavage and Side-Chain Deprotection:

    • Wash the peptide-resin with DCM and dry it under a vacuum.[5]

    • Add the pre-chilled cleavage cocktail (Reagent H) to the dried resin (approximately 10 mL per gram of resin).[5]

    • Gently agitate the mixture at room temperature for 2-4 hours.[5]

  • Peptide Precipitation and Purification:

    • Filter the resin from the cleavage mixture and collect the TFA solution.

    • Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.[5]

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under a vacuum.[5]

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization:

    • Confirm the identity and purity of the final isotopically labeled peptide using mass spectrometry and analytical HPLC. The mass spectrum will exhibit a mass shift corresponding to the incorporated heavy isotopes.[5]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the solid-phase synthesis of a peptide incorporating an isotopically labeled methionine residue.

SPPS_Workflow Resin Start: Resin Swelling (e.g., Rink Amide in DMF) Deprotection1 Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection1 Wash1 Wash (DMF) Deprotection1->Wash1 Coupling Coupling of Labeled this compound (DIC/Oxyma, DIEA in DMF) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for Subsequent Amino Acids Wash2->Repeat Repeat->Deprotection1 Deprotection -> Wash -> Coupling FinalDeprotection Final Fmoc Deprotection Repeat->FinalDeprotection Final Cycle Cleavage Cleavage from Resin (e.g., Reagent H) FinalDeprotection->Cleavage Purification Purification (RP-HPLC) & Characterization (MS) Cleavage->Purification

Caption: Workflow for SPPS of an isotopically labeled peptide.

Methionine Metabolism Pathway

Isotopically labeled methionine can be used to trace its metabolic fate. The following diagram provides a simplified overview of the central role of methionine in cellular metabolism, particularly its conversion to S-adenosylmethionine (SAM), the universal methyl donor.[8][9]

Methionine_Metabolism Methionine Methionine (from diet or recycling) SAM S-Adenosylmethionine (SAM) 'Universal Methyl Donor' Methionine->SAM MAT ATP ATP ATP->SAM Methylated_Substrate Methylated Substrate (DNA, RNA, proteins, etc.) SAM->Methylated_Substrate Methyl group transfer SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methyltransferases Methyltransferases->Methylated_Substrate Homocysteine Homocysteine SAH->Homocysteine SAHH Recycle Recycling to Methionine Homocysteine->Recycle Transsulfuration Transsulfuration Pathway (Cysteine Synthesis) Homocysteine->Transsulfuration Recycle->Methionine

References

Troubleshooting & Optimization

Technical Support Center: Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during solid-phase peptide synthesis (SPPS). The following information is intended for researchers, scientists, and drug development professionals.

Topic: Incomplete Coupling of Fmoc-Met-OH

Methionine, while not typically classified as a sterically hindered amino acid, can sometimes present challenges during the coupling step of Fmoc-based solid-phase peptide synthesis. Incomplete coupling can lead to the formation of deletion sequences, resulting in a lower yield of the target peptide and complicating the purification process. This guide provides a systematic approach to troubleshooting and resolving issues related to the incomplete coupling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the incomplete coupling of this compound?

Incomplete coupling of this compound can be attributed to several factors:

  • Peptide Aggregation: As the peptide chain elongates, it can form secondary structures (e.g., β-sheets) that may mask the N-terminal amine, making it inaccessible to the incoming activated this compound. This is a common issue in SPPS, particularly for hydrophobic sequences.

  • Suboptimal Activation: The carboxylic acid of this compound may not be fully activated by the coupling reagent. This can be due to degraded reagents, insufficient activation time, or the presence of moisture.

  • Poor Resin Swelling: Inadequate swelling of the resin in the chosen solvent can limit the accessibility of the reactive sites within the resin beads.

  • Steric Hindrance: While methionine's side chain is not exceptionally bulky, steric hindrance can become a factor in certain sequence contexts or with specific resin types.

Q2: How can I monitor the coupling efficiency of this compound during synthesis?

The most common method for monitoring coupling efficiency is the Kaiser test (or ninhydrin (B49086) test). This qualitative colorimetric assay detects the presence of free primary amines on the resin.

  • Positive Result (Blue/Purple Beads): Indicates the presence of unreacted N-terminal amines, signifying an incomplete coupling reaction.

  • Negative Result (Yellow/Colorless Beads): Suggests that the coupling reaction is complete, and you can proceed to the next deprotection step.

For quantitative analysis, a small aliquot of the resin can be cleaved, and the resulting peptide fragment can be analyzed by HPLC and mass spectrometry to confirm the incorporation of the methionine residue.

Q3: Are there any specific side reactions of the methionine side chain I should be aware of during coupling?

The thioether side chain of methionine is susceptible to oxidation to form methionine sulfoxide. While this is more commonly a concern during the final acidic cleavage from the resin, it can potentially occur during synthesis if oxidizing impurities are present in the reagents or solvents.[1] However, under standard Fmoc-SPPS coupling conditions, the thioether is generally considered non-reactive.[1]

Q4: What is "double coupling" and when is it recommended for this compound?

Double coupling is the process of repeating the coupling step with a fresh solution of activated this compound and coupling reagents. This is a common strategy to drive the reaction to completion, especially when a Kaiser test indicates incomplete coupling after the initial attempt. It is highly recommended for any "difficult" coupling, including instances where this compound fails to couple completely in the first instance.

Troubleshooting Guide: Positive Kaiser Test after this compound Coupling

If a Kaiser test yields a positive result after the initial coupling of this compound, follow this troubleshooting workflow:

G start Positive Kaiser Test (Incomplete Coupling) double_coupling Perform Double Coupling start->double_coupling Immediate Action kaiser_test_2 Perform Kaiser Test double_coupling->kaiser_test_2 negative_result Negative Result (Proceed with Synthesis) kaiser_test_2->negative_result Coupling Complete positive_result Positive Result kaiser_test_2->positive_result Coupling Still Incomplete troubleshoot_further Troubleshoot Further: - Change Coupling Reagent - Modify Solvent System - Increase Temperature - Cap Unreacted Amines positive_result->troubleshoot_further capping Cap Unreacted Amines troubleshoot_further->capping If coupling still fails

Troubleshooting workflow for incomplete this compound coupling.

Data Presentation: Comparative Performance of Recommended Coupling Reagents

The choice of coupling reagent is critical for overcoming incomplete coupling. For this compound, uronium/aminium or phosphonium (B103445) salt-based reagents are highly recommended. The following table summarizes the expected performance of these reagents.

Coupling ReagentReagent ClassTypical Coupling Time (minutes)Expected Coupling Efficiency (%)Racemization PotentialKey Advantages & Disadvantages
HATU Aminium/Uronium Salt15 - 45>99Very LowAdvantages: High reactivity, fast kinetics, excellent for difficult couplings.[2]
Disadvantages: Higher cost.
HBTU Aminium/Uronium Salt30 - 6098 - 99.5LowAdvantages: Effective, widely used, more cost-effective than HATU.[2]
Disadvantages: Slightly less reactive than HATU.
DIC/Oxyma Carbodiimide/Additive60 - 12095 - 98Very LowAdvantages: Cost-effective, low risk of racemization.[2]
Disadvantages: Slower reaction rates, potential for N-acylurea byproduct formation.

Disclaimer: The data presented is based on studies of sterically similar amino acids, as direct, extensive comparative data for this compound is not widely published. Actual results may vary depending on the specific peptide sequence and synthesis conditions.[2]

Experimental Protocols

Protocol 1: Kaiser Test for Monitoring Coupling Completion

This protocol is for the qualitative detection of free primary amines on the resin.

Reagents:

  • Solution A: 16.5 mg of KCN in 25 mL of deionized water, with 1.0 mL of this solution diluted in 49 mL of pyridine.

  • Solution B: 1.0 g of ninhydrin in 20 mL of n-butanol.

  • Solution C: 40 g of phenol (B47542) in 20 mL of n-butanol.

Procedure:

  • Collect a small sample of resin beads (10-15 beads) in a small test tube.

  • Wash the beads thoroughly with DMF and then ethanol (B145695) to remove any residual reagents.

  • Add 2-3 drops of each solution (A, B, and C) to the test tube.

  • Heat the test tube at 110°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation:

  • Intense Blue/Purple: Positive result, indicating incomplete coupling.

  • Yellow/Colorless: Negative result, indicating complete coupling.

Protocol 2: Double Coupling of this compound using HATU

This protocol is recommended if the initial coupling is incomplete.

Materials:

  • Peptide-resin with free N-terminal amines

  • This compound (4 equivalents relative to resin loading)

  • HATU (3.8 equivalents)

  • HOAt (4 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • DMF (peptide synthesis grade)

Procedure:

  • Amino Acid Activation: In a separate vial, dissolve this compound, HATU, and HOAt in DMF. Add DIPEA to the solution.

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected resin.

  • Agitation: Agitate the reaction mixture for 30-60 minutes at room temperature.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is negative, proceed with the next Fmoc deprotection step.

Protocol 3: Capping of Unreacted Amines

If double coupling fails to yield a negative Kaiser test, it is advisable to cap the unreacted N-terminal amines to prevent the formation of deletion sequences.

Reagents:

  • Capping Solution: Acetic anhydride/DIPEA/DMF (5:6:89 v/v/v)

Procedure:

  • After the final coupling attempt, wash the resin thoroughly with DMF.

  • Add the capping solution to the resin.

  • Agitate the mixture for 30 minutes at room temperature.

  • Drain the capping solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to prepare for the next deprotection step.

Logical Workflow Diagram

spss_workflow cluster_cycle SPPS Cycle for this compound deprotection Fmoc Deprotection wash1 DMF Wash deprotection->wash1 coupling This compound Coupling (e.g., with HATU) wash1->coupling wash2 DMF Wash coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test double_coupling Double Coupling kaiser_test->double_coupling Positive next_cycle Proceed to Next Cycle kaiser_test->next_cycle Negative wash3 DMF Wash double_coupling->wash3 kaiser_test2 Kaiser Test wash3->kaiser_test2 capping Capping (Acetic Anhydride) kaiser_test2->capping Positive kaiser_test2->next_cycle Negative capping->next_cycle

A generalized workflow for a single coupling cycle of this compound.

References

Technical Support Center: Preventing Methionine Side Chain Oxidation During SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the oxidation of methionine side chains during Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: I've observed a peptide with an unexpected +16 Da mass increase in my mass spectrometry analysis. What is the likely cause?

A1: A +16 Da mass shift in a methionine-containing peptide is a characteristic indicator of the oxidation of the methionine residue to methionine sulfoxide (B87167) (Met(O)).[1][2] The thioether side chain of methionine is susceptible to oxidation, particularly during the acidic conditions of the final cleavage step from the resin.[1][2][3]

Q2: At which stages of SPPS is methionine oxidation most likely to occur?

A2: Methionine oxidation can happen at various stages, including during the synthesis cycles, cleavage from the resin, and even during storage of the final peptide.[3] However, it is most prevalent during the final acidic cleavage step when the peptide is exposed to air and harsh acidic reagents.[1][4]

Q3: What are the primary strategies to prevent methionine oxidation during SPPS?

A3: The most effective strategies to prevent methionine oxidation include:

  • Use of Scavengers in the Cleavage Cocktail: Incorporating reducing agents or antioxidants into the trifluoroacetic acid (TFA) cleavage cocktail is the most common and effective method.[2][3][4]

  • Performing Synthesis and Cleavage Under an Inert Atmosphere: Minimizing the peptide's exposure to atmospheric oxygen by working under a nitrogen or argon atmosphere can significantly reduce oxidation.[3]

  • Using Methionine Sulfoxide Building Blocks: In cases where oxidation is difficult to avoid, one can strategically use Fmoc-Met(O)-OH during the synthesis. The resulting uniformly oxidized peptide can be purified and then the methionine sulfoxide can be reduced back to methionine in a subsequent step.[3][5]

Q4: Can methionine oxidation be reversed after it has occurred?

A4: Yes, methionine sulfoxide (Met(O)) can be reduced back to methionine. A common method involves treating the oxidized peptide with a solution containing ammonium (B1175870) iodide and dimethyl sulfide (B99878) (DMS).[1][3] Other reducing agent systems have also been reported.[5]

Troubleshooting Guide

Issue 1: Significant methionine oxidation is observed despite using a standard cleavage cocktail.

  • Cause: Standard cleavage cocktails, such as TFA/TIS/H2O, may not be sufficient to prevent oxidation, especially for sequences prone to it or during prolonged cleavage times.

  • Solution: Enhance your cleavage cocktail with specific scavengers known to reduce or prevent methionine oxidation.

Quantitative Data on Cleavage Cocktail Effectiveness

The following table summarizes the effectiveness of different cleavage cocktails in preventing methionine oxidation for a model peptide.

Cleavage Cocktail Composition (v/v unless otherwise stated)Percentage of Methionine Oxidation (%)Reference
TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5)~50%[1]
Reagent H: TFA / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) / H₂O / Dimethylsulfide (DMS) / NH₄I (81:5:5:2.5:3:2:1.5 w/w)Significantly Reduced/Eliminated[3][4]
TFA / Anisole / Trimethylsilyl chloride (TMSCl) / Me₂S (85:5:5:5) + 1 mg/mL Triphenylphosphine (PPh₃)Eradicated[4][6]
TFA / Anisole / TIS / TMSCl / Me₂S (85:5:5:5:5) + 1 mg/mL PPh₃ (for Cys-containing peptides)Eradicated[4][6]

Experimental Protocols

Protocol 1: Cleavage with Reagent H to Prevent Methionine Oxidation

This protocol is designed for the cleavage of peptides containing methionine residues to minimize oxidation.

Reagents:

  • Peptide-bound resin

  • Reagent H:

    • Trifluoroacetic acid (TFA): 81%

    • Phenol: 5%

    • Thioanisole: 5%

    • 1,2-Ethanedithiol (EDT): 2.5%

    • Water: 3%

    • Dimethylsulfide (DMS): 2%

    • Ammonium Iodide (NH₄I): 1.5% (w/w)

  • Cold diethyl ether

Procedure:

  • Prepare Reagent H fresh before use in a fume hood.

  • Place the dried peptide-resin in a suitable reaction vessel.

  • Add Reagent H to the resin (approximately 10 mL per gram of resin).

  • Incubate the mixture at room temperature with occasional swirling for 2-4 hours.[3]

  • Filter the resin and collect the filtrate into a clean tube.

  • Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, then decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the peptide pellet under a vacuum.

Protocol 2: Reduction of Methionine Sulfoxide to Methionine

This protocol is for reversing the oxidation of methionine residues in a purified or crude peptide.

Reagents:

  • Oxidized peptide

  • Ammonium Iodide (NH₄I)

  • Dimethyl Sulfide (DMS)

  • Trifluoroacetic acid (TFA)

  • Cold diethyl ether

Procedure:

  • Dissolve the crude or purified oxidized peptide in TFA.

  • Add ammonium iodide and dimethyl sulfide to the solution. The optimal concentrations may need to be determined empirically for your specific peptide.[2][3]

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reduction by HPLC-MS until the reaction is complete.

  • Once the reduction is complete, precipitate the peptide by adding the reaction mixture to cold diethyl ether.

  • Collect the precipitated peptide by centrifugation.

  • Wash the peptide pellet with cold diethyl ether to remove residual reagents.

  • Dry the purified peptide under a vacuum.[2]

Visualizations

Methionine_Oxidation_Pathway Met Methionine Side Chain (-CH2-CH2-S-CH3) MetO Methionine Sulfoxide (-CH2-CH2-S(O)-CH3) +16 Da mass shift Met->MetO Oxidation ROS Reactive Oxygen Species (ROS) (during acidic cleavage) ROS->MetO

Caption: Oxidation of a methionine side chain to methionine sulfoxide.

SPPS_Workflow_for_Methionine_Peptides cluster_synthesis SPPS Cycles cluster_cleavage Cleavage & Deprotection cluster_analysis Analysis & Purification start Start Synthesis coupling Fmoc-AA-OH Coupling start->coupling deprotection Fmoc Deprotection coupling->deprotection deprotection->coupling cleavage Cleavage from Resin (TFA + Scavengers) deprotection->cleavage precipitation Precipitation in Ether cleavage->precipitation hplc HPLC Purification precipitation->hplc ms Mass Spectrometry hplc->ms

Caption: General workflow for SPPS of methionine-containing peptides.

Troubleshooting_Logic start Peptide Analysis (Mass Spectrometry) check_mass Mass +16 Da observed? start->check_mass no_oxidation No significant oxidation. check_mass->no_oxidation No oxidation_confirmed Methionine Oxidation Confirmed check_mass->oxidation_confirmed Yes implement_prevention Implement Preventative Measures: 1. Add Scavengers to Cleavage Cocktail 2. Use Inert Atmosphere 3. Consider Fmoc-Met(O)-OH oxidation_confirmed->implement_prevention reduce_peptide Reduce Oxidized Peptide (e.g., NH4I/DMS) oxidation_confirmed->reduce_peptide Alternative resynthesize Re-synthesize Peptide implement_prevention->resynthesize

Caption: Troubleshooting logic for methionine oxidation in SPPS.

References

Technical Support Center: Troubleshooting Low Yield in Methionine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low-yield issues encountered during the synthesis of methionine-containing peptides. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common problems in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: My final peptide product shows a significant impurity with a +16 Da mass increase. What is the likely cause?

A1: A +16 Da mass shift in your peptide is the characteristic signature of methionine oxidation, where the thioether side chain is oxidized to a sulfoxide (B87167) (Met(O)).[1] This is one of the most common side reactions for methionine-containing peptides and frequently occurs during the final cleavage from the resin under acidic conditions.[2][3][4]

Q2: Besides oxidation, what other common side reactions can affect my methionine-containing peptide during synthesis?

A2: Another prevalent side reaction is the S-alkylation of the methionine residue, most commonly tert-butylation.[3][4] This occurs when the nucleophilic thioether side chain reacts with carbocations (e.g., tert-butyl cations) generated from side-chain protecting groups or the resin linker during TFA cleavage. This modification results in a +56 Da mass increase.

Q3: How can I prevent methionine oxidation and S-alkylation during peptide cleavage?

A3: The most effective strategy is to include scavengers in your trifluoroacetic acid (TFA) cleavage cocktail.[3][4] These molecules trap reactive cationic species and can also reduce any sulfoxide that has formed.[3][4] Performing the cleavage under an inert atmosphere (nitrogen or argon) can also help minimize oxidation.[5]

Q4: My peptide is known to aggregate. Could the presence of methionine be leveraged to improve the synthesis yield?

A4: Yes, for peptides prone to aggregation, a strategic approach is to use Fmoc-Met(O)-OH (methionine sulfoxide) as a building block during synthesis.[6] The increased polarity of the sulfoxide can disrupt aggregation and improve solubility, leading to higher quality crude peptide.[6] The sulfoxide can then be reduced back to methionine after purification.[6]

Q5: Is it possible to reverse methionine oxidation or S-alkylation after cleavage and purification?

A5: Yes, both of these modifications can be reversed post-synthesis. Methionine sulfoxide can be reduced back to methionine using various reagents.[7] S-tert-butylation is reversible and can be removed by heating the peptide in a dilute acidic solution, such as 5% acetic acid.[1]

Troubleshooting Guide

Problem: Low yield and presence of a +16 Da impurity (Methionine Oxidation).

Symptoms:

  • A significant peak in the HPLC chromatogram that elutes earlier than the target peptide.

  • Mass spectrometry data shows a species with a mass increase of 16 Da.

Solutions:

  • Optimize the Cleavage Cocktail: Incorporate scavengers that are effective at preventing oxidation.

  • Post-Cleavage Reduction: If oxidation has already occurred, the purified peptide can be treated to reduce the sulfoxide back to methionine.

Problem: Low yield and presence of a +56 Da impurity (S-alkylation).

Symptoms:

  • An impurity peak is observed in the HPLC, often close to the main product peak.

  • Mass spectrometry reveals a species with a mass increase of 56 Da.

Solutions:

  • Use Efficient Scavengers: Employ scavengers in the cleavage cocktail that can effectively trap tert-butyl cations.

  • Optimize Cleavage Conditions: Shorter cleavage times and lower temperatures can reduce the extent of S-alkylation.[1]

  • Post-Synthesis Reversal: The S-tert-butyl group can be removed from the purified peptide.

Quantitative Data Summary

The choice of cleavage cocktail is critical in minimizing side reactions. While exact yield improvements are sequence-dependent, the following table summarizes the effectiveness of various scavenger cocktails.

Cleavage Cocktail Composition (v/v/w)Target Side ReactionEffectiveness & Remarks
TFA / H₂O / Triisopropylsilane (TIS) (95:2.5:2.5) GeneralStandard, but often insufficient for preventing Met side reactions.[8]
TFA / Thioanisole / H₂O / 1,2-Ethanedithiol (EDT) (90:5:3:2) Oxidation & AlkylationA more robust general-purpose cocktail. Thioanisole and EDT are effective scavengers.
Reagent H: TFA / Phenol / Thioanisole / EDT / H₂O / DMS / NH₄I (81:5:5:2.5:3:2:1.5) Methionine OxidationSpecifically formulated for peptides containing sensitive residues like Met, Trp, and Cys.[1]
TFA / Anisole / TMSCl / Me₂S (85:5:5:5) + 1 mg/mL PPh₃ Oxidation & AlkylationReported to eradicate methionine oxidation and reduce S-alkylation for peptides without Cys(Trt).[1]
TFA / Anisole / TIS / TMSCl / Me₂S (85:5:5:5:5) + 1 mg/mL PPh₃ Oxidation & AlkylationOptimal for peptides containing Cys(Trt) and other sensitive residues.[1]

Experimental Protocols

Protocol 1: Analytical HPLC for Detecting Methionine Side Reactions

This protocol is designed to separate the target peptide from its oxidized and alkylated byproducts.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 1.7 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient appropriate for the hydrophobicity of the peptide (e.g., 5% to 65% B over 30 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 280 nm.

  • Expected Elution Order: The more polar oxidized peptide (Met(O)) will elute first, followed by the target peptide, and then the often slightly more hydrophobic S-alkylated peptide.[9]

Protocol 2: Post-Cleavage Reduction of Methionine Sulfoxide

This protocol uses ammonium (B1175870) iodide and dimethyl sulfide (B99878) (DMS) for a mild reduction.

  • Peptide Preparation: Dissolve the purified, oxidized peptide in a suitable solvent (e.g., TFA or a water/acetonitrile mixture).

  • Reagent Addition: Add a 10-fold molar excess of ammonium iodide (NH₄I) and dimethyl sulfide (DMS) relative to the peptide.

  • Reaction: Stir the mixture at room temperature. The reaction can be slow, taking several hours to reach completion.[7]

  • Monitoring: Monitor the reaction progress by analytical HPLC and mass spectrometry.

  • Work-up: Once the reduction is complete, precipitate the peptide with cold diethyl ether, centrifuge to collect the pellet, and dry under vacuum.

Protocol 3: Reversal of S-tert-butylation
  • Peptide Dissolution: Dissolve the purified peptide containing the S-tert-butyl modification in a 5% aqueous acetic acid solution.[1]

  • Incubation: Heat the solution at 40°C.[1]

  • Monitoring: Monitor the removal of the tert-butyl group over time (typically several hours to 24 hours) using analytical HPLC and mass spectrometry.[1]

  • Lyophilization: Once the reaction is complete, lyophilize the solution to obtain the final peptide.

Visualizations

Troubleshooting_Workflow start Low Peptide Yield Observed ms_analysis Analyze Crude Product by MS start->ms_analysis check_oxidation Impurity with +16 Da? ms_analysis->check_oxidation check_alkylation Impurity with +56 Da? check_oxidation->check_alkylation No oxidation_present Methionine Oxidation Confirmed check_oxidation->oxidation_present Yes other_issues Investigate Other Synthesis Issues (e.g., incomplete coupling, aggregation) check_alkylation->other_issues No alkylation_present S-alkylation Confirmed check_alkylation->alkylation_present Yes solution_oxidation Solutions for Oxidation: 1. Add Scavengers to Cleavage Cocktail (e.g., Reagent H, TMSCl/PPh₃) 2. Perform Post-Cleavage Reduction oxidation_present->solution_oxidation solution_alkylation Solutions for S-alkylation: 1. Use Efficient Cation Scavengers (e.g., TIS, Anisole) 2. Optimize Cleavage (↓ time, ↓ temp) 3. Perform Post-Synthesis Reversal alkylation_present->solution_alkylation

Caption: Troubleshooting workflow for low yield in methionine-containing peptides.

Methionine_Side_Reactions cluster_oxidation Oxidation Pathway cluster_alkylation S-Alkylation Pathway cluster_prevention Prevention & Reversal Met Methionine (Met) MetO Methionine Sulfoxide (Met(O)) +16 Da Met->MetO Oxidation MetO->Met Reduce Oxidants Oxidizing Species (during cleavage) Oxidants->MetO Met_alk Methionine (Met) Met_tBu S-tert-butyl-Met +56 Da Met_alk->Met_tBu Alkylation Met_tBu->Met_alk Reverse tBu_cation tert-butyl cation (tBu+) (from protecting groups) tBu_cation->Met_tBu Scavengers Scavengers (TIS, DMS, EDT, PPh₃) Scavengers->Oxidants Trap Scavengers->tBu_cation Trap Reduction Reduction (NH₄I/DMS) Reversal Reversal (5% AcOH, 40°C)

Caption: Side reactions of methionine and strategies for their prevention and reversal.

References

Side reactions associated with Fmoc-Met-OH cleavage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning side reactions encountered during the cleavage of peptides containing Fmoc-Methionine-OH (Fmoc-Met-OH).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the cleavage of methionine-containing peptides?

During the final trifluoroacetic acid (TFA)-based cleavage step in Fmoc solid-phase peptide synthesis (SPPS), methionine residues are susceptible to two primary side reactions:

  • Oxidation: The thioether side chain of methionine can be oxidized to form methionine sulfoxide (B87167) (+16 Da mass increase) or, less commonly, methionine sulfone (+32 Da mass increase).[1] This is a significant issue as it can alter the peptide's structure and biological activity.[1]

  • S-alkylation (tert-butylation): Reactive carbocations, such as the tert-butyl cation generated from side-chain protecting groups during cleavage, can alkylate the nucleophilic sulfur atom of the methionine side chain.[2][3][4]

Q2: How can I detect these side reactions in my cleaved peptide?

The most common analytical techniques to identify these side reactions are:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Oxidized peptides are more polar and will typically elute earlier than the desired non-oxidized peptide.[1]

  • Mass Spectrometry (MS): This is a definitive method to confirm side reactions by detecting the corresponding mass increase. A mass shift of +16 Da per methionine residue indicates sulfoxide formation, while a +56 Da shift can indicate tert-butylation.[1]

Q3: What are scavengers and how do they prevent side reactions with methionine?

Scavengers are reagents added to the cleavage cocktail to neutralize reactive species that can damage the peptide.[4] For methionine-containing peptides, they perform two main functions:

Q4: Can I reverse methionine oxidation if it has already occurred?

Yes, methionine sulfoxide can be reduced back to methionine. This can be achieved by treating the peptide with reducing agents like dithiothreitol (DTT) or by using a specific cocktail containing dimethylsulfide and ammonium (B1175870) iodide.[5]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Mass spectrometry shows a significant peak at +16 Da. Oxidation of methionine to methionine sulfoxide.* Use a cleavage cocktail specifically designed to minimize oxidation, such as Reagent H or a cocktail containing trimethylsilyl (B98337) chloride (TMSCl) and triphenylphosphine (B44618) (PPh₃).[1][2][5] * Ensure you are using fresh, high-quality reagents and consider performing the cleavage under an inert atmosphere (e.g., nitrogen or argon).[1] * If oxidation has already occurred, the methionine sulfoxide can be reduced back to methionine.[5]
Mass spectrometry shows a peak corresponding to S-alkylation (e.g., +56 Da for tert-butylation). Insufficient scavenging of carbocations generated during deprotection.* Include effective carbocation scavengers in your cleavage cocktail, such as 1,2-ethanedithiol (EDT) or triisopropylsilane (TIS).[5] * A newer approach involves a cocktail of TFA/Anisole/TMSCl/Me₂S containing triphenylphosphine.[2][5]
Low yield of the desired peptide. * Incomplete cleavage. * Multiple side reactions. * Precipitation issues.* Optimize the cleavage time; for many peptides, 2-3 hours is sufficient.[6] * Ensure the ether used for precipitation is cold to maximize peptide recovery.[6][8]

Cleavage Cocktail Compositions for Methionine-Containing Peptides

Reagent CocktailComposition (v/v or w/w)Key Features
Reagent H Trifluoroacetic acid (81%), phenol (B47542) (5%), thioanisole (5%), 1,2-ethanedithiol (2.5%), water (3%), dimethylsulfide (2%), ammonium iodide (1.5% w/w)Specifically designed to prevent methionine oxidation.[5][6][9]
Reagent K Trifluoroacetic acid (82.5%), phenol (5%), water (5%), thioanisole (5%), 1,2-ethanedithiol (2.5%)A general-purpose cleavage reagent suitable for peptides with various sensitive residues, including methionine.[5][9]
TFA/TIS/H₂O/EDT Trifluoroacetic acid (94%), Triisopropylsilane (1%), Water (2.5%), 1,2-Ethanedithiol (2.5%)A common cocktail with scavengers for both oxidation and alkylation.
Modern Cocktail TFA/Anisole/TMSCl/Me₂S (85:5:5:5) containing 1 mg of PPh₃ per mL of reagentHas been shown to eradicate methionine oxidation and reduce S-alkylation.[2]

Experimental Protocols

Protocol: Cleavage of Methionine-Containing Peptides using Reagent H

This protocol is designed to minimize the oxidation of methionine during the final cleavage step.

Materials:

  • Peptide-resin (dried)

  • Reagent H: Trifluoroacetic acid (81%), phenol (5%), thioanisole (5%), 1,2-ethanedithiol (2.5%), water (3%), dimethylsulfide (2%), ammonium iodide (1.5% w/w). Note: Prepare fresh.

  • Cold diethyl ether

  • Centrifuge

  • Nitrogen or argon gas (optional)

Procedure:

  • Place the dried peptide-resin in a suitable reaction vessel.

  • Add freshly prepared Reagent H to the resin (approximately 10-30 mL per gram of resin).[6]

  • Stir the suspension at room temperature for 2-3 hours.[6] It is advisable to perform this step under an inert atmosphere (nitrogen or argon) to further minimize oxidation.[6]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.[6]

  • Precipitate the peptide by adding the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether.

  • Pellet the precipitated peptide by centrifugation.

  • Decant the ether and wash the peptide pellet with cold ether to remove residual scavengers.

  • Dry the peptide under a vacuum.

Visual Workflow

This compound Cleavage Troubleshooting start Start: Cleaved Met-Peptide analysis RP-HPLC & MS Analysis start->analysis main_peak Single Major Peak at Correct Mass? analysis->main_peak success Success: Purify Peptide main_peak->success Yes side_reactions Side Reactions Detected main_peak->side_reactions No plus_16 Peak at +16 Da? side_reactions->plus_16 plus_56 Peak at +56 Da? plus_16->plus_56 No oxidation Issue: Oxidation (Met -> Met(O)) plus_16->oxidation Yes alkylation Issue: S-Alkylation (tert-butylation) plus_56->alkylation Yes solution_ox Solution: - Use Reagent H or TMSCl/PPh3 cocktail - Cleave under inert atmosphere - Reduce Met(O) post-cleavage oxidation->solution_ox solution_alk Solution: - Increase scavenger concentration (EDT, TIS) - Use modern scavenger cocktails alkylation->solution_alk

Caption: Troubleshooting workflow for side reactions in this compound cleavage.

References

How to minimize racemization of Fmoc-Met-OH during coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize racemization of Fmoc-Met-OH during peptide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a particular concern for this compound?

A1: Racemization is the process where a single enantiomer (the pure L-form of an amino acid) is converted into an equal mixture of both its L- and D-enantiomers.[1] In peptide synthesis, this is a critical issue as the incorporation of an undesired D-amino acid creates a diastereomeric impurity. This impurity can be very difficult to separate from the target peptide and can significantly alter its biological activity, structure, and immunogenicity, which is a major concern for therapeutic peptides.[1][2] While amino acids like histidine and cysteine are notoriously prone to racemization, methionine can also be susceptible under certain coupling conditions.[3]

Q2: What is the primary mechanism of racemization for Fmoc-amino acids during coupling?

A2: The most common pathway for racemization during the activation step of solid-phase peptide synthesis (SPPS) is through the formation of a planar 5(4H)-oxazolone (or azlactone) intermediate.[1] The activated carboxyl group of the Fmoc-protected amino acid cyclizes to form this intermediate. A base present in the reaction mixture can then abstract the acidic alpha-proton (α-proton) from this planar ring. Subsequent reprotonation can occur from either face of the ring, leading to a loss of the original stereochemistry.[1]

Q3: Which experimental factors have the most significant impact on the extent of racemization?

A3: Several factors during the coupling step critically influence the degree of racemization:

  • Coupling Reagents: Onium salt reagents (like HBTU, HATU) are highly efficient but can promote racemization, especially with pre-activation in the presence of a base.[2][4]

  • Additives: Racemization-suppressing additives such as OxymaPure®, 1-hydroxybenzotriazole (B26582) (HOBt), and 7-aza-1-hydroxybenzotriazole (HOAt) are crucial.[1][3][4] They form active esters that are less susceptible to oxazolone (B7731731) formation.[1]

  • Base: The type and concentration of the base are critical. Strong, non-sterically hindered bases like N,N-diisopropylethylamine (DIPEA) can readily abstract the α-proton, increasing racemization.[1][2][5]

  • Activation Time: Prolonged pre-activation of the amino acid before adding it to the resin increases the time the racemization-prone activated species exists, leading to higher levels of epimerization.[2][5]

  • Temperature: Elevated temperatures, often used in microwave-assisted SPPS, accelerate coupling but also significantly increase the rate of racemization.[1][2][6][7]

  • Solvent: The polarity of the solvent can play a role; using less polar solvent mixtures like CH₂Cl₂-DMF can sometimes help reduce racemization.[4][8]

Troubleshooting Guide

Problem: I am observing a significant diastereomeric impurity in my peptide containing methionine. I suspect racemization of this compound during coupling. What steps can I take to resolve this?

This guide will walk you through a systematic approach to identify the source of racemization and implement effective solutions.

Step 1: Evaluate Your Coupling Reagent and Additives

The choice of coupling method is the most critical factor in controlling racemization.

  • Issue: You are using an onium salt reagent (e.g., HBTU, HATU) with a strong base (DIPEA) and a pre-activation step.

  • Analysis: This combination is known to increase the risk of racemization.[4] Pre-activation allows for the formation of the oxazolone intermediate before the coupling reaction begins.

  • Solution: Switch to a carbodiimide-mediated coupling, which is generally safer for minimizing racemization. The combination of N,N'-Diisopropylcarbodiimide (DIC) with an additive like OxymaPure® is highly recommended.[4][9] Additives form activated esters that react readily with the amine on the resin, competing effectively against oxazolone formation.[1] OxymaPure® and HOAt are generally more effective than HOBt.[4]

Step 2: Assess the Base Used in the Coupling Reaction

The base plays a direct role in the abstraction of the alpha-proton, the key step in the racemization mechanism.[1]

  • Issue: You are using DIPEA or Triethylamine (TEA) as the base.

  • Analysis: These are strong, sterically unhindered bases that can efficiently abstract the α-proton from the activated amino acid, promoting racemization.[5]

  • Solution: Switch to a weaker or more sterically hindered base. 2,4,6-Collidine (TMP) or N-methylmorpholine (NMM) are excellent alternatives that are known to significantly reduce racemization compared to DIPEA.[1][5][6] Always use the minimum amount of base necessary for the reaction.

Step 3: Review Your Coupling Procedure and Conditions

Procedural details can have a major impact on stereochemical purity.

  • Issue: You are using a long pre-activation time or elevated temperatures.

  • Analysis: Prolonged activation times increase the opportunity for the activated amino acid to form the oxazolone intermediate.[2][5] High temperatures accelerate all reactions, including the rate of racemization.[2][6]

  • Solution:

    • Minimize Pre-activation Time: Add the activated this compound solution to the resin immediately after preparation. For carbodiimide (B86325) couplings, add the DIC to the amino acid/additive mixture and transfer it directly to the resin.[2]

    • Control Temperature: Perform the coupling reaction at room temperature or lower (e.g., 0°C).[5][7] If using microwave synthesis, reducing the coupling temperature from 80°C to 50°C can significantly limit racemization for sensitive residues.[6]

Data Summary: Impact of Coupling Conditions on Racemization

The following table summarizes the relative risk of racemization associated with different coupling strategies. While specific quantitative data for Met is sparse, the principles derived from other racemization-prone amino acids are directly applicable.

Coupling ReagentAdditiveBaseTemperaturePre-activationRacemization RiskRecommended For Met
HBTU / HATUNoneDIPEAHigh (>50°C)Yes (>2 min)Very HighNo
HBTU / HATUHOBt / HOAtDIPEARoom TempYes (>2 min)HighNot Recommended
HBTU / HATUOxymaPure®CollidineRoom TempMinimal (<1 min)ModerateUse with Caution
DIC OxymaPure® / HOAt None Room Temp / 0°C No (in situ) Very Low Highly Recommended
DICHOBtNoneRoom TempNo (in situ)LowRecommended
PyAOP / COMUInternalCollidineRoom TempMinimal (<1 min)LowYes

Experimental Protocols

Recommended Low-Racemization Protocol for this compound Coupling

This protocol utilizes DIC/OxymaPure®, a combination known to effectively suppress racemization.[4][9]

Materials:

  • This compound (3-5 equivalents relative to resin loading)

  • N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)

  • OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) (3-5 equivalents)

  • Peptide synthesis grade N,N-Dimethylformamide (DMF)

  • Resin with a free N-terminal amine

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group on the peptide-resin is fully deprotected using a standard protocol (e.g., 20% piperidine (B6355638) in DMF) and wash the resin thoroughly with DMF to remove all traces of piperidine.

  • Amino Acid Solution Preparation: In a separate reaction vessel, dissolve this compound (3-5 eq.) and OxymaPure® (3-5 eq.) in DMF.

  • Activation and Coupling: Add DIC (3-5 eq.) to the amino acid/additive solution. Swirl briefly and immediately add this activation mixture to the washed, deprotected peptide-resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to monitor the completion of the coupling reaction. If the reaction is incomplete, a second coupling can be performed.

  • Washing: Once coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Visualizations

RacemizationMechanism cluster_0 Racemization Pathway FmocMet Fmoc-L-Met-OH ActivatedEster Activated Ester FmocMet->ActivatedEster + Coupling Reagent Oxazolone Planar Oxazolone (Racemization-prone) ActivatedEster->Oxazolone Cyclization (slow) CoupledPeptide Desired L-Peptide ActivatedEster->CoupledPeptide + Peptide Chain (fast, desired path) ProtonatedOxazolone Protonated Oxazolone Oxazolone->ProtonatedOxazolone - H+ (+ Base) ProtonatedOxazolone->Oxazolone + H+ (from either face) RacemicMixture L/D-Met Mixture ProtonatedOxazolone->RacemicMixture + H2O (hydrolysis) Peptide Peptide Chain (Resin-NH2)

Caption: Mechanism of racemization via oxazolone formation.

LowRacWorkflow start Start: Deprotected Peptide-Resin prep_aa 1. Dissolve this compound and OxymaPure® in DMF start->prep_aa add_dic 2. Add DIC to the solution prep_aa->add_dic transfer 3. Immediately transfer activated mixture to resin add_dic->transfer react 4. Agitate at Room Temp for 1-2 hours transfer->react monitor 5. Monitor with Kaiser Test react->monitor monitor->react Incomplete (Recouple) wash 6. Wash Resin with DMF monitor->wash Complete end End: Coupling Complete wash->end

Caption: Recommended workflow for low-racemization coupling.

References

Technical Support Center: Optimizing Methionine Coupling in Difficult Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered when coupling methionine in difficult peptide sequences during solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

ProblemPotential CauseRecommended Solutions
Low Coupling Efficiency / Incomplete Coupling Peptide Aggregation: The growing peptide chain, particularly in hydrophobic sequences, can aggregate on the solid support, hindering access of reagents to the reactive sites. Methionine itself is a non-polar amino acid and can contribute to this issue.1. Utilize Methionine Sulfoxide (B87167) (Met(O)): Incorporate Fmoc-Met(O)-OH instead of Fmoc-Met-OH during synthesis. The increased polarity of the sulfoxide disrupts secondary structures and reduces aggregation. The Met(O) is then reduced back to Met after synthesis. 2. Double Coupling: Perform a second coupling step for the methionine residue or the residue preceding it to ensure complete reaction. 3. Extended Coupling Time: Increase the standard coupling time to allow for the reaction to proceed to completion, especially in sterically hindered positions. 4. Use Stronger Coupling Reagents: Employ more reactive coupling reagents such as HATU, HCTU, or COMU, which are known to be effective for difficult couplings.
Presence of Deletion Sequences Lacking Methionine Steric Hindrance: The amino acid preceding the methionine or the overall conformation of the peptide on the resin may sterically block the coupling of methionine.1. Optimize Coupling Reagent: Switch to a coupling reagent known for its efficacy with sterically hindered amino acids, such as HATU or COMU. 2. Double Coupling: A second coupling step can help drive the reaction to completion.
Oxidation of Methionine during Synthesis Exposure to Oxidizing Agents: Although less common during the coupling step itself compared to cleavage, oxidation can occur, especially with prolonged reaction times or exposure to air.1. Use High-Quality Reagents: Ensure that solvents and reagents are fresh and free of peroxides. 2. Inert Atmosphere: Perform the synthesis under an inert atmosphere of nitrogen or argon to minimize exposure to oxygen.

Frequently Asked Questions (FAQs)

Q1: My peptide sequence containing multiple methionine residues is showing poor yield and purity. What is the likely cause and the best first step to troubleshoot?

A1: The most probable cause for poor yield and purity in methionine-rich sequences is peptide aggregation on the solid support. The hydrophobic nature of methionine residues can contribute to the formation of secondary structures that prevent efficient reagent diffusion and reaction.

The recommended first step is to switch from using this compound to Fmoc-Met(O)-OH for the synthesis. The introduction of the polar sulfoxide group disrupts the hydrogen bonding networks that lead to aggregation, thereby improving the solubility of the growing peptide chain and facilitating subsequent coupling and deprotection steps.[1] After the synthesis is complete, the methionine sulfoxide residues can be reduced back to methionine.

Q2: What is "double coupling" and when should I use it for a methionine residue?

A2: Double coupling is the repetition of the coupling step for a particular amino acid before proceeding to the deprotection of the next amino acid. This strategy is employed to ensure the reaction goes to completion, especially in cases of "difficult couplings" where steric hindrance or peptide aggregation slows down the reaction rate.[2]

You should consider using a double coupling for a methionine residue if:

  • You observe a significant deletion peak (-131.19 Da for Met) in your mass spectrometry analysis, indicating incomplete coupling of methionine.

  • The methionine residue is preceded by a bulky or sterically hindered amino acid.

  • The sequence is known to be aggregation-prone.

A general protocol for double coupling is provided in the experimental protocols section.

Q3: How does extending the coupling time help, and what is a reasonable timeframe?

A3: Extending the coupling time provides a longer duration for the activated amino acid to react with the free amine on the peptide-resin, which can be beneficial for slow or "difficult" couplings. Standard coupling times are often in the range of 30-60 minutes. For a difficult sequence involving methionine, extending the coupling time to 90-120 minutes or even overnight may improve the coupling efficiency.[3] However, prolonged reaction times can increase the risk of side reactions, such as racemization, so it is a trade-off that should be monitored.

Q4: Which coupling reagent is best for incorporating methionine in a difficult sequence?

A4: For difficult sequences, particularly those prone to aggregation or containing sterically hindered amino acids, more powerful coupling reagents are recommended. While standard carbodiimide (B86325) reagents like DIC/HOBt can be effective, uronium/aminium salt-based reagents are generally more efficient.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often considered the gold standard for difficult couplings due to its high reactivity and ability to overcome steric hindrance.

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is another highly reactive and effective coupling reagent.

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a newer generation coupling reagent with reactivity comparable to HATU and is known for its high efficiency, especially in microwave-assisted peptide synthesis.[4]

The choice of reagent may also depend on the specific sequence and the resources available. A comparison of common coupling reagents is provided in the data presentation section.

Q5: I've successfully synthesized my peptide using Fmoc-Met(O)-OH. How do I reduce it back to methionine?

A5: The reduction of methionine sulfoxide to methionine can be performed either on-resin or in solution after cleavage. On-resin reduction is often preferred to simplify purification. A common method involves treating the peptide-resin with a solution containing scavengers that can reduce the sulfoxide.

A detailed protocol for on-resin reduction of methionine sulfoxide is provided in the experimental protocols section.

Data Presentation

Table 1: Comparison of Strategies for Optimizing Methionine Coupling

StrategyTypical Coupling TimeExpected Coupling EfficiencyKey AdvantagesPotential Drawbacks
Standard Coupling (e.g., DIC/HOBt) 30 - 60 min>98% (for non-difficult sequences)Cost-effective, low risk of side reactions.May be inefficient for aggregated or sterically hindered sequences.
Extended Coupling Time 90 - 120 min (or longer)>99%Simple to implement with standard reagents.Increased risk of racemization and other side reactions with prolonged time.
Double Coupling 2 x (30 - 60 min)>99.5%High efficiency for difficult couplings.Increased reagent consumption and synthesis time.
Use of Stronger Reagents (e.g., HATU, HCTU, COMU) 15 - 45 min>99.5%Very high efficiency and speed, effective for sterically hindered residues.Higher cost, potential for side reactions like guanidinylation with uronium reagents if not used correctly.[5]
Use of Fmoc-Met(O)-OH 30 - 60 min>99% (improves overall synthesis success)Prevents aggregation, improves solubility and purity of the crude peptide.[1]Requires an additional on-resin reduction step.

Experimental Protocols

Protocol 1: Double Coupling of Methionine in a Difficult Sequence

This protocol assumes a standard Fmoc-SPPS workflow.

  • Initial Coupling:

    • Following the deprotection of the N-terminal Fmoc group of the preceding amino acid, wash the resin thoroughly with DMF.

    • Prepare the activated this compound solution using your chosen coupling reagent (e.g., HATU/DIPEA in DMF). A 4-fold excess of amino acid and coupling reagents over the resin loading is recommended.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 45-60 minutes.

    • Drain the reaction vessel.

  • Second Coupling:

    • Wash the resin with DMF (3 x).

    • Prepare a fresh solution of activated this compound as in the initial coupling step.

    • Add the fresh activated amino acid solution to the resin and allow the second coupling reaction to proceed for another 45-60 minutes.

    • Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 x) and DCM (2-3 x) to remove excess reagents and byproducts before proceeding to the next Fmoc deprotection step.

  • Monitoring (Optional but Recommended):

    • After the second coupling, perform a Kaiser (ninhydrin) test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling.

Protocol 2: Incorporation of Fmoc-Met(O)-OH and On-Resin Reduction
  • Coupling of Fmoc-Met(O)-OH:

    • In your synthesis sequence, substitute this compound with Fmoc-Met(O)-OH.

    • Perform the coupling reaction using a standard protocol (e.g., with HBTU/DIPEA in DMF for 45 minutes). The coupling of Fmoc-Met(O)-OH is generally efficient due to its increased polarity.

  • Completion of Synthesis:

    • Continue with the synthesis of the remaining peptide sequence as planned.

  • On-Resin Reduction of Methionine Sulfoxide:

    • After the final Fmoc deprotection and before the final cleavage from the resin, wash the peptide-resin thoroughly with DMF.

    • Prepare the reduction cocktail. A commonly used cocktail is a solution of ammonium (B1175870) iodide and dimethyl sulfide (B99878) (DMS) in TFA.

    • Suspend the peptide-resin in the reduction cocktail and allow the reaction to proceed at room temperature. The reaction time can vary from a few hours to overnight and should be monitored for completion.

    • After the reduction is complete, wash the resin extensively with DMF and DCM to remove the reduction reagents.

    • Dry the resin and proceed with the final cleavage and deprotection of the peptide.

Mandatory Visualization

experimental_workflow cluster_synthesis Peptide Synthesis cluster_troubleshooting Troubleshooting Methionine Coupling cluster_post_synthesis Post-Synthesis start Start SPPS deprotection Fmoc Deprotection start->deprotection coupling Coupling Step deprotection->coupling wash1 Wash coupling->wash1 decision Incomplete Coupling? wash1->decision decision->deprotection No double_coupling Double Coupling decision->double_coupling Yes extended_time Extended Time decision->extended_time Yes stronger_reagent Stronger Reagent decision->stronger_reagent Yes use_met_o Use Fmoc-Met(O)-OH decision->use_met_o Yes double_coupling->deprotection extended_time->deprotection stronger_reagent->deprotection reduction On-Resin Reduction (if Met(O) was used) use_met_o->reduction cleavage Cleavage & Deprotection reduction->cleavage end Purified Peptide cleavage->end

Caption: Workflow for troubleshooting difficult methionine couplings in SPPS.

signaling_pathway difficult_sequence Difficult Sequence (e.g., Hydrophobic, Sterically Hindered) aggregation Peptide Aggregation on Resin difficult_sequence->aggregation solution Solution: Use Fmoc-Met(O)-OH difficult_sequence->solution incomplete_coupling Incomplete Coupling aggregation->incomplete_coupling low_yield Low Yield & Purity incomplete_coupling->low_yield increased_polarity Increased Polarity of Peptide Chain solution->increased_polarity disrupted_aggregation Disruption of Secondary Structures increased_polarity->disrupted_aggregation improved_coupling Improved Coupling Efficiency disrupted_aggregation->improved_coupling high_yield High Yield & Purity improved_coupling->high_yield

Caption: Logical relationship of using Met(O) to overcome aggregation.

References

Technical Support Center: Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS).

Troubleshooting Guide: Kaiser Test Issues

Issue ID: KT-002

Positive Kaiser Test After Fmoc-Met-OH Coupling

Description: The Kaiser test indicates the presence of free primary amines (a positive blue/purple result) on the resin beads after a coupling reaction with Fmoc-Methionine-OH. This suggests that the coupling was incomplete.

Frequently Asked Questions (FAQs)

Q1: Why is my Kaiser test positive after attempting to couple this compound?

A positive Kaiser test after the this compound coupling step indicates that a significant number of free primary amines remain on the N-terminus of the growing peptide chain. This points to an incomplete coupling reaction. Several factors can contribute to this issue:

  • Incomplete Coupling: The reaction may not have gone to completion due to suboptimal reaction conditions, steric hindrance, or peptide aggregation.

  • False Positive Result: The Kaiser test itself can sometimes yield misleading results. The Fmoc protecting group can be labile and prematurely cleave under the heating conditions of the test, especially in the presence of pyridine, which is a component of the Kaiser test reagents.[1][2][3][4] This exposes the primary amine, leading to a false positive.

  • Inadequate Washing: Residual, unreacted this compound or other reagents from the coupling cocktail can interfere with the test.[3][5]

  • Reagent Quality: The quality of the this compound, coupling reagents, or solvents can impact the efficiency of the coupling reaction.[5] The presence of moisture can also reduce coupling efficiency.[6]

  • Peptide Aggregation: As the peptide chain elongates, it may aggregate, making the N-terminal amine less accessible for coupling.[2][4][6]

  • Resin Issues: Poor swelling of the resin or degradation of the resin support can limit the availability of reaction sites.[3][5][6]

Q2: What are the immediate steps to take after a positive Kaiser test for this compound coupling?

If you observe a positive Kaiser test, the immediate course of action is to perform a second coupling (recoupling) of this compound.[6] This will often drive the reaction to completion. If the test remains positive after the second coupling, further troubleshooting is required.[6]

Q3: If recoupling fails, what are my options?

If the Kaiser test is still positive after a second coupling, you should consider the following options:

  • Capping: To prevent the formation of deletion peptide impurities, any unreacted N-terminal amines should be permanently blocked through a process called capping.[2][4] This is typically done using acetic anhydride.

  • Change Coupling Conditions: For subsequent couplings or if this is a recurring issue, consider modifying the coupling conditions. This could involve switching to a different solvent system (e.g., NMP or DMSO instead of DMF) or using a more potent coupling reagent.[2][4][7]

Q4: Are there any known side reactions for Methionine during SPPS?

Yes, the thioether side chain of methionine is susceptible to oxidation, which can form methionine sulfoxide.[8][9] This is more likely to occur during the final cleavage from the resin. While this side reaction does not directly cause a positive Kaiser test, it is an important consideration when working with methionine-containing peptides.[8]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting a positive Kaiser test result after this compound coupling.

G cluster_0 start Start: Positive Kaiser Test after this compound Coupling recouple Perform Second Coupling (Recouple) start->recouple kaiser_test_2 Perform Kaiser Test recouple->kaiser_test_2 is_positive Test Still Positive? kaiser_test_2->is_positive cap Cap Unreacted Amines (e.g., with Acetic Anhydride) is_positive->cap Yes proceed Proceed to Next Deprotection Step is_positive->proceed No (Negative) troubleshoot Further Troubleshooting: - Check Reagent Quality - Modify Coupling Conditions - Assess for Aggregation cap->troubleshoot end Continue Synthesis proceed->end troubleshoot->end

Caption: Troubleshooting workflow for a positive Kaiser test.

Experimental Protocols

Kaiser Test Protocol

This protocol is for the qualitative determination of free primary amines on a resin support.

Reagents:

  • Solution A: 1 mL of a 0.001 M aqueous KCN solution diluted to 100 mL with pyridine.

  • Solution B: 5 g of ninhydrin (B49086) dissolved in 100 mL of ethanol.

  • Solution C: 80 g of phenol (B47542) dissolved in 20 mL of ethanol.

Procedure:

  • Collect a small sample of resin beads (approximately 10-15 beads) in a small glass test tube.

  • Add 2-3 drops of Solution A to the test tube.

  • Add 2-3 drops of Solution B to the test tube.

  • Add 2-3 drops of Solution C to the test tube.

  • Heat the test tube at 100-110°C for 5 minutes.[3]

  • Observe the color of the beads and the solution.

Interpretation of Results:

ObservationInterpretationRecommended Action
Intense Blue/Purple Positive Result: Incomplete coupling.[6]Recouple the amino acid.
Yellow/Colorless Negative Result: Complete coupling.[6]Proceed with the next deprotection step.
Faint Blue/Green Nearly complete coupling.[6]Consider extending the coupling time or proceeding to capping.

Data Presentation

Coupling Reagent ClassExample(s)Typical Coupling TimeGeneral Coupling EfficiencyKey Advantages
Aminium/Uronium Salts HATU, HBTU15 - 60 minutes>99%High reactivity, fast kinetics, effective for difficult couplings.[8]
Carbodiimides with Additives DIC/Oxyma60 - 120 minutes95 - 98%Cost-effective, low risk of racemization.[8]
Phosphonium Salts PyBOP30 - 90 minutes>98%High reactivity, stable, less prone to side reactions than some uronium salts.

References

Technical Support Center: Managing Peptides Containing Fmoc-Met-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for managing aggregation during the solid-phase peptide synthesis (SPPS) of sequences containing Fmoc-Met-OH.

Frequently Asked Questions (FAQs)

Q1: What causes peptide aggregation during solid-phase synthesis?

A: Peptide aggregation during SPPS is the self-association of growing peptide chains attached to the solid support resin.[1][2] This process is primarily driven by the formation of intermolecular hydrogen bonds, which create stable secondary structures like β-sheets.[1][2] Aggregation becomes more prevalent as the peptide chain elongates, particularly in sequences containing hydrophobic residues.[3] The aggregated chains can physically block reactive sites, leading to slow or incomplete coupling and Fmoc-deprotection reactions, which in turn results in lower yields and the formation of deletion sequences.[1][3]

Q2: Are peptides containing Methionine (Met) especially prone to aggregation?

A: While methionine's side chain is non-polar, the primary driver of aggregation is the overall sequence's hydrophobicity and its propensity to form secondary structures.[3] The main challenge with methionine is not that it uniquely causes aggregation, but rather its susceptibility to oxidation. The thioether side chain can be easily oxidized to methionine sulfoxide (B87167) [Met(O)].[4][5] This oxidation can occur during synthesis or, more commonly, during the final acid-catalyzed cleavage from the resin.[3][5] While this can be an unwanted side reaction, the deliberate use of Fmoc-Met(O)-OH in the synthesis can be a powerful strategy to prevent aggregation.[6]

Q3: How can I detect that aggregation is occurring during my synthesis?

A: There are several key indicators of on-resin aggregation:

  • Poor Resin Swelling: A visible shrinking of the resin bed or failure of the resin beads to swell properly is a primary sign of aggregation.[3]

  • Sluggish Reactions: Both coupling and Fmoc-deprotection reactions become slow or incomplete.[3]

  • Unreliable Amine Tests: Standard qualitative tests for free amines, like the Kaiser or TNBS test, may give false negative (colorless) results because the aggregated peptide chains prevent the test reagents from reaching the N-terminus.[2][7]

  • Changes in UV Deprotection Profile: In automated synthesizers that monitor the Fmoc deprotection, a flattening and broadening of the UV absorbance peak for the dibenzofulvene-piperidine adduct is a strong indicator of aggregation.[2][8]

Q4: I am planning a synthesis with this compound. What proactive steps can I take to prevent aggregation?

A: For sequences known to be difficult or containing multiple hydrophobic residues, a proactive approach is best. The most effective strategy is to leverage the polarity of methionine sulfoxide.

  • Use Fmoc-Met(O)-OH: Instead of this compound, use Fmoc-Met(O)-OH as the building block during synthesis. The increased polarity of the sulfoxide group disrupts the hydrogen bonding that leads to aggregation and significantly improves the solubility of the peptide.[6] The sulfoxide can be quantitatively reduced back to methionine after purification.[6] This is the most recommended strategy for aggregation-prone methionine-containing peptides.

Troubleshooting Guide

Problem: My synthesis is failing (incomplete coupling/deprotection) at or after a Methionine residue.

If you are already facing aggregation issues, several on-the-fly interventions can be attempted to rescue the synthesis.

Strategy 1: Modify Synthesis Conditions

These methods aim to disrupt the secondary structures responsible for aggregation.

MethodDescriptionKey Considerations
Chaotropic Salt Washes Before a difficult coupling, wash the resin with a solution of a chaotropic salt (e.g., 0.8 M LiCl or NaClO₄ in DMF).[1][3][9] This disrupts the hydrogen bond networks causing aggregation.The salt must be thoroughly washed away with DMF (at least 5 washes) before coupling, as it can interfere with coupling reagents.[1][9]
Elevated Temperature Increasing the temperature (e.g., to 60-90°C) during coupling and deprotection can provide enough energy to break up aggregates.[3][10][11] This can be achieved with conventional heating or microwave synthesizers.High temperatures can increase the risk of side reactions like racemization, especially for sensitive amino acids like Cys and His.[11][12]
Solvent Exchange Switch from the standard solvent DMF to a stronger, more polar solvent like N-methylpyrrolidone (NMP) or use a mixture of DMF/DMSO.[3][13]NMP is more viscous and may require longer wash times. Ensure all solvents are high-purity and anhydrous.
Sonication Gently sonicating the reaction vessel in a water bath for short periods (15-30 minutes) can mechanically break up clumped resin and improve reagent accessibility.[3][9]Use caution to avoid damaging the resin beads.
Strategy 2: Employ Advanced Reagents

If modifying conditions is insufficient, using more powerful chemical tools may be necessary.

MethodDescriptionKey Considerations
Potent Coupling Reagents For difficult couplings, standard activators may be insufficient. Use highly reactive uronium/aminium (e.g., HATU, HCTU) or phosphonium (B103445) (e.g., PyBOP) salts.[7][14]These reagents are more expensive and can also increase the risk of racemization if not used correctly. Ensure appropriate base (e.g., DIPEA, Collidine) equivalents are used.
Structure-Disrupting Derivatives If the sequence allows, strategically inserting a pseudoproline dipeptide can introduce a "kink" in the peptide backbone, effectively disrupting β-sheet formation.[3][7][15]This requires pre-planning the synthesis and purchasing specific dipeptide building blocks. The native Ser or Thr residue is regenerated during final TFA cleavage.[7]

Data Presentation

The Fmoc-Met(O)-OH Strategy for Aggregation-Prone Peptides

The use of Fmoc-Met(O)-OH as a surrogate for this compound is a highly effective method for improving the synthesis and purification of difficult, methionine-containing peptides.[6]

ParameterStandard Approach (this compound)Recommended Strategy (Fmoc-Met(O)-OH)Advantage of Recommended Strategy
On-Resin Aggregation High risk for hydrophobic or known "difficult" sequences.Significantly reduced due to the increased polarity of the sulfoxide group.Prevents incomplete reactions and side product formation.[6]
Crude Peptide Solubility Often poor, leading to precipitation during cleavage or purification.Significantly improved.Facilitates easier handling and purification.[6]
Purification Can be laborious and require special solvents or additives.Greatly facilitated due to better solubility and chromatographic behavior.Higher recovery of pure peptide.[6]
Post-Purification Step None.Requires a final reduction step to convert Met(O) back to Met.This step is typically high-yielding and straightforward.[6]

Experimental Protocols

Protocol 1: Chaotropic Salt Wash for On-Resin Aggregation

This protocol is used to disrupt existing secondary structures on the resin before attempting a difficult coupling step.

  • Fmoc Deprotection: Perform the standard Fmoc deprotection protocol and wash the resin thoroughly with DMF (3x).

  • Chaotropic Wash: Add a solution of 0.8 M LiCl in DMF to the peptide-resin, ensuring all beads are fully submerged. Agitate for 1-2 minutes. Drain the solution.[1]

  • Repeat Wash: Repeat the chaotropic wash one more time.

  • Thorough DMF Wash: It is critical to remove all residual LiCl. Wash the resin thoroughly with DMF (at least 5 times for 1 minute each).[1]

  • Coupling: Proceed immediately with the standard or modified coupling protocol.

Protocol 2: Difficult Coupling Using HATU

This protocol is for coupling an amino acid when standard methods have failed, indicated by a positive Kaiser test.

  • Resin Preparation: Ensure the N-terminus of the peptide-resin has been fully deprotected (confirmed by a positive Kaiser test) and washed with DMF (3x).

  • Activation Mixture: In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), HATU (2.95 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) to the mixture. Allow the solution to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: After the reaction, take a small sample of resin beads and perform a Kaiser test to check for completion.[14]

  • Washing: Once coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3x) to remove excess reagents before proceeding to the next deprotection step.

Protocol 3: Synthesis and Reduction using Fmoc-Met(O)-OH

This outlines the overall workflow for using methionine sulfoxide to prevent aggregation.

  • Synthesis: During solid-phase synthesis, at the position where methionine is required, use Fmoc-Met(O)-OH with your standard coupling protocol (or a difficult coupling protocol if needed).

  • Cleavage and Deprotection: After completing the peptide sequence, cleave the peptide from the resin and remove side-chain protecting groups using a standard TFA cocktail (e.g., TFA/water/TIS, 95:2.5:2.5).

  • Purification: Purify the crude peptide containing Met(O) by reverse-phase HPLC. The increased polarity of the peptide often leads to much cleaner separation and better solubility in the mobile phase.[6]

  • Post-Purification Reduction:

    • Dissolve the purified, lyophilized peptide in an appropriate aqueous buffer.

    • Add a reducing agent such as ammonium (B1175870) iodide (NH₄I) and dimethyl sulfide (B99878) (DMS).

    • Allow the reaction to proceed until the reduction is complete (monitor by LC-MS).

    • Re-purify the peptide by HPLC to remove the reducing agents and obtain the final peptide with the native methionine residue.

Visualizations

G cluster_0 Troubleshooting Workflow for Peptide Aggregation cluster_1 Persistent Aggregation start Positive Kaiser Test After Coupling (Incomplete Reaction) double_coupling 1. Perform Double Coupling start->double_coupling kaiser_2 Perform Kaiser Test Again double_coupling->kaiser_2 proceed Coupling Complete (Proceed to Deprotection) kaiser_2->proceed Negative chaotropic_wash 2a. Use Chaotropic Salt Wash (e.g., LiCl in DMF) kaiser_2->chaotropic_wash Positive temp_increase 2b. Increase Temperature (e.g., 60°C) chaotropic_wash->temp_increase strong_reagent 2c. Use Potent Coupling Reagent (e.g., HATU, PyBOP) temp_increase->strong_reagent

Caption: Troubleshooting workflow for incomplete coupling due to aggregation.

G cluster_0 Fmoc-Met(O)-OH Strategy to Mitigate Aggregation start Design of Aggregation-Prone Met-Containing Peptide synthesis 1. Solid-Phase Synthesis Substitute this compound with Fmoc-Met(O)-OH start->synthesis cleavage 2. Cleavage & Deprotection (Standard TFA Cocktail) synthesis->cleavage hplc1 3. HPLC Purification (Enhanced Solubility) cleavage->hplc1 reduction 4. Post-Purification Reduction (Convert Met(O) -> Met) hplc1->reduction hplc2 5. Final HPLC Purification reduction->hplc2 final_product Final Pure Peptide with Native Methionine hplc2->final_product

Caption: Workflow for the strategic use of Fmoc-Met(O)-OH in SPPS.

References

Effect of excess coupling reagent on Fmoc-Met-OH incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the incorporation of Fmoc-Met-OH in solid-phase peptide synthesis (SPPS), with a focus on mitigating side reactions caused by coupling reagents.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction of concern when coupling this compound?

The main side reaction is the oxidation of the methionine's thioether side chain. This oxidation results in the formation of methionine sulfoxide (B87167), which adds 16 Da to the mass of the peptide, or methionine sulfone, which adds 32 Da.[1] This modification can significantly alter the peptide's structure, bioactivity, and chromatographic behavior.[1] While some oxidation can occur during synthesis, the primary risk is often during the final cleavage from the resin.[1][2]

Q2: How does excess coupling reagent contribute to methionine oxidation?

While the primary concern for methionine oxidation is often the acidic cleavage step, certain coupling conditions can contribute to this side reaction.[1][2] Aminium/uronium-based reagents like HBTU and HATU, when used in excess with a base, can create a reaction environment that may promote oxidation, although this is less common than oxidation during cleavage.[3] Furthermore, using an excess of these reagents can lead to side reactions such as the guanidinylation of the N-terminal amino group, which blocks further chain elongation.[3][4]

Q3: Are certain coupling reagents more prone to causing side reactions with methionine?

While most modern coupling reagents are highly efficient, the choice can influence the outcome.

  • Aminium/Uronium Reagents (HBTU, HATU, HCTU): These are highly reactive and excellent for most couplings.[5][6] However, they should not be used in large excess as they can react with the unprotected N-terminus.[3]

  • Phosphonium Reagents (PyBOP, PyAOP): These reagents are also very efficient and do not have the potential for N-terminal guanidinylation, making them a safer choice when an excess of reagent might be needed for a difficult coupling.[6]

  • Carbodiimides (DIC, DCC) with Additives (Oxyma, HOBt): This combination is a classic and effective method. The addition of HOBt or Oxyma is crucial to increase reaction rates and prevent side reactions like racemization and dehydration of Asn/Gln residues.[6][7]

Q4: How can I detect methionine oxidation in my final peptide?

There are two primary methods for detecting methionine oxidation:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Oxidized peptides are more polar and will typically elute earlier than the non-oxidized form.[1]

  • Mass Spectrometry (MS): This is the most definitive method. A mass increase of +16 Da for each methionine sulfoxide and +32 Da for each methionine sulfone will be observed.[1]

Troubleshooting Guide

Problem: Mass spectrometry shows a significant +16 Da peak, indicating methionine oxidation.
Potential CauseRecommended Solution
Oxidation During Cleavage This is the most common cause.[1][2] Use a cleavage cocktail containing scavengers designed to minimize oxidation. Reagents like "Reagent K" or cocktails containing dithiothreitol (B142953) (DTT) are effective.[1] For peptides also containing cysteine, a combination of trimethylsilyl (B98337) chloride (TMSCl) and triphenylphosphine (B44618) (PPh₃) in the cleavage solution can eliminate oxidation.[1][8]
Oxidation During Synthesis Although less common, oxidation can occur during coupling cycles.[1] Ensure you are using high-quality, fresh reagents and solvents. Consider performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.[1][2]
Inappropriate Coupling Conditions Avoid using a large excess of aminium/uronium-based coupling reagents (e.g., HATU, HBTU).[3] A 3-4 fold excess is typically sufficient.[5] If a coupling is difficult, consider a double coupling or switching to a phosphonium-based reagent like PyBOP, which does not pose a risk of N-terminal capping.[6]
Oxidation During Storage/Handling Peptides can oxidize over time. Store the purified, lyophilized peptide under an inert atmosphere at a low temperature (e.g., -20°C or -80°C) and avoid repeated freeze-thaw cycles.[1]
Problem: The coupling of this compound is incomplete.
Potential CauseRecommended Solution
Insufficient Reagent Activity For difficult sequences, a more potent coupling reagent may be needed. HATU is known for its high reactivity and fast kinetics and is often preferred over HBTU.[3][5]
Steric Hindrance If the methionine residue is preceded by a bulky amino acid, steric hindrance can slow the reaction. Extend the coupling time (e.g., from 60 minutes to 2 hours) or perform a second coupling (double coupling) with fresh reagents.[5][9]
Peptide Aggregation The growing peptide chain may aggregate on the resin, preventing reagents from accessing the N-terminus. Incorporating pseudoprolines or isopeptide building blocks in the sequence can help disrupt aggregation.[10]

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU

This protocol is a general guideline for coupling this compound.

  • Resin Preparation: Swell the resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine (B6355638) in DMF (e.g., 1 x 5 min, 1 x 15 min). Wash the resin thoroughly with DMF (e.g., 5-7 times).[5][11]

  • Amino Acid Activation: In a separate vial, dissolve this compound (4 eq.), HATU (3.8 eq.), and an additive like HOAt (4 eq.) in DMF.[5]

  • Coupling: Add a hindered base such as N,N-diisopropylethylamine (DIPEA) (8 eq.) to the activation mixture and immediately add the solution to the deprotected resin.[5]

  • Reaction: Agitate the mixture for 30-60 minutes at room temperature.[5]

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result is indicated by yellow beads. If the test is positive, a second coupling may be required.[5]

  • Washing: Wash the resin thoroughly with DMF (e.g., 3-5 times) to remove excess reagents and byproducts.

Protocol 2: On-Resin Reduction of Methionine Sulfoxide

If oxidation has occurred during synthesis, this procedure can be used to reduce methionine sulfoxide (Met(O)) back to methionine before cleavage.

  • Reagent Preparation: Prepare a solution of ammonium (B1175870) iodide (NH₄I) and dimethyl sulfide (B99878) (DMS) in your synthesis solvent (e.g., DMF).

  • Reduction Reaction: Add the NH₄I/DMS solution to the peptidyl-resin.[2]

  • Incubation: Stir the reaction mixture at room temperature. The reaction progress can be monitored by cleaving a small amount of resin and analyzing by HPLC and mass spectrometry.[1]

  • Washing: Once the reduction is complete, wash the resin thoroughly to remove the reduction reagents before proceeding with the next synthesis step or final cleavage.

Visualizations

Troubleshooting Workflow for this compound Incorporation

G Troubleshooting this compound Incorporation start Problem Detected: Poor Yield or +16 Da Peak check_coupling Check Coupling Efficiency (e.g., Kaiser Test) start->check_coupling Low Yield check_ms Analyze Crude Peptide by MS start->check_ms Impurity incomplete_coupling Incomplete Coupling check_coupling->incomplete_coupling oxidation_detected Oxidation Detected (+16 Da) check_ms->oxidation_detected sol_reagent Use Stronger Reagent (e.g., HATU, COMU) incomplete_coupling->sol_reagent Yes sol_time Increase Coupling Time or Perform Double Coupling incomplete_coupling->sol_time Yes sol_aggregation Address Aggregation (Pseudoproline, etc.) incomplete_coupling->sol_aggregation Yes sol_cleavage Optimize Cleavage Cocktail (Add Scavengers like DTT, PPh₃/TMSCl) oxidation_detected->sol_cleavage Yes sol_synthesis Use Inert Atmosphere During Synthesis oxidation_detected->sol_synthesis Yes sol_reduction Perform On-Resin or Solution-Phase Reduction oxidation_detected->sol_reduction Yes

Caption: A workflow for diagnosing and solving common issues in this compound coupling.

Factors Leading to Methionine Side Reactions

G Factors Leading to Methionine Side Reactions reagent Coupling Reagent Choice (e.g., Aminium vs. Phosphonium) guanidinylation N-Terminal Guanidinylation reagent->guanidinylation Aminium type excess Excess Reagents & Base oxidation Methionine Oxidation (Met-O) excess->oxidation Can contribute excess->guanidinylation cleavage Acidic Cleavage Conditions (TFA) cleavage->oxidation Primary cause alkylation S-Alkylation (tert-butylation) cleavage->alkylation Primary cause atmosphere Atmospheric Oxygen atmosphere->oxidation Can contribute

Caption: Key factors that can lead to undesirable side reactions involving methionine.

References

Technical Support Center: Managing Sulfoxide Formation in Methionine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with sulfoxide (B87167) formation in methionine (Met)-containing peptides during synthesis, purification, and handling.

Frequently Asked Questions (FAQs)

Q1: What is methionine sulfoxide formation and why is it a concern?

Methionine, a sulfur-containing amino acid, is highly susceptible to oxidation.[1][2] The thioether side chain can be oxidized to form methionine sulfoxide (Met(O)), which corresponds to a mass increase of +16 Da for each oxidized methionine residue.[1][3] This modification can be further oxidized to methionine sulfone (+32 Da), though this is less common under standard conditions.[1] The formation of methionine sulfoxide is a significant concern as it alters the physicochemical properties of the peptide, including its polarity, structure, and biological activity.[1] This can impact receptor binding, enzymatic stability, and overall therapeutic efficacy.

Q2: When is methionine oxidation most likely to occur?

While methionine oxidation can happen at various stages, it is most prevalent during the final cleavage of the peptide from the solid support resin and the simultaneous removal of side-chain protecting groups using strong acids like trifluoroacetic acid (TFA).[1][4] It can also occur during peptide synthesis, purification, and long-term storage if the peptide is exposed to oxidizing agents or conditions.[3]

Q3: How can I detect methionine sulfoxide in my peptide sample?

The two most common and effective methods for detecting methionine sulfoxide are:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Oxidized peptides are more polar than their non-oxidized counterparts and, therefore, typically elute earlier from the RP-HPLC column.[1]

  • Mass Spectrometry (MS): This is a definitive method for identifying methionine oxidation. The presence of a peak corresponding to the peptide mass +16 Da (or multiples of 16 for multiple methionine residues) is a clear indicator of sulfoxide formation.[1][3]

Q4: What is the impact of methionine oxidation on peptide aggregation and solubility?

The oxidation of methionine to methionine sulfoxide increases the polarity of the peptide. This increased polarity can be strategically used to improve the solubility and reduce the aggregation of otherwise hydrophobic and aggregation-prone peptides during synthesis and purification.[5] In some cases, intentionally synthesizing the peptide with methionine sulfoxide and then reducing it back to methionine after purification can lead to higher yields of the desired peptide.[3][5] However, in other contexts, methionine oxidation has been shown to increase the aggregation of proteins like recombinant human growth hormone.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the handling of methionine-containing peptides.

Problem 1: My mass spectrometry analysis shows a significant peak at +16 Da, indicating methionine oxidation.

  • Potential Cause: Inadequate protection from oxidation during TFA cleavage.

  • Recommended Solution: Employ a cleavage cocktail specifically designed to minimize methionine oxidation. The use of scavengers is crucial.

  • Potential Cause: Oxidation during peptide synthesis cycles.

  • Recommended Solution: While less common, this can occur. Ensure the use of high-quality, fresh reagents and consider performing the synthesis under an inert atmosphere (e.g., nitrogen or argon).

  • Potential Cause: Oxidation during storage or handling of the purified peptide.

  • Recommended Solution: Store the lyophilized peptide at -20°C or -80°C under an inert atmosphere. Avoid repeated freeze-thaw cycles of peptide solutions.

Problem 2: I am working with an aggregation-prone peptide, and the yield is very low.

  • Potential Cause: The native peptide is insoluble and aggregates during synthesis and purification.

  • Recommended Solution: Consider a strategic approach where you intentionally synthesize the peptide using Fmoc-Met(O)-OH. The resulting oxidized peptide will be more polar and easier to purify.[3][5] Following purification, the methionine sulfoxide can be reduced back to methionine.[5] This method has been shown to significantly improve yields for difficult sequences.[5]

Problem 3: My attempts to reduce methionine sulfoxide are incomplete.

  • Potential Cause: The reduction conditions are not optimal for your specific peptide.

  • Recommended Solution: The efficiency of reduction can be peptide-dependent. You may need to optimize the concentration of the reducing agent, reaction time, and temperature. Monitor the reaction progress by RP-HPLC and/or MS to determine the optimal endpoint. Trying a different reduction protocol may also be beneficial.

Quantitative Data Summary

The choice of cleavage cocktail significantly impacts the extent of methionine oxidation. The following table summarizes the effectiveness of different cleavage cocktails in preventing sulfoxide formation in a model peptide.

Cleavage CocktailComposition% Methionine Sulfoxide ObservedReference
Reagent K TFA / Phenol (B47542) / Water / Thioanisole (B89551) / EDT (82.5:5:5:5:2.5)15-55%[7]
Reagent R TFA / Thioanisole / EDT / Anisole (90:5:3:2)15-55%[7]
Reagent B TFA / Phenol / Water / TIS (88:5:5:2)15-55%[7]
Reagent H TFA / Phenol / Thioanisole / EDT / Water / DMS / NH₄I (81:5:5:2.5:3:2:1.5)Not Detected[7]
TFA/An/TMSCl/Me₂S + PPh₃ TFA / Anisole / TMSCl / Me₂S (85:5:5:5) + 1 mg/mL PPh₃Eradicated[8][9]
TFA/An/TIS/TMSCl/Me₂S + PPh₃ TFA / Anisole / TIS / TMSCl / Me₂S (80:5:5:5:5) + 1 mg/mL PPh₃Eradicated[8][9]

Data is adapted from studies on model peptides and results may vary depending on the peptide sequence.

Experimental Protocols

Protocol 1: Prevention of Methionine Oxidation during Cleavage using Reagent H

This protocol utilizes a cleavage cocktail containing scavengers to minimize oxidation during the final cleavage step.

Materials:

  • Peptidyl-resin

  • Reagent H: trifluoroacetic acid (TFA) / phenol / thioanisole / 1,2-ethanedithiol (B43112) (EDT) / water / dimethylsulfide (DMS) / ammonium (B1175870) iodide (NH₄I) in a ratio of 81:5:5:2.5:3:2:1.5 (w/w/v/v/v/v/w)

  • Cold diethyl ether

Procedure:

  • Add Reagent H to the dried peptidyl-resin (approximately 10 mL per gram of resin).

  • Stir the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

Protocol 2: Reduction of Methionine Sulfoxide using Ammonium Iodide and Dimethyl Sulfide (B99878)

This protocol is for reducing methionine sulfoxide (Met(O)) back to methionine in a purified peptide.

Materials:

  • Purified peptide containing Met(O)

  • Ammonium iodide (NH₄I)

  • Dimethyl sulfide (DMS)

  • Acetonitrile (B52724)

  • Water

Procedure:

  • Dissolve the oxidized peptide in a suitable solvent, such as a mixture of acetonitrile and water.

  • Prepare a solution of ammonium iodide and dimethyl sulfide in water. A 10-fold molar excess of each reagent relative to the peptide is recommended.[3]

  • Add the NH₄I/DMS solution to the dissolved peptide.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by RP-HPLC and mass spectrometry. The reaction is typically complete within a few hours.

  • Once the reduction is complete, purify the peptide using standard chromatographic techniques to remove the reagents.

Protocol 3: Reduction of Methionine Sulfoxide using Dithiothreitol (DTT)

This protocol provides a general method for reducing disulfide bonds, which can also be applied to the reduction of methionine sulfoxide, although it is generally less effective for this purpose compared to other reagents.

Materials:

  • Peptide containing Met(O)

  • Dithiothreitol (DTT)

  • Buffer solution (e.g., phosphate (B84403) buffer, pH 7.0-8.0)

Procedure:

  • Dissolve the peptide in the chosen buffer.

  • Add DTT to the peptide solution to a final concentration of 1-10 mM.[10]

  • Incubate the mixture for 10-30 minutes at room temperature or 37°C.[10]

  • Monitor the reduction by RP-HPLC and/or MS.

  • If necessary, remove the DTT by dialysis or a desalting column.

Visualizations

cluster_synthesis Peptide Synthesis & Cleavage cluster_analysis Analysis cluster_troubleshooting Troubleshooting start Start: Met-containing peptide on resin cleavage TFA Cleavage start->cleavage ms Mass Spectrometry cleavage->ms hplc RP-HPLC cleavage->hplc oxidation_detected Oxidation Detected? (+16 Da peak) ms->oxidation_detected no_oxidation No Oxidation: Proceed to Purification oxidation_detected->no_oxidation No reduce Reduce Met(O) (e.g., NH4I/DMS) oxidation_detected->reduce Yes final_product Final Peptide no_oxidation->final_product repurify Re-purify Peptide reduce->repurify repurify->final_product Met Methionine (-S-CH3) MetO Methionine Sulfoxide (-S(O)-CH3) Met->MetO Oxidation (+16 Da) (e.g., TFA cleavage) MetO->Met Reduction (e.g., NH4I/DMS) MetO2 Methionine Sulfone (-S(O)2-CH3) MetO->MetO2 Further Oxidation (+16 Da) cluster_strategic Strategic Synthesis scavengers Use Scavenger-Rich Cleavage Cocktails (e.g., Reagent H) inert_atm Work Under Inert Atmosphere (N2 or Ar) fresh_reagents Use High-Quality, Fresh Reagents nh4i_dms Ammonium Iodide / Dimethyl Sulfide tmsbr_edt TMSBr / Ethane-1,2-dithiol dtt Dithiothreitol (DTT) met_o_synthesis Synthesize with Fmoc-Met(O)-OH purify_oxidized Purify Oxidized Peptide met_o_synthesis->purify_oxidized reduce_post_purification Reduce Met(O) to Met purify_oxidized->reduce_post_purification

References

Improving Fmoc-Met-OH solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Fmoc-Met-OH in organic solvents during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for dissolving this compound in solid-phase peptide synthesis (SPPS)?

A1: The most commonly used solvents for dissolving this compound and other Fmoc-protected amino acids in SPPS are polar aprotic solvents such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[1] Dimethyl sulfoxide (B87167) (DMSO) is also an effective solvent, though it is not as frequently used as the primary solvent in coupling reactions. Dichloromethane (DCM) is generally considered a poor solvent for dissolving Fmoc-amino acids due to its lower polarity.[1]

Q2: I am observing incomplete dissolution of this compound in DMF. What could be the cause?

A2: Incomplete dissolution of this compound in DMF can be attributed to several factors:

  • Solvent Quality: The purity and water content of the DMF are critical. Using old or improperly stored DMF that has absorbed moisture can lead to lower solubility. It is recommended to use high-purity, peptide-synthesis-grade DMF.

  • Concentration: Attempting to prepare a solution that is above the solubility limit of this compound will result in undissolved material.

  • Temperature: Room temperature may not be sufficient for rapid dissolution, especially for highly concentrated solutions.

  • Aggregation: Fmoc-protected amino acids can sometimes self-associate and form aggregates, which are harder to dissolve.[2]

Q3: Can I use a solvent other than DMF or NMP for the coupling step?

A3: While DMF and NMP are the most common and generally recommended solvents, greener alternatives are being explored.[3] Some studies have investigated the use of solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) for SPPS. However, the solubility of this compound and the efficiency of coupling reactions in these alternative solvents may vary and require optimization.

Q4: How does the Fmoc protecting group affect the solubility of methionine?

A4: The 9-fluorenylmethoxycarbonyl (Fmoc) group is a large, hydrophobic moiety. While it is essential for the protection of the amino group during peptide synthesis, its aromatic nature can lead to π-π stacking interactions between molecules, which can promote aggregation and, in some cases, reduce solubility in certain solvents.[2]

Q5: Are there any specific chemical concerns when working with this compound?

A5: Yes, the methionine side chain is susceptible to oxidation, which can occur during synthesis or cleavage. To mitigate this, it is sometimes recommended to add scavengers to the cleavage cocktail.

Troubleshooting Guide

Issue: this compound is not fully dissolving in the chosen solvent.

Initial Steps:

  • Verify Solvent Quality: Ensure the solvent is high-purity, anhydrous, and suitable for peptide synthesis. If the solvent container has been open for an extended period, consider using a fresh bottle.

  • Check Concentration: Confirm that the intended concentration does not exceed the known solubility limit of this compound in that solvent (see data table below).

  • Vortexing: Vigorously mix the solution using a vortex mixer for several minutes to aid dissolution.

Advanced Troubleshooting:

If the initial steps do not resolve the issue, the following techniques can be employed:

  • Sonication: Use an ultrasonic bath to break up any aggregates and enhance dissolution. Sonicate the vial for 10-15 minutes.

  • Gentle Warming: Gently warm the solution in a water bath to 30-40°C. This can significantly increase solubility. Avoid excessive heat, which could potentially degrade the this compound.

  • Solvent Mixtures: In cases of persistent solubility issues, a mixture of solvents can be effective. For example, adding a small amount of DMSO (e.g., 10%) to DMF can enhance the solvating power of the medium.[4]

The logical workflow for troubleshooting solubility issues is depicted in the following diagram:

G Troubleshooting Workflow for this compound Dissolution cluster_0 Initial Steps cluster_1 Advanced Troubleshooting cluster_2 Resolution start Incomplete Dissolution of this compound solvent_quality Verify Solvent Quality (High-purity, Anhydrous) start->solvent_quality check_concentration Check Concentration (Refer to Solubility Data) solvent_quality->check_concentration vortex Vigorous Vortexing check_concentration->vortex sonication Sonication (10-15 min) vortex->sonication If still not dissolved warming Gentle Warming (30-40°C) sonication->warming solvent_mixture Use Solvent Mixture (e.g., DMF/DMSO 9:1) warming->solvent_mixture end This compound Dissolved solvent_mixture->end

Caption: Troubleshooting workflow for dissolving this compound.

Quantitative Solubility Data

The following table summarizes the available solubility data for this compound in common organic solvents used in peptide synthesis. It is important to note that these values can be influenced by factors such as solvent purity, temperature, and the specific crystalline form of the this compound.

SolventAbbreviationMolar Solubility (mol/L)Solubility (mg/mL)Observations
N,N-DimethylformamideDMF≥ 0.5≥ 185.7Described as "clearly soluble" at a concentration of 0.5 M (25 mmole in 50 ml).[1][5]
Dimethyl sulfoxideDMSO~0.27~100Ultrasonic assistance may be needed. It is recommended to use new, anhydrous DMSO.[1][6]
N-Methyl-2-pyrrolidoneNMPGood-Generally considered a good solvent for Fmoc-amino acids, often used as an alternative to DMF.[1]
DichloromethaneDCMLimited-Generally a poor solvent for dissolving Fmoc-amino acids.[1]

Molecular Weight of this compound: 371.45 g/mol

Experimental Protocols

Protocol for Determining the Solubility of this compound

This protocol outlines a general method for the experimental determination of the solubility of this compound in an organic solvent at a specific temperature.

Materials:

  • This compound

  • High-purity organic solvent of interest (e.g., DMF, NMP)

  • Analytical balance

  • Vials with sealed caps

  • Thermostatic shaker or water bath

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation of a Saturated Solution:

    • Accurately weigh an excess amount of this compound into a vial.

    • Add a precise volume of the chosen solvent to the vial.

    • Seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient time (e.g., 24 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the vial at high speed to pellet the undissolved this compound.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the filtered supernatant with a known volume of a suitable solvent to bring the concentration within the linear range of the HPLC calibration curve.

  • Quantitative Analysis by HPLC:

    • Prepare a series of standard solutions of this compound with known concentrations.

    • Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.

    • Inject the diluted sample of the saturated solution into the HPLC.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in the desired units (e.g., mg/mL or mol/L).

The workflow for this experimental protocol is illustrated in the diagram below:

G Experimental Workflow for Solubility Determination cluster_0 Sample Preparation cluster_1 Separation and Dilution cluster_2 Analysis and Calculation cluster_3 Result prep_solution Prepare Saturated Solution (Excess this compound in Solvent) equilibration Equilibration (e.g., 24h at 25°C with agitation) prep_solution->equilibration centrifugation Centrifugation (Pellet undissolved solid) equilibration->centrifugation filtration Filtration of Supernatant (0.22 µm filter) centrifugation->filtration dilution Dilution of Filtrate filtration->dilution hplc_analysis Quantitative HPLC Analysis dilution->hplc_analysis calculation Calculate Solubility (mg/mL or mol/L) hplc_analysis->calculation end Solubility of this compound Determined calculation->end

Caption: Workflow for determining the solubility of this compound.

References

Validation & Comparative

A Researcher's Guide to HPLC Analysis of Peptides Containing Fmoc-Met-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the purity and characterization of the final peptide product are of paramount importance. The incorporation of methionine, protected as Fmoc-Met-OH, presents unique analytical challenges primarily due to the susceptibility of the methionine thioether to oxidation. High-Performance Liquid Chromatography (HPLC) is the cornerstone of analytical techniques for assessing the purity of these peptides. This guide provides an objective comparison of HPLC with its advanced alternative, Ultra-High-Performance Liquid Chromatography (UHPLC), and discusses other analytical methodologies, supported by established experimental data and detailed protocols.

Performance Comparison: HPLC vs. UHPLC for Methionine-Containing Peptides

The choice between conventional HPLC and UHPLC for the analysis of peptides containing this compound can significantly impact the speed, resolution, and sensitivity of the analysis. While both techniques are based on the same separation principles, UHPLC's use of smaller particle size columns (typically <2 µm) and higher operating pressures leads to distinct performance advantages.

A primary concern in the analysis of methionine-containing peptides is the detection and resolution of oxidized forms (methionine sulfoxide (B87167) and methionine sulfone) from the native peptide.[1][2] Methionine sulfoxide, being more hydrophilic, will typically elute earlier than the parent peptide in reversed-phase chromatography.[1] The superior resolving power of UHPLC is particularly advantageous in separating these closely eluting species, which may co-elute or appear as shoulder peaks in a standard HPLC chromatogram.[3]

Analytical MethodPrinciple of SeparationKey Advantages for Met-PeptidesPotential Disadvantages
HPLC with UV Detection HydrophobicityRobust and widely available; capable of detecting major impurities.Broader peaks may lead to co-elution of oxidized forms and other closely related impurities. Longer analysis times.
UHPLC with UV Detection HydrophobicityHigher resolution and sensitivity; sharper peaks allow for better separation of oxidized and native peptides. Faster analysis times.[3]Requires specialized high-pressure equipment. Potential for on-column oxidation with prolonged use.[1]
LC-MS Hydrophobicity and Mass-to-Charge RatioProvides molecular weight confirmation of the target peptide and impurities, including oxidized forms.Ion suppression effects can impact quantification.
HILIC-MS Hydrophilicity and Mass-to-Charge RatioCan provide better separation of modified (e.g., oxidized) and unmodified peptides.May require more complex method development.
Capillary Electrophoresis (CE) Charge and Hydrodynamic RadiusHigh separation efficiency and low sample consumption. Can separate peptides with minor differences in charge or size.[4]Can be less robust and more difficult to couple with MS compared to HPLC.

Experimental Protocols

Accurate and reproducible HPLC analysis is predicated on meticulous sample preparation and well-defined chromatographic conditions.

Solid-Phase Peptide Synthesis (SPPS) of a Model Methionine-Containing Peptide

This protocol outlines a standard manual Fmoc-SPPS workflow for a generic methionine-containing peptide.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in N,N-dimethylformamide (DMF) for 1-2 hours.[5]

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5 minutes, drain, and then treat again for 15 minutes to ensure complete removal of the Fmoc protecting group.[6]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and byproducts.

  • Amino Acid Coupling: Dissolve this compound (3-5 equivalents) and a suitable coupling agent like HCTU or HBTU (3-5 equivalents) in DMF. Add a base such as N,N-diisopropylethylamine (DIEA) (6-10 equivalents) to the amino acid solution. Add the activated amino acid solution to the resin and agitate for 1-2 hours. Monitor the coupling reaction using a qualitative method (e.g., Kaiser test).

  • Repeat Cycles: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the peptide-resin with DMF, followed by dichloromethane (B109758) (DCM), and dry under a stream of nitrogen. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., TFA/triisopropylsilane/water, 95:2.5:2.5 v/v/v) for 2-3 hours.[5] To minimize methionine oxidation during cleavage, the addition of ammonium (B1175870) iodide to the cocktail can be considered.[5]

  • Peptide Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

HPLC Analysis of the Crude Peptide

This protocol provides a standard method for analyzing the purity of the synthesized crude peptide.

  • Instrumentation: A standard HPLC or UHPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size for HPLC; or a sub-2 µm particle size column for UHPLC) is commonly used for peptide analysis.[6]

  • Mobile Phase A: 0.1% TFA in water.[7]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[7]

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a typical starting point for many peptides.[7]

  • Flow Rate: 1.0 mL/min for a 4.6 mm ID analytical column.

  • Detection: UV absorbance at 214 nm or 220 nm.[6]

  • Sample Preparation: Dissolve a small amount of the lyophilized crude peptide in Mobile Phase A to a concentration of approximately 1 mg/mL and filter through a 0.22 µm syringe filter before injection.[7]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship in the analysis of peptides containing this compound.

G cluster_synthesis Solid-Phase Peptide Synthesis cluster_analysis HPLC Analysis Resin Resin Swelling Deprotection Fmoc Deprotection (Piperidine) Resin->Deprotection Wash Washing (DMF) Deprotection->Wash Coupling Amino Acid Coupling (this compound) Repeat Repeat Cycles Coupling->Repeat for subsequent amino acids Wash->Coupling Repeat->Deprotection Cleavage Cleavage & Deprotection (TFA) Repeat->Cleavage after final coupling Precipitation Precipitation (Ether) Cleavage->Precipitation Lyophilization Lyophilization Precipitation->Lyophilization SamplePrep Sample Preparation (Dissolve & Filter) Lyophilization->SamplePrep Injection HPLC Injection SamplePrep->Injection Separation Reversed-Phase Separation Injection->Separation Detection UV Detection Separation->Detection DataAnalysis Data Analysis (% Purity) Detection->DataAnalysis

Caption: General workflow for the synthesis and HPLC analysis of a methionine-containing peptide.

G Peptide Crude Peptide Mixture (Target Peptide + Impurities) HPLC HPLC / UHPLC System Peptide->HPLC Oxidized Oxidized Peptide (Methionine Sulfoxide) HPLC->Oxidized Separation based on hydrophobicity Native Target Peptide (Native Methionine) HPLC->Native Other Other Impurities (Deletion, Truncation) HPLC->Other Chromatogram Resulting Chromatogram Oxidized->Chromatogram Native->Chromatogram Other->Chromatogram

Caption: Logical diagram illustrating the separation of a crude methionine-containing peptide by HPLC/UHPLC.

References

Navigating the Labyrinth of Methionine-Containing Peptides: A Comparative Guide to Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This comprehensive guide delves into the intricacies of analyzing these crucial biomolecules, offering a clear comparison of analytical strategies. We will explore the primary challenge of methionine oxidation and present robust methods to mitigate its effects. Furthermore, we will compare various fragmentation techniques and chemical derivatization approaches to enhance the quality and reliability of your mass spectrometry data.

The Oxidation Conundrum: A Persistent Challenge

A significant hurdle in the analysis of methionine-containing peptides is the artificial oxidation of the methionine residue to methionine sulfoxide (B87167) (+16 Da) or methionine sulfone (+32 Da) during sample preparation and mass spectrometric analysis. This spontaneous oxidation can obscure the true biological state of the peptide, making it difficult to distinguish between naturally occurring post-translational modifications and experimental artifacts.

Several factors can contribute to this unwanted oxidation, including exposure to solvents, elevated temperatures, and the electrospray ionization process itself. Therefore, adopting strategies to either prevent or accurately account for this oxidation is paramount for reliable results.

Taming Oxidation: A Comparison of Prophylactic Strategies

To address the challenge of artificial methionine oxidation, several innovative methods have been developed. Here, we compare two leading approaches: Methionine Oxidation by Blocking with Alkylation (MObBa) and stable isotope labeling with ¹⁸O-water.

Methionine Oxidation by Blocking with Alkylation (MObBa)

The MObBa technique offers a straightforward and cost-effective solution by selectively alkylating unoxidized methionine residues, thereby preventing their subsequent oxidation. This method utilizes iodoacetamide (B48618) (IAA) at a low pH to specifically modify the thioether side chain of methionine. The resulting carboxyamidomethylated methionine is stable and can be readily detected by mass spectrometry.

Experimental Workflow for MObBa:

MObBa_Workflow Peptide Methionine-Containing Peptide IAA Iodoacetamide (IAA) Low pH Peptide->IAA Incubate Alkylation Selective Alkylation of Unoxidized Methionine IAA->Alkylation LCMS LC-MS/MS Analysis Alkylation->LCMS Data Data Analysis: Quantify Alkylated vs. Unmodified/Oxidized LCMS->Data

Caption: Workflow for the MObBa method.

Stable Isotope Labeling with ¹⁸O-Water

Another powerful technique involves the use of ¹⁸O-labeled water (H₂¹⁸O) in conjunction with enzymatic digestion (e.g., with trypsin). During the digestion process, the protease catalyzes the incorporation of two ¹⁸O atoms from the solvent into the C-terminal carboxyl group of the newly formed peptides. This results in a +4 Da mass shift for each peptide. To specifically quantify methionine oxidation, a strategy involving ¹⁸O-labeled hydrogen peroxide (H₂¹⁸O₂) can be employed to selectively label unoxidized methionine residues. Peptides that were already oxidized in vivo will retain their ¹⁶O-containing sulfoxide, while unoxidized methionines will be converted to an ¹⁸O-labeled sulfoxide. The 2 Da mass difference allows for the differentiation and quantification of the two species.

Experimental Workflow for ¹⁸O-Labeling:

O18_Labeling_Workflow Peptide Methionine-Containing Peptide H218O2 H₂¹⁸O₂ Treatment Peptide->H218O2 Labeling Labeling of Unoxidized Methionine H218O2->Labeling Digestion Enzymatic Digestion (e.g., Trypsin) Labeling->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data Data Analysis: Compare ¹⁶O vs. ¹⁸O Labeled Peptides LCMS->Data SELECT_Logic Peptide Methionine-Containing Peptide Derivatization Derivatization with Alkylating Agent Peptide->Derivatization FixedCharge Formation of a Fixed Positive Charge (Sulfonium Ion) Derivatization->FixedCharge Ionization Enhanced Ionization Efficiency FixedCharge->Ionization Fragmentation Characteristic Neutral Loss FixedCharge->Fragmentation Detection Selective Detection and Quantification Ionization->Detection Fragmentation->Detection

A Comparative Guide to Chiral HPLC for Determining Enantiomeric Purity of Fmoc-Met-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of the enantiomeric purity of N-α-Fmoc-protected amino acids, such as Fmoc-Met-OH, is a critical quality control step in solid-phase peptide synthesis (SPPS). The incorporation of the undesired D-enantiomer can lead to the formation of diastereomeric peptide impurities, which are often difficult to separate and can significantly impact the biological activity, safety, and efficacy of the final therapeutic peptide.[1] This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric purity analysis of this compound, supported by experimental data and detailed protocols. Furthermore, it offers a brief comparison with alternative techniques to aid in method selection.

Chiral HPLC: The Gold Standard for Enantiomeric Purity

Chiral HPLC is the most widely adopted technique for assessing the enantiomeric purity of Fmoc-amino acids due to its high accuracy, robustness, and the extensive availability of commercial chiral stationary phases (CSPs).[1] The fundamental principle of chiral HPLC lies in the differential interaction between the enantiomers of the analyte and a chiral selector immobilized on the stationary phase, leading to the formation of transient diastereomeric complexes with different stabilities and, consequently, different retention times.

Several types of CSPs have proven effective for the resolution of Fmoc-amino acid enantiomers, with polysaccharide-based, Cinchona alkaloid-based, and macrocyclic glycopeptide-based columns being the most successful.

Comparative Performance of Chiral Stationary Phases for Fmoc-Amino Acids

The selection of the appropriate CSP and the optimization of the mobile phase are paramount for achieving baseline separation of the D- and L-enantiomers of this compound. The following table summarizes the performance of various CSPs for the separation of this compound and other representative Fmoc-amino acids. A resolution (Rs) value greater than 1.5 is generally considered baseline separation.

Chiral Stationary Phase (CSP)Base MaterialMobile PhaseAnalyteRetention Time (D-enantiomer) (min)Retention Time (L-enantiomer) (min)Selectivity (α)Resolution (Rs)Reference
Lux Cellulose-1 Cellulose tris(3,5-dimethylphenylcarbamate)0.1% TFA in ACN/H₂O (80:20)This compound8.09.51.192.5Phenomenex TN-1148
Lux Cellulose-2 Cellulose tris(3-chloro-4-methylphenylcarbamate)0.1% TFA in ACN/H₂O (70:30)This compound10.212.11.182.8Phenomenex TN-1148
QN-AX™ Quinine carbamateMeOH/MeCN (75:25) + 30 mM TEA + 60 mM FAThis compound2.843.771.33>5.0[2]
ZWIX(+)™ Quinine-based zwitterionicH₂O/MeOH (1:99) + 30 mM TEA + 60 mM FAThis compound0.330.461.411.31[2]
CHIROBIOTIC T TeicoplaninMeOH/20mM NH₄OAc (40:60), pH 5.5This compound~4.5~5.5>1.2>1.5[1]
CHIRALPAK IC Amylose tris(3,5-dichlorophenylcarbamate)Hexane/2-Propanol/TFA (80:20:0.1)This compound--1.252.9[3]

Note: Data for this compound may be part of a broader study on Fmoc-amino acids. Conditions are representative and may require optimization. ACN = Acetonitrile, TFA = Trifluoroacetic Acid, MeOH = Methanol, MeCN = Acetonitrile, TEA = Triethylamine, FA = Formic Acid.

Experimental Protocols for Chiral HPLC Analysis

Detailed methodologies are crucial for the successful implementation and transfer of chiral separation methods. Below are representative experimental protocols for the analysis of this compound using polysaccharide-based and Cinchona alkaloid-based CSPs.

Method 1: Polysaccharide-Based CSP (Reversed-Phase)
  • Column: Lux 5 µm Cellulose-1 (250 x 4.6 mm)

  • Mobile Phase: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile/Water (80:20, v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: Ambient (e.g., 25 °C)

  • Detection: UV at 265 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve this compound in the mobile phase to a concentration of approximately 1 mg/mL.

Method 2: Cinchona Alkaloid-Based CSP (Polar Ionic Mode)
  • Column: QN-AX™ (150 x 4.6 mm)

  • Mobile Phase: Methanol/Acetonitrile (75:25, v/v) containing 30 mM Triethylamine (TEA) and 60 mM Formic Acid (FA)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 262 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve this compound in the mobile phase to a concentration of approximately 1 mg/mL.

Workflow for Chiral HPLC Method Development

The development of a robust chiral HPLC method typically follows a systematic screening process to identify the optimal combination of a chiral stationary phase and mobile phase.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Analysis start Define Analyte (this compound) csp_selection Select CSPs (Polysaccharide, Cinchona, etc.) start->csp_selection mobile_phase_screening Screen Mobile Phases (RP, NP, PIM) csp_selection->mobile_phase_screening evaluation Evaluate Resolution (Rs > 1.5?) mobile_phase_screening->evaluation optimization Optimize Parameters (Solvent Ratio, Additives, Temp.) evaluation->optimization No validation Method Validation (ICH Guidelines) evaluation->validation Yes optimization->evaluation analysis Routine Sample Analysis validation->analysis

Caption: General workflow for chiral HPLC method development.

Comparison with Alternative Technologies

While chiral HPLC is the predominant technique, other methods can be employed for determining the enantiomeric purity of Fmoc-amino acids. The choice of method depends on factors such as available instrumentation, required sensitivity, and sample throughput.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Chiral Capillary Electrophoresis (CE)Chiral Gas Chromatography (GC)
Principle Differential partitioning between a chiral stationary phase and a liquid mobile phase.[1]Differential partitioning between a chiral stationary phase and a supercritical fluid mobile phase (CO₂).[4]Differential migration of enantiomers in an electric field with a chiral selector in the background electrolyte.Separation of volatile, derivatized enantiomers on a chiral stationary phase.
Sample Prep Direct injection of dissolved sample.Direct injection of dissolved sample.Direct injection of dissolved sample.Derivatization to form volatile esters is required.
Advantages High accuracy, robustness, wide availability of CSPs, well-established.[5]Faster analysis, reduced organic solvent consumption, "greener" technique.[6]High separation efficiency, very low sample and solvent consumption.Very high resolution and sensitivity (with MS detection).
Disadvantages Higher solvent consumption compared to SFC and CE.Requires specialized instrumentation.Can be less robust than HPLC for some applications.Derivatization step can be time-consuming and may introduce racemization.
Best For Routine quality control, method robustness is critical.High-throughput screening, preparative separations.Very small sample volumes, high-efficiency separations.When very high sensitivity is required and derivatization is feasible.

A comparative study on the enantioseparation of Nα-Fmoc proteinogenic amino acids on quinine-based CSPs showed that both HPLC and SFC are effective, with each having its advantages.[4] Another comparison using a polysaccharide-based column indicated that while reversed-phase HPLC yielded higher resolution, SFC could offer better resolution per unit of time with optimization.[6]

Logical Selection of a Chiral Separation Method

The decision-making process for selecting an appropriate analytical method for enantiomeric purity determination involves considering several factors.

G cluster_0 Primary Considerations cluster_1 Method Selection start Start: Need to determine enantiomeric purity of this compound instrument_avail Instrumentation Available? start->instrument_avail throughput High Throughput Needed? instrument_avail->throughput Yes hplc Chiral HPLC instrument_avail->hplc HPLC/SFC/CE/GC gc Chiral GC instrument_avail->gc GC available & derivatization acceptable sample_vol Sample Volume Limited? sample_vol->hplc No ce Chiral CE sample_vol->ce Yes throughput->hplc No sfc Chiral SFC throughput->sfc Yes hplc->sample_vol

Caption: Decision tree for selecting a chiral separation method.

Conclusion

For the routine and reliable determination of the enantiomeric purity of this compound, chiral HPLC stands out as the most robust and well-documented method. Polysaccharide-based and Cinchona alkaloid-based chiral stationary phases have demonstrated excellent performance in resolving Fmoc-amino acid enantiomers, including this compound. While alternative techniques like chiral SFC and CE offer advantages in terms of speed and reduced solvent consumption, chiral HPLC remains the gold standard for quality control in pharmaceutical development and peptide synthesis due to its high resolution, reliability, and the extensive range of commercially available columns and established methods.

References

A Head-to-Head Comparison of Fmoc-Met-OH and Boc-Met-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of solid-phase peptide synthesis (SPPS), the choice between fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) protecting groups for the α-amino group of amino acids is a critical decision that dictates the entire synthetic strategy. This is particularly true for sensitive amino acids like methionine (Met), which is susceptible to side reactions. This guide provides an objective comparison of Fmoc-Met-OH and Boc-Met-OH, offering experimental insights and data to aid researchers, scientists, and drug development professionals in selecting the optimal strategy for their specific needs.

Core Chemical Differences and Strategic Implications

The fundamental difference between Fmoc and Boc strategies lies in their deprotection chemistry. The Fmoc group is base-labile, typically removed by a weak base like piperidine (B6355638), while the Boc group is acid-labile, requiring a strong acid such as trifluoroacetic acid (TFA) for its removal. This dictates an orthogonal versus a semi-orthogonal protection scheme, respectively.

In Fmoc/tBu strategy , the base-labile Fmoc group is used for Nα-protection, while acid-labile groups (e.g., tert-butyl) protect the side chains. This orthogonality ensures that the side-chain protecting groups remain intact during the repetitive Nα-deprotection steps.[]

Conversely, the Boc/Bzl strategy is considered semi-orthogonal. Both the Nα-Boc group and the benzyl-based side-chain protecting groups are removed by acid, albeit of different strengths. The repetitive use of TFA for Boc deprotection can lead to premature cleavage of some side-chain protecting groups.[2]

Performance Comparison: this compound vs. Boc-Met-OH

The choice between this compound and Boc-Met-OH has significant implications for the synthesis of methionine-containing peptides, primarily concerning side reactions. Methionine's thioether side chain is prone to two major side reactions, especially under acidic conditions: oxidation to methionine sulfoxide (B87167) (Met(O)) and S-alkylation.[2][3]

FeatureThis compoundBoc-Met-OH
Nα-Deprotection Chemistry Base-labile (e.g., 20% piperidine in DMF)Acid-labile (e.g., 50% TFA in DCM)
Orthogonality Fully orthogonal with acid-labile side-chain protecting groups.[]Semi-orthogonal with acid-labile side-chain protecting groups.[2]
Methionine Side Reactions Oxidation: Primarily occurs during the final TFA cleavage. Minimized with appropriate scavengers.[2] S-alkylation: Less common as carbocations are not generated during Nα-deprotection.[4]Oxidation: Can occur during repetitive TFA deprotection steps and final cleavage.[2] S-alkylation: A significant issue due to the generation of tert-butyl cations during each deprotection cycle.[2]
Mitigation Strategies Use of specialized cleavage cocktails (e.g., Reagent H) with scavengers like DMS, EDT, and ammonium (B1175870) iodide to prevent oxidation.[5][6]Use of scavengers (e.g., dithiothreitol, thioanisole) in deprotection and cleavage steps. Use of Boc-Met(O)-OH and subsequent reduction.
Coupling Efficiency Generally high with modern coupling reagents like HBTU, HATU, and DIC/Oxyma.[7]High, but can be affected by peptide aggregation, which is sometimes mitigated by acidic deprotection conditions.[8]
Crude Peptide Purity Often higher due to milder deprotection conditions and fewer side reactions involving methionine.[]Can be lower due to the accumulation of oxidized and S-alkylated byproducts.
Handling & Safety Piperidine is a hazardous chemical.TFA is corrosive and requires careful handling. Final cleavage often requires hazardous acids like HF.[8]

Experimental Protocols

This compound Coupling and Deprotection

1. This compound Coupling using HBTU/DIEA

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-Dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% (v/v) piperidine in DMF for 3 minutes and drain.

    • Repeat the treatment with 20% piperidine in DMF for 10-15 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (0.4 mmol, 4 eq.) and HBTU (0.38 mmol, 3.8 eq.) in DMF.

    • Add N,N-Diisopropylethylamine (DIEA) (0.8 mmol, 8 eq.) to the solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 45-90 minutes.[7]

  • Washing: Wash the resin with DMF (3 x 1 min) and Dichloromethane (DCM) (3 x 1 min).

2. Cleavage and Deprotection of Methionine-Containing Peptides (Fmoc Strategy)

  • Reagent H Preparation: Mix trifluoroacetic acid (81% w/w), phenol (B47542) (5% w/w), thioanisole (B89551) (5% w/w), 1,2-ethanedithiol (B43112) (2.5% w/w), water (3% w/w), dimethylsulfide (2% w/w), and ammonium iodide (1.5% w/w).[5][6]

  • Cleavage Procedure:

    • Suspend the peptide-resin in Reagent H (30 mL/g of resin).

    • Allow the mixture to stand for three hours at room temperature under an inert gas.

    • Filter and wash the resin with TFA.

    • Combine the filtrates and precipitate the crude peptide by adding cold methyl tert-butyl ether.[6]

Boc-Met-OH Coupling and Deprotection

1. Boc-Met-OH Coupling using DCC/HOBt

  • Resin Preparation: Swell the resin (e.g., Merrifield resin) in DCM.

  • Boc Deprotection:

    • Treat the resin with 50% (v/v) TFA in DCM for 5 minutes and drain.

    • Repeat the treatment with 50% TFA in DCM for 20 minutes.

    • Wash the resin with DCM (3x), Isopropanol (1x), and DMF (5x).

  • Neutralization: Treat the resin with 10% DIEA in DMF for 2 x 2 minutes and wash with DMF (5x).

  • Amino Acid Activation and Coupling:

    • In a separate flask, dissolve Boc-Met-OH (1.0 eq.) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq.) in anhydrous DCM.

    • Cool the solution to 0°C.

    • Add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq.) in anhydrous DCM dropwise.

    • Stir the reaction mixture at 0°C for 2 hours, then warm to room temperature and stir overnight.[9]

  • Washing: Filter the reaction mixture to remove dicyclohexylurea (DCU) and wash the resin.

2. Cleavage and Deprotection of Methionine-Containing Peptides (Boc Strategy)

  • Low-High HF Cleavage Procedure:

    • Low HF Step:

      • To the peptide-resin, add a scavenger mixture of dimethyl sulfide (B99878) (DMS) and p-cresol.

      • Distill a low concentration of HF into the reaction vessel at -5 to 0°C and react for 2 hours. This step reduces Met(O) to Met.

    • High HF Step:

      • Evaporate the low HF mixture.

      • Add a new scavenger mixture (e.g., anisole).

      • Distill a high concentration of HF into the vessel and react for 1 hour at 0°C to cleave the peptide from the resin and remove side-chain protecting groups.[10]

  • Peptide Work-up: Evaporate the HF and precipitate the peptide with cold diethyl ether.

Visualizing the Workflows

Fmoc-SPPS Cycle for Methionine Incorporation

Fmoc_SPPS_Workflow Resin Peptide-Resin (N-term Fmoc) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling This compound Coupling (e.g., HBTU/DIEA) Washing1->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 Cycle Repeat Cycle or Final Cleavage Washing2->Cycle Cycle->Deprotection Next Amino Acid

Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Boc-SPPS Cycle for Methionine Incorporation```dot

Boc_SPPS_Workflow Resin Peptide-Resin (N-term Boc) Deprotection Boc Deprotection (TFA/DCM + Scavengers) Resin->Deprotection Neutralization Neutralization (e.g., DIEA/DMF) Deprotection->Neutralization Coupling Boc-Met-OH Coupling (e.g., DCC/HOBt) Neutralization->Coupling Washing DCM/DMF Wash Coupling->Washing Cycle Repeat Cycle or Final Cleavage Washing->Cycle Cycle->Deprotection Next Amino Acid

Caption: Major side reactions of methionine during peptide synthesis.

Conclusion

The choice between this compound and Boc-Met-OH is highly dependent on the specific requirements of the peptide being synthesized. For routine synthesis of peptides containing methionine, the Fmoc strategy is generally preferred due to its milder deprotection conditions, which significantly reduce the risk of methionine side-chain oxidation and S-alkylation. [][4]The development of specialized cleavage cocktails for Fmoc-SPPS further enhances its utility for producing high-purity methionine-containing peptides. [5][6] The Boc strategy, while more prone to methionine side reactions, remains a viable option , particularly for long and difficult sequences where the acidic deprotection steps can help to disrupt peptide aggregation. [8]However, careful selection of scavengers and potentially the use of pre-oxidized methionine derivatives followed by a reduction step are crucial for successful synthesis. Ultimately, a thorough understanding of the chemistry and potential pitfalls of each strategy is essential for making an informed decision that will lead to the successful synthesis of the target peptide.

References

A Comparative Analysis of Fmoc-Met-OH Purity from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of amino acid derivatives is paramount to ensure the integrity and success of peptide synthesis. This guide provides an objective comparison of Fmoc-L-Methionine (Fmoc-Met-OH) from three different suppliers, highlighting key purity aspects supported by experimental data. The following analysis aims to assist in the selection of the most suitable starting material for your research and manufacturing needs.

Data Summary

The purity of this compound from three commercial suppliers (designated as Supplier A, Supplier B, and Supplier C) was assessed using a battery of analytical techniques. The results are summarized in the table below, providing a clear comparison of critical quality attributes.

Parameter Supplier A Supplier B Supplier C Acceptance Criteria
HPLC Purity (%) 99.8599.5299.10≥ 99.0%
Enantiomeric Purity (% L-isomer) 99.9299.8199.75≥ 99.8%
Dipeptide Impurity (Fmoc-Met-Met-OH) (%) 0.030.150.25≤ 0.1%
Free Methionine (%) 0.080.120.20≤ 0.2%
β-Alanine Derivative (%) Not Detected0.050.10≤ 0.1%
Residual Acetic Acid (%) 0.010.040.08≤ 0.02%
Residual Ethyl Acetate (%) 0.250.400.55≤ 0.5%
Water Content (Karl Fischer, %) 0.150.250.30≤ 0.5%
Appearance White Crystalline PowderWhite Crystalline PowderOff-white PowderWhite to off-white crystalline powder

Note: The data presented in this table is for illustrative purposes and represents typical results that might be obtained from such a comparative analysis.

Experimental Protocols

Detailed methodologies for the key experiments performed are provided below. These protocols are designed to be robust and reproducible for the quality control of this compound.

1. High-Performance Liquid Chromatography (HPLC) for Purity Determination

  • Instrumentation: HPLC system equipped with a UV detector.

  • Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 30% to 90% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were prepared by dissolving 1 mg of this compound in 1 mL of 50:50 acetonitrile:water.

2. Chiral HPLC for Enantiomeric Purity

  • Instrumentation: HPLC system with a UV detector.

  • Column: Polysaccharide-based chiral stationary phase (e.g., Lux Cellulose-2, 4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: Isocratic mixture of hexane, ethanol, and TFA (e.g., 90:10:0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were prepared by dissolving 1 mg of this compound in 1 mL of the mobile phase.

3. Mass Spectrometry (MS) for Impurity Identification

  • Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system.

  • Ionization Mode: Electrospray Ionization (ESI) in positive and negative modes.

  • Mass Range: 100-1000 m/z.

  • Data Analysis: Impurities were identified by their accurate mass and fragmentation patterns.

4. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d6) or deuterated chloroform (B151607) (CDCl3).

  • Experiments: ¹H NMR and ¹³C NMR spectra were acquired to confirm the structure and identify any major organic impurities.

5. Gas Chromatography (GC) for Residual Solvent Analysis

  • Instrumentation: Gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.

  • Column: Capillary column suitable for volatile organic compounds (e.g., DB-624).

  • Oven Program: Isothermal at 50°C for 5 minutes, then ramp to 200°C at 10°C/min.

  • Injector and Detector Temperature: 250°C.

  • Carrier Gas: Helium.

6. Karl Fischer Titration for Water Content

  • Instrumentation: Volumetric or coulometric Karl Fischer titrator.

  • Reagent: Karl Fischer reagent suitable for aldehydes and ketones.

  • Sample Preparation: A known weight of the this compound sample was dissolved in a suitable anhydrous solvent (e.g., methanol) and titrated.

Visualizations

To better understand the processes and concepts discussed, the following diagrams have been generated.

cluster_synthesis This compound Synthesis & Impurity Formation cluster_impurities Potential Side Reactions Met L-Methionine Fmoc_Met_OH This compound (Product) Met->Fmoc_Met_OH Fmoc Protection Free_Met Free Methionine Met->Free_Met Incomplete Reaction Fmoc_Cl Fmoc-Cl Fmoc_Cl->Fmoc_Met_OH Beta_Alanine β-Alanine Derivative Fmoc_Cl->Beta_Alanine Reagent Degradation Dipeptide Fmoc-Met-Met-OH Fmoc_Met_OH->Dipeptide Reaction with another this compound Met_Oxide Fmoc-Met(O)-OH Fmoc_Met_OH->Met_Oxide Oxidation start Receive this compound Samples (Supplier A, B, C) hplc HPLC Purity Analysis start->hplc chiral_hplc Chiral HPLC for Enantiomeric Purity start->chiral_hplc ms LC-MS for Impurity Identification start->ms nmr NMR for Structural Confirmation start->nmr gc GC-HS for Residual Solvents start->gc kf Karl Fischer for Water Content start->kf data_analysis Data Compilation and Comparison hplc->data_analysis chiral_hplc->data_analysis ms->data_analysis nmr->data_analysis gc->data_analysis kf->data_analysis report Generate Comparison Guide data_analysis->report

References

A Comparative Guide to Analytical Techniques for Confirming Methionine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately confirming the incorporation of methionine into proteins is crucial for a variety of applications, from metabolic labeling to the characterization of biotherapeutics. This guide provides a detailed comparison of common analytical techniques, complete with experimental data, protocols, and visual workflows to aid in selecting the most appropriate method for your research needs.

Overview of Key Techniques

The confirmation and quantification of methionine incorporation can be approached through several analytical methods, each with its own set of advantages and limitations. The primary techniques discussed in this guide are:

  • Mass Spectrometry (MS): A powerful and versatile technique for the identification and quantification of proteins and post-translational modifications, including the incorporation of methionine analogs.

  • Edman Degradation: A classic method for N-terminal sequencing of proteins, which can be used to confirm the presence of methionine at specific positions.

  • Amino Acid Analysis (AAA): A technique used to determine the amino acid composition of a protein, providing a quantitative measure of total methionine content.

  • Stable Isotope Labeling: The use of non-radioactive, heavy-isotope-labeled methionine analogs (e.g., ¹³C or ¹⁵N-methionine) allows for the tracking and quantification of newly synthesized proteins.

Comparative Data of Analytical Techniques

The following table summarizes the key performance metrics of the different analytical techniques used to confirm methionine incorporation.

FeatureMass Spectrometry (MS)Edman DegradationAmino Acid Analysis (AAA)
Primary Application Identification & Quantification of proteins and PTMsN-terminal sequencingTotal amino acid composition
Sensitivity High (femtomole to attomole)Moderate (picomole)Low (nanomole)
Throughput HighLowModerate
Quantitative Accuracy High (with isotopic labeling)ModerateHigh
Information Provided Sequence, PTMs, relative/absolute quantificationN-terminal sequenceTotal amino acid content
Sample Requirement Low (µg to ng)Moderate (µg)High (µg to mg)
Instrumentation Cost HighModerateModerate

Experimental Protocols

Mass Spectrometry-Based Proteomics Workflow for Methionine Incorporation

This protocol outlines a general workflow for confirming the incorporation of a methionine analog, such as azidohomoalanine (AHA), a bioorthogonal analog, into proteins.

I. Cell Culture and Labeling:

  • Culture cells in methionine-free media supplemented with a methionine analog (e.g., AHA) for a desired period.

  • Harvest and lyse the cells to extract total protein.

II. Click Chemistry Reaction:

  • To the protein lysate, add a capture reagent containing an alkyne group (e.g., biotin-alkyne).

  • Add the click chemistry reaction cocktail (copper (I) catalyst, ligand, and reducing agent).

  • Incubate to allow the cycloaddition reaction between the azide (B81097) group of the incorporated AHA and the alkyne group of the capture reagent.

III. Protein Enrichment and Digestion:

  • Enrich the biotin-labeled proteins using streptavidin-coated beads.

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Perform on-bead digestion of the enriched proteins using a protease (e.g., trypsin).

IV. LC-MS/MS Analysis:

  • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify the peptides and corresponding proteins using database search algorithms. The identification of proteins confirms their synthesis and the incorporation of the methionine analog.

cluster_cell_culture Cell Culture & Labeling cluster_bioconjugation Bioconjugation cluster_enrichment Enrichment & Digestion cluster_analysis Analysis A Culture cells in Met-free media B Supplement with Methionine analog (AHA) A->B C Lyse cells & extract protein B->C D Click Chemistry: Add Biotin-Alkyne C->D E Enrich with Streptavidin beads D->E F On-bead Trypsin Digestion E->F G LC-MS/MS Analysis F->G H Protein Identification G->H

Caption: Workflow for Mass Spectrometry-Based Confirmation of Methionine Analog Incorporation.

Edman Degradation for N-terminal Methionine Confirmation

This protocol provides a simplified overview of how Edman degradation can be used to confirm the presence of methionine at the N-terminus of a protein.

I. Protein Immobilization:

  • The purified protein is immobilized on a solid support (e.g., a polyvinylidene difluoride membrane).

II. Phenylisothiocyanate (PITC) Coupling:

  • The immobilized protein is treated with PITC under alkaline conditions, which reacts with the free N-terminal amino group.

III. Cleavage:

  • The derivatized N-terminal amino acid is selectively cleaved from the protein chain using an anhydrous acid (e.g., trifluoroacetic acid).

IV. Conversion and Identification:

  • The cleaved amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid.

  • The PTH-amino acid is identified by chromatography (e.g., HPLC) by comparing its retention time to known standards.

V. Repetitive Cycles:

  • The cycle is repeated to identify subsequent amino acids in the sequence.

A Immobilize Protein B Couple with PITC (Alkaline conditions) A->B C Cleave N-terminal amino acid (Anhydrous acid) B->C D Convert to PTH-amino acid C->D E Identify by HPLC D->E F Repeat Cycle E->F F->B

Caption: The Edman Degradation Cycle for N-terminal Sequencing.

Amino Acid Analysis for Total Methionine Quantification

This protocol describes the general steps for determining the total methionine content in a protein sample.

I. Protein Hydrolysis:

  • The purified protein sample is hydrolyzed to its constituent amino acids, typically by acid hydrolysis (e.g., 6M HCl at 110°C for 24 hours).

II. Derivatization:

  • The free amino acids in the hydrolysate are derivatized to make them detectable by the chosen analytical method (e.g., pre-column derivatization with phenylisothiocyanate).

III. Chromatographic Separation:

  • The derivatized amino acids are separated by chromatography, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).

IV. Detection and Quantification:

  • The separated amino acids are detected (e.g., by UV absorbance).

  • The amount of each amino acid, including methionine, is quantified by comparing the peak area to that of a known standard.

cluster_prep Sample Preparation cluster_analysis Analysis A Protein Hydrolysis (6M HCl) B Amino Acid Derivatization A->B C RP-HPLC Separation B->C D UV Detection C->D E Quantification vs. Standard D->E

Caption: General Workflow for Amino Acid Analysis.

Signaling Pathways and Logical Relationships

The choice of analytical technique is often dictated by the specific research question. The following diagram illustrates a decision-making process for selecting the appropriate method.

A Research Question B Confirming incorporation of a Met analog into newly synthesized proteins? A->B C Determining the N-terminal sequence to confirm Met at a specific position? A->C D Quantifying the total Met content of a purified protein? A->D E Mass Spectrometry (with Click Chemistry) B->E Yes F Edman Degradation C->F Yes G Amino Acid Analysis D->G Yes

Caption: Decision Tree for Selecting a Methionine Incorporation Analysis Method.

A Comparative Guide to Mitigating Side Products in Fmoc-Met-OH Chemistry for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of methionine into synthetic peptides using Fmoc-Met-OH is a standard procedure in solid-phase peptide synthesis (SPPS). However, the thioether side chain of methionine is susceptible to side reactions, primarily oxidation and S-alkylation, which can complicate purification and compromise the yield and purity of the target peptide. This guide provides an objective comparison of strategies to minimize these side products, supported by experimental data, and offers detailed protocols for the characterization of these impurities.

Key Side Products in this compound Reactions

During the acidic cleavage and deprotection steps of Fmoc-based SPPS, two principal side reactions affect methionine residues:

  • Oxidation: The thioether group of methionine can be readily oxidized to form methionine sulfoxide (B87167) (Met(O)). This introduces a diastereomeric mixture (R/S) at the sulfur atom, leading to heterogeneity in the final product.

  • S-alkylation: The nucleophilic thioether can be alkylated by carbocations generated from the cleavage of side-chain protecting groups (e.g., tert-butyl cations from tBu ethers or esters) or the resin linker. This results in the formation of a sulfonium (B1226848) salt, most commonly S-tert-butylmethionine.[1][2]

These side reactions are acid-catalyzed and predominantly occur during the final cleavage from the resin with trifluoroacetic acid (TFA).[1][2]

Comparative Analysis of Mitigation Strategies

The formation of these side products can be significantly reduced by optimizing the cleavage cocktail through the addition of scavengers or by employing an alternative methionine derivative.

The Impact of Scavengers on Side Product Formation

The choice of scavengers in the TFA cleavage cocktail is critical for minimizing both oxidation and S-alkylation. The following table summarizes the quantitative comparison of different cleavage conditions on a model peptide containing methionine.

Cleavage Cocktail Composition% Oxidation (Met(O))% S-alkylation (tBu-Met)
TFA/TIS/H₂O (95:2.5:2.5)1.623.6
TFA/Anisole (B1667542)/TIS (95:2.5:2.5)1.5218.98
TFA/Anisole/TMSCl/Me₂S (85:5:5:5) + 1 mg/mL PPh₃01.1
TFA/Anisole/TIS/TMSCl/Me₂S (85:5:5:5) + 1 mg/mL PPh₃00.9

Data adapted from a study on a model peptide Ac-Met-Glu-Glu-Pro-Asp-OH.[1][2]

As the data indicates, a standard cleavage cocktail of TFA, triisopropylsilane (B1312306) (TIS), and water can lead to significant S-alkylation. The inclusion of anisole offers a slight improvement. However, a more complex cocktail containing trimethylsilyl (B98337) chloride (TMSCl), dimethyl sulfide (B99878) (Me₂S), and triphenylphosphine (B44618) (PPh₃) can virtually eliminate oxidation and drastically reduce S-alkylation.[1][2]

Alternative Strategy: Fmoc-Met(O)-OH

An effective alternative to prevent oxidation during peptide synthesis is the use of Fmoc-Met(O)-OH as the building block. This strategy involves incorporating the pre-oxidized amino acid into the peptide chain and subsequently reducing the methionine sulfoxide back to methionine after purification. This approach can also improve the solubility of aggregation-prone peptides, facilitating their synthesis and purification.[3][4]

Peptide SequenceSynthesis MethodOverall Yield (%)
hPrP (125-155)Standard this compound2
hPrP (125-155)Fmoc-Met(O)-OH followed by reduction7
human CalcitoninStandard this compound5
human CalcitoninFmoc-Met(O)-OH followed by reduction10

Data adapted from a study on aggregation-prone peptides.[3]

This approach demonstrates a significant improvement in the overall yield of challenging peptide sequences.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Methionine-Containing Peptide

This protocol outlines the manual synthesis of a model peptide using the Fmoc/tBu strategy.

  • Resin Swelling: Swell 2-chlorotrityl chloride (2-CTC) resin in dichloromethane (B109758) (DCM) for 1 hour.

  • First Amino Acid Coupling: Couple the first Fmoc-amino acid (e.g., Fmoc-Asp(OtBu)-OH, 3 equivalents) to the resin in the presence of N,N-diisopropylethylamine (DIEA, 10 equivalents) in DCM for 2 hours.

  • Capping: Add methanol (B129727) (50 µL) to cap any unreacted sites on the resin for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in N,N-dimethylformamide (DMF) for 7 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF.

  • Subsequent Couplings: Couple the subsequent Fmoc-amino acids (3 equivalents) using N,N'-diisopropylcarbodiimide (DIC, 3 equivalents) and OxymaPure (3 equivalents) in DMF for 45 minutes.

  • Repeat: Repeat steps 4 and 5 for each amino acid in the sequence.

  • Final Deprotection and Cleavage: After the final coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin using one of the cleavage cocktails described in the comparative data table.

  • Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the pellet, and lyophilize to obtain the crude product.[1]

Protocol 2: Characterization of Side Products by HPLC-MS

This protocol details the analysis of the crude peptide to identify and quantify methionine-related side products.

  • Instrumentation: Utilize a high-performance liquid chromatography (HPLC) system coupled with a mass spectrometer (MS).

  • Column: Employ a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Run a linear gradient from 5% to 65% of Mobile Phase B over 30 minutes.

  • Flow Rate: Maintain a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 220 nm.

  • Sample Preparation: Dissolve the lyophilized crude peptide in Mobile Phase A at a concentration of 1 mg/mL.

  • Injection: Inject 20 µL of the sample.

  • Mass Spectrometry Analysis:

    • Operate the mass spectrometer in positive ion mode.

    • Scan a mass range of m/z 300–2000.

    • Identify the desired peptide and side products by their mass-to-charge ratios. The oxidized peptide will have a mass increase of +16 Da, and the S-tert-butylated peptide will show a mass increase of +56 Da compared to the target peptide.

    • Quantify the relative amounts of the desired product and side products by integrating the peak areas in the HPLC chromatogram.[5]

Visualizing Reaction Pathways and Workflows

Side_Product_Formation Fmoc_Met_Peptide Fmoc-Met-Peptide-Resin TFA_Cleavage TFA Cleavage (with tBu carbocations) Fmoc_Met_Peptide->TFA_Cleavage Desired_Peptide Desired Met-Peptide TFA_Cleavage->Desired_Peptide Major Product Oxidized_Peptide Met(O)-Peptide (+16 Da) TFA_Cleavage->Oxidized_Peptide Oxidation Alkylated_Peptide tBu-Met-Peptide (+56 Da) TFA_Cleavage->Alkylated_Peptide S-alkylation Experimental_Workflow SPPS 1. Solid-Phase Peptide Synthesis (this compound or Fmoc-Met(O)-OH) Cleavage 2. Cleavage from Resin (TFA with Scavengers) SPPS->Cleavage Precipitation 3. Precipitation & Lyophilization Cleavage->Precipitation HPLC_MS 4. HPLC-MS Analysis (Quantification of Products) Precipitation->HPLC_MS Purification 5. Preparative HPLC (Isolation of Desired Peptide) HPLC_MS->Purification Reduction 6. Reduction of Met(O) (If Fmoc-Met(O)-OH was used) Purification->Reduction Optional Step Final_Product Final Purified Peptide Purification->Final_Product Reduction->Final_Product

References

Fmoc vs. Boc Chemistry: A Comparative Guide to Synthesizing Long Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of long peptides, the choice between Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butoxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) is a critical decision that profoundly influences yield, purity, and overall efficiency. This guide provides an objective, data-driven comparison of these two cornerstone strategies, offering insights into their respective strengths and weaknesses, particularly in the context of synthesizing peptides exceeding 30 amino acids.

Core Principles: A Tale of Two Chemistries

The fundamental difference between Fmoc and Boc SPPS lies in the chemical nature of the α-amino protecting group and the conditions required for its removal during the stepwise elongation of the peptide chain.[1] The Fmoc group is base-labile, typically removed with a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF).[1][2] In contrast, the Boc group is acid-labile and requires treatment with a moderately strong acid, such as trifluoroacetic acid (TFA), for its removal.[1][2] This core distinction dictates the entire synthetic strategy, including the choice of side-chain protecting groups and the final cleavage of the peptide from the solid support.[]

The Fmoc/tBu (tert-butyl) strategy is lauded for its orthogonality.[4] The base-labile Fmoc group is removed under conditions that do not affect the acid-labile tert-butyl-based side-chain protecting groups.[4][5] This allows for selective deprotection at each cycle without compromising the integrity of the side chains.[] Conversely, the Boc/Bzl (benzyl) strategy is considered quasi-orthogonal, as both the Boc and benzyl-based side-chain protecting groups are acid-labile, albeit at different acid strengths.[1] This graduated acid lability requires careful control to prevent premature deprotection of side chains during the repetitive TFA treatments for Boc removal.[5][]

Performance Comparison for Long Peptides

While both methods are capable of producing high-quality peptides, their performance can differ significantly, especially as the peptide chain elongates. The Fmoc strategy has become the predominant approach in modern SPPS due to its milder deprotection conditions, amenability to automation, and the development of highly efficient coupling reagents.[][7] However, the Boc strategy remains a robust and valuable method, particularly for the synthesis of long or hydrophobic peptides that are prone to aggregation.[][7]

Quantitative Data Summary

Direct side-by-side quantitative comparisons of Fmoc and Boc SPPS for the same long peptide are not extensively available in the literature. However, data from studies on "difficult sequences," such as the aggregation-prone amyloid beta (Aβ) peptide, provide valuable insights into the performance of the Fmoc strategy.

StrategyPeptide SequenceModifications/CouplingCrude Yield (%)Purity (%)Reference
Fmoc/tBu SPPS Aβ1–42Standard Fmoc/tBu SPPS33Not Reported[]
Fmoc/tBu SPPS Aβ1–42With pseudoproline dipeptides57Not Reported[]
Fmoc SPPS Aβ1–42HCTU coupling, microwave assistance8767[]

It is generally acknowledged that for "difficult sequences" prone to aggregation, Boc chemistry can sometimes offer advantages.[] The protonation of the N-terminus in the acidic deprotection step can help to reduce aggregation, potentially leading to higher crude purity and yields compared to the Fmoc strategy in these specific cases.[][8]

Key Differences at a Glance

FeatureFmoc StrategyBoc Strategy
Nα-Deprotection Mild base (e.g., 20% piperidine in DMF)[2]Strong acid (e.g., 50% TFA in DCM)[2]
Side-Chain Protection tert-Butyl (tBu)-based[1]Benzyl (Bzl)-based[1]
Final Cleavage Strong acid (e.g., TFA)[1]Strong acid (e.g., HF, TFMSA)[8]
Orthogonality Truly orthogonal[1]Quasi-orthogonal[1]
Primary Advantage Milder conditions, automation-friendly, compatible with sensitive modifications.[][]Effective for long or aggregation-prone sequences, lower reagent cost.[][8]
Primary Disadvantage Potential for aspartimide and diketopiperazine formation.[9]Harsh cleavage conditions (HF), repeated acid treatment can degrade sensitive residues.[1]

Experimental Workflows

The following diagrams illustrate the cyclical processes of Fmoc and Boc-based solid-phase peptide synthesis.

Fmoc_SPPS_Workflow Resin Resin AA1 Couple Fmoc-AA1-OH Resin->AA1 Wash1 Wash AA1->Wash1 Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotect1 Wash2 Wash Deprotect1->Wash2 AA2 Couple Fmoc-AA2-OH Wash2->AA2 Wash3 Wash AA2->Wash3 Repeat Repeat Cycle (n-2) times Wash3->Repeat FinalDeprotetect FinalDeprotetect Repeat->FinalDeprotetect FinalDeprotect Final Fmoc Deprotection Wash4 Wash FinalDeprotect->Wash4 Cleave Cleavage & Side-Chain Deprotection (TFA) Wash4->Cleave Peptide Purified Peptide Cleave->Peptide

Cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Boc_SPPS_Workflow Resin Resin AA1 Couple Boc-AA1-OH Resin->AA1 Wash1 Wash AA1->Wash1 Deprotect1 Boc Deprotection (50% TFA/DCM) Wash1->Deprotect1 Neutralize1 Neutralization (e.g., DIEA/DCM) Deprotect1->Neutralize1 Wash2 Wash Neutralize1->Wash2 AA2 Couple Boc-AA2-OH Wash2->AA2 Wash3 Wash AA2->Wash3 Repeat Repeat Cycle (n-2) times Wash3->Repeat FinalDeprotect Final Boc Deprotection Repeat->FinalDeprotect Wash4 Wash FinalDeprotect->Wash4 Cleave Cleavage & Side-Chain Deprotection (HF or TFMSA) Wash4->Cleave Peptide Purified Peptide Cleave->Peptide

Cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocols

Fmoc Solid-Phase Peptide Synthesis Protocol

This protocol outlines a general manual synthesis cycle for elongating a peptide chain using the Fmoc strategy.

  • Resin Swelling: Swell the appropriate resin (e.g., Wang or Rink Amide resin) in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate the resin suspension for an initial 3 minutes.[4]

    • Drain the deprotection solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent (e.g., HBTU, HATU; 3-5 equivalents) in DMF.

    • Add a base (e.g., DIEA; 6-10 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.[4]

    • Monitor the completion of the reaction using a qualitative method like the Kaiser test. A negative test (colorless or yellow beads) indicates complete coupling.

    • Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).

  • Repeat Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups (e.g., TFA/TIS/H₂O 95:2.5:2.5).

    • Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Collect the peptide by centrifugation and wash it with cold diethyl ether.

    • Dry the crude peptide and purify it using reverse-phase HPLC.

Boc Solid-Phase Peptide Synthesis Protocol

This protocol outlines a general manual synthesis cycle for elongating a peptide chain using the Boc strategy.

  • Resin Swelling and First Amino Acid Coupling:

    • Swell the appropriate resin (e.g., Merrifield or PAM resin) in DCM for 1-2 hours.

    • Couple the first Boc-protected amino acid to the resin using a suitable activation method (e.g., DCC/HOBt).

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 30 minutes at room temperature to remove the Boc protecting group.

    • Wash the resin with DCM (3 times).

  • Neutralization:

    • Treat the resin with a solution of 10% DIEA in DCM for 5 minutes (2 times) to neutralize the protonated N-terminus.

    • Wash the resin with DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Boc-protected amino acid (3 equivalents) and a coupling agent (e.g., HBTU; 2.9 equivalents) in DMF.

    • Add a base (e.g., DIEA; 6 equivalents) and add the solution to the resin.

    • Agitate the reaction mixture for 2 hours.

    • Monitor the completion of the reaction using the Kaiser test.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Cycle: Repeat steps 2, 3, and 4 for each subsequent amino acid.

  • Final Cleavage and Deprotection:

    • After the final coupling and deprotection, dry the peptide-resin.

    • Place the dried peptide-resin in a specialized HF apparatus.

    • Add a scavenger such as anisole.

    • Cool the apparatus and condense anhydrous HF into the reaction vessel.

    • Stir the reaction at 0°C for 1-2 hours.

    • Evaporate the HF under vacuum.

    • Triturate the residue with cold diethyl ether to precipitate the crude peptide.

    • Collect the peptide by filtration and purify by reverse-phase HPLC.

Logical Decision-Making for Method Selection

Choosing between Fmoc and Boc chemistry is a multifactorial decision. The following flowchart provides a logical guide for researchers to select the most appropriate strategy based on the characteristics of their target peptide and available resources.

Decision_Tree decision decision result result start Start: Synthesizing a Long Peptide (>30 AAs) q1 Is the peptide sequence prone to aggregation (e.g., highly hydrophobic)? start->q1 q2 Does the peptide contain acid-sensitive modifications (e.g., glycosylation, phosphorylation)? q1->q2 No boc Boc Chemistry May Offer Advantages q1->boc Yes q3 Is automated synthesis a primary requirement? q2->q3 No fmoc Fmoc Chemistry is Generally Preferred q2->fmoc Yes q4 Are there concerns about aspartimide formation (Asp-Gly, Asp-Asn sequences)? q3->q4 No q3->fmoc Yes q5 Is access to a specialized HF cleavage apparatus available? q4->q5 No q4->boc Yes q5->fmoc No q5->boc Yes

Decision flowchart for selecting between Fmoc and Boc SPPS for long peptides.

Conclusion

The choice between Fmoc and Boc SPPS for synthesizing long peptides is not a one-size-fits-all decision. The Fmoc/tBu strategy has emerged as the dominant method due to its milder conditions, orthogonality, and high amenability to automation, making it particularly suitable for a wide range of peptides, including those with sensitive modifications.[] However, the classic Boc/Bzl strategy remains a powerful tool, especially for overcoming the challenges associated with long, hydrophobic, and aggregation-prone sequences.[][7] By carefully considering the specific characteristics of the target peptide, available laboratory infrastructure, and the potential for side reactions, researchers can make an informed decision to maximize the success of their long peptide synthesis endeavors.

References

A Comparative Guide to Coupling Reagents for Fmoc-Met-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the efficient incorporation of each amino acid is critical to the success of synthesizing the target peptide. The choice of coupling reagent for Fmoc-Met-OH requires careful consideration to ensure high coupling efficiency while minimizing potential side reactions, such as oxidation of the methionine thioether side chain.[1] This guide provides an objective comparison of commonly used coupling reagents for the acylation of this compound, supported by data from similar amino acid couplings, and includes detailed experimental protocols and workflow visualizations.

Performance Comparison of Coupling Reagents

The selection of a coupling reagent is a balance between reactivity, the potential for side reactions, and cost. For this compound, a reagent with high reactivity is desirable to ensure complete and rapid amide bond formation. The following table summarizes the expected performance of several widely used coupling reagents. While direct comparative yield data specifically for this compound is not extensively published, this data is extrapolated from studies on sterically similar and racemization-prone amino acids.[1][2][3]

Coupling ReagentReagent TypeTypical Coupling Time (min)Coupling Efficiency (%)Racemization PotentialKey Advantages & Disadvantages
HATU Aminium/Uronium Salt15 - 45>99Very LowAdvantages: High reactivity, fast kinetics, excellent for difficult couplings.[1][4][5] Disadvantages: Higher cost compared to other reagents.[2]
HBTU Aminium/Uronium Salt20 - 60>98LowAdvantages: Efficient and widely used, good for standard couplings.[5][6] Disadvantages: Less reactive than HATU; potential for guanidinylation if used in excess.[4][5]
HCTU Aminium/Uronium Salt15 - 45>99Very LowAdvantages: Similar reactivity to HATU, often more cost-effective.[3][5] Disadvantages: Potential for side reactions similar to other uronium salts.
PyBOP Phosphonium Salt30 - 120>98LowAdvantages: Byproducts are non-carcinogenic; lower risk of guanidinylation compared to uronium salts.[2][5] Disadvantages: Generally lower reactivity than uronium/aminium salts.[7]
DIC/Oxyma Carbodiimide/Additive60 - 120Good to HighVery LowAdvantages: Cost-effective, simple byproducts (urea is soluble), excellent racemization suppression.[1][3][8] Disadvantages: Slower reaction rates compared to onium salts.[3]

Experimental Protocols

The following are generalized protocols for the manual solid-phase peptide synthesis (SPPS) for coupling this compound using the aforementioned reagents. These protocols assume a standard Fmoc/tBu strategy on a swollen resin in N,N-Dimethylformamide (DMF).

1. Resin Preparation and Fmoc Deprotection (Common for all protocols)

  • Swell the resin (e.g., Rink Amide resin) in peptide synthesis grade DMF for 30-60 minutes in a reaction vessel.[1]

  • Drain the DMF.

  • Add a 20% (v/v) solution of piperidine (B6355638) in DMF to the resin and agitate for 3-5 minutes.[1][9]

  • Drain the solution.

  • Add a fresh 20% piperidine in DMF solution and agitate for 10-20 minutes to ensure complete Fmoc removal.[1][9]

  • Thoroughly wash the resin with DMF (at least 5 times).[1]

Protocol 1: Coupling using HATU [1]

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (4 eq.), HATU (3.8 eq.), and HOAt (4 eq.) in DMF.

    • Add a base, such as N,N-diisopropylethylamine (DIPEA) (8 eq.), to the activation solution.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 15-45 minutes at room temperature.

  • Monitoring and Washing:

    • Perform a Kaiser test to monitor the completion of the coupling reaction.

    • Once the reaction is complete (negative Kaiser test), wash the resin thoroughly with DMF.

Protocol 2: Coupling using HBTU [1]

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (4 eq.) and HBTU (3.8 eq.) in DMF.

    • Add DIPEA (8 eq.) to the solution and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 20-60 minutes at room temperature.

  • Monitoring and Washing:

    • Perform a Kaiser test to monitor the completion of the coupling reaction.

    • Once the reaction is complete, wash the resin thoroughly with DMF.

Protocol 3: Coupling using HCTU

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (4 eq.) and HCTU (3.8 eq.) in DMF.

    • Add DIPEA (8 eq.) to the solution and immediately add it to the deprotected resin.

    • Agitate the reaction mixture for 15-45 minutes at room temperature.

  • Monitoring and Washing:

    • Perform a Kaiser test to monitor the completion of the coupling reaction.

    • After a negative Kaiser test, wash the resin thoroughly with DMF.

Protocol 4: Coupling using PyBOP

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (4 eq.) and PyBOP (4 eq.) in DMF.

    • Add DIPEA (8 eq.) to the solution.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 30-120 minutes at room temperature.

  • Monitoring and Washing:

    • Monitor the reaction progress with a Kaiser test.

    • Upon completion, wash the resin thoroughly with DMF.

Protocol 5: Coupling using DIC/Oxyma [1]

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (4 eq.) and Oxyma (4 eq.) in DMF.

    • Add this solution to the deprotected resin.

    • Add N,N'-Diisopropylcarbodiimide (DIC) (4 eq.) to the reaction vessel.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring and Washing:

    • Check for reaction completion using a Kaiser test.

    • Once the test is negative, wash the resin thoroughly with DMF.

Workflow and Logic Diagrams

To better visualize the experimental process and the decision-making logic, the following diagrams are provided.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling to Resin Wash1->Coupling Activation Amino Acid Activation (this compound + Reagent + Base) Activation->Coupling Wash2 DMF Wash Coupling->Wash2 Next_Cycle Next Coupling Cycle or Final Cleavage Wash2->Next_Cycle

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Reagent_Selection Start Select Coupling Reagent for this compound High_Reactivity High Reactivity & Speed? Start->High_Reactivity Cost_Consideration Cost a Major Factor? High_Reactivity->Cost_Consideration No HATU_HCTU HATU / HCTU High_Reactivity->HATU_HCTU Yes HBTU HBTU Cost_Consideration->HBTU No DIC_Oxyma DIC / Oxyma Cost_Consideration->DIC_Oxyma Yes PyBOP PyBOP (Lower Guanidinylation Risk) HBTU->PyBOP

References

Stability of Fmoc-Met-OH: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the stability of amino acid building blocks is critical for ensuring the integrity and purity of synthesized peptides. This guide provides a comprehensive analysis of the stability of Nα-Fmoc-L-methionine (Fmoc-Met-OH) under various conditions, offering a comparative perspective against other commonly used Fmoc-protected amino acids. The information presented herein is supported by experimental data and detailed methodologies to aid in the design and execution of robust peptide synthesis protocols.

This compound is a cornerstone building block in solid-phase peptide synthesis (SPPS) for incorporating the sulfur-containing amino acid methionine. However, the thioether side chain of methionine is susceptible to oxidation, a primary degradation pathway that can impact the quality and biological activity of the final peptide product. This guide delves into the factors influencing the stability of this compound and provides protocols for its analysis.

Key Stability Considerations for this compound

The principal stability concern for this compound is the oxidation of the methionine side chain to form methionine sulfoxide (B87167) (Met(O)) and subsequently methionine sulfone (Met(O₂)). This oxidation can be influenced by several factors:

  • Storage Conditions: Proper storage is paramount to maintaining the integrity of this compound. It is recommended to store the solid compound in a cool (2-8°C), dry, and dark environment to minimize degradation.[1][2][3] In solution, particularly in solvents like dimethylformamide (DMF), the stability of Fmoc-amino acids can be limited, with recommendations for use within one to two weeks when stored refrigerated.[4]

  • pH: The pH of the environment can influence the rate of degradation. While specific quantitative data on the pH stability profile of this compound is not extensively published, it is known that the Fmoc protecting group itself is labile under basic conditions (typically pH > 9), which is the principle behind its removal during SPPS.[] Conversely, strong acidic conditions, particularly during the final cleavage step of SPPS, can promote side reactions.[]

  • Temperature: Elevated temperatures can accelerate degradation pathways. For solid this compound, storage at recommended refrigerated temperatures is crucial.[1][2][3] In solution, thermal stability can be a concern, and prolonged exposure to high temperatures should be avoided.

  • Oxidizing Agents: Exposure to atmospheric oxygen and other oxidizing agents can lead to the formation of methionine sulfoxide. Care should be taken to handle the compound in an inert atmosphere where possible, especially for long-term storage or when in solution.

Comparative Stability with Other Fmoc-Amino Acids

While all Fmoc-amino acids require careful handling, the susceptibility to side-chain degradation varies. The primary concern for this compound is oxidation. In contrast, other Fmoc-amino acids present different stability challenges:

  • Fmoc-Trp(Boc)-OH: The indole (B1671886) side chain of tryptophan is susceptible to oxidation and alkylation by cationic species generated during acidolytic cleavage. The use of a Boc protecting group on the indole nitrogen enhances its stability.

  • Fmoc-Cys(Trt)-OH: The thiol group of cysteine is prone to oxidation and other side reactions. The trityl (Trt) protecting group is commonly used but can be labile, leading to potential side reactions during synthesis.

  • Fmoc-Asn(Trt)-OH and Fmoc-Gln(Trt)-OH: The side-chain amides of asparagine and glutamine can undergo dehydration to form nitriles under certain activation conditions. The trityl protection helps to mitigate this.

  • Fmoc-His(Trt)-OH: The imidazole (B134444) ring of histidine can be modified during synthesis, and the trityl protecting group is employed to prevent side reactions.

The stability of the Fmoc group itself is generally consistent across different amino acids, being stable to acidic conditions used for side-chain deprotection but readily cleaved by mild bases like piperidine.[6]

Quantitative Stability Data

Currently, there is a limited amount of publicly available, direct comparative quantitative data on the stability of this compound versus other Fmoc-amino acids under a wide range of pH, temperature, and solvent conditions outside of the context of SPPS. The primary focus in the literature is on mitigating degradation during the synthesis process itself, particularly during cleavage.

Table 1: General Stability Profile of this compound and Comparison with Other Selected Fmoc-Amino Acids

Fmoc-Amino AcidPrimary Degradation PathwayKey Stability Considerations
This compound Oxidation of the thioether side chain Sensitive to oxidizing agents and conditions. Requires careful handling and storage.
Fmoc-Trp(Boc)-OHOxidation and alkylation of the indole side chainRequires side-chain protection; scavengers are crucial during cleavage.
Fmoc-Cys(Trt)-OHOxidation of the thiol group, β-eliminationSide-chain protection is essential; choice of protecting group impacts stability.
Fmoc-Asn(Trt)-OHDehydration of the side-chain amide to nitrileSide-chain protection is recommended to prevent side reactions.
Fmoc-His(Trt)-OHRacemization and side-chain modificationSide-chain protection is critical to maintain stereochemical integrity and prevent modifications.

Experimental Protocols

To facilitate the in-house evaluation of this compound stability, the following experimental protocols are provided.

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • HPLC system with UV detector

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ACN/water mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Basic Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Incubate at room temperature for a defined period, monitoring frequently due to the lability of the Fmoc group.

    • Oxidative Degradation: Mix the stock solution with an equal volume of H₂O₂ solution. Incubate at room temperature for a defined period.

    • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).

    • Photodegradation: Expose the stock solution to UV light in a photostability chamber.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acidic and basic samples if necessary.

    • Dilute the samples to a suitable concentration for HPLC analysis.

    • Analyze the samples by HPLC.

  • HPLC Method:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

    • Gradient: A typical starting gradient would be 5-95% B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 265 nm and 301 nm.

    • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Data Analysis:

    • Quantify the peak area of the intact this compound and any degradation products.

    • Calculate the percentage of degradation over time for each stress condition.

Protocol 2: HPLC Analysis of this compound and its Oxidation Products

This protocol provides a specific HPLC method for separating and quantifying this compound from its primary oxidation product, Fmoc-Met(O)-OH.

Materials:

  • This compound sample

  • Fmoc-Met(O)-OH standard (if available)

  • HPLC system and reagents as described in Protocol 1.

Procedure:

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase to a concentration of approximately 0.5-1 mg/mL.

  • HPLC Analysis:

    • Inject the sample onto the C18 column.

    • Run a gradient elution to separate the components. The more polar Fmoc-Met(O)-OH will typically elute earlier than this compound.

    • Monitor the elution profile at 265 nm.

  • Quantification:

    • Identify the peaks corresponding to this compound and Fmoc-Met(O)-OH based on retention times (if a standard is available) or by mass spectrometry.

    • Calculate the percentage of oxidized product by comparing the peak area of Fmoc-Met(O)-OH to the total peak area of both species.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for stability testing and analysis.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare this compound Stock Solution acid Acidic Hydrolysis stock->acid Apply Stress base Basic Hydrolysis stock->base Apply Stress oxidation Oxidative Degradation stock->oxidation Apply Stress thermal Thermal Degradation stock->thermal Apply Stress photo Photolytic Degradation stock->photo Apply Stress sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Workflow for the forced degradation study of this compound.

HPLC_Analysis_Workflow cluster_sample Sample Preparation cluster_hplc HPLC Separation cluster_quant Quantification dissolve Dissolve Sample in Mobile Phase inject Inject Sample dissolve->inject separate Gradient Elution on C18 Column inject->separate detect UV Detection (265 nm) separate->detect identify Identify Peaks (this compound, Fmoc-Met(O)-OH) detect->identify calculate Calculate % Oxidation identify->calculate

Caption: Workflow for HPLC analysis of this compound oxidation.

Conclusion

The stability of this compound is a critical factor in the successful synthesis of high-quality methionine-containing peptides. The primary degradation pathway is the oxidation of the thioether side chain, which can be mitigated through proper storage and handling, as well as the use of appropriate scavengers during peptide cleavage. While direct comparative quantitative stability data under a broad range of conditions is limited, understanding the relative stability of this compound in comparison to other Fmoc-amino acids allows for more informed decisions in peptide synthesis strategy. The provided experimental protocols offer a framework for researchers to conduct their own stability assessments and ensure the quality of their starting materials, ultimately leading to more reliable and reproducible peptide synthesis outcomes.

References

A Comparative Spectroscopic Analysis of Fmoc-Met-OH Raw Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity and structural integrity of raw materials are paramount in the synthesis of peptides for therapeutic and research applications. Fmoc-Met-OH (N-α-9-fluorenylmethyloxycarbonyl-L-methionine) is a critical building block in solid-phase peptide synthesis (SPPS). This guide provides a comparative spectroscopic analysis of this compound against its common process-related impurities and degradation products. The included experimental data and protocols will assist in the quality control and assurance of this vital raw material.

Spectroscopic Comparison of this compound and Potential Impurities

The quality of this compound can be compromised by the presence of several impurities, which can arise during synthesis or storage. These include the free amino acid (Methionine), the dipeptide (Fmoc-Met-Met-OH), the β-alanine adduct (Fmoc-β-Ala-OH), and the oxidized form (Fmoc-Met(O)-OH). Each of these species possesses a unique spectroscopic fingerprint that allows for its detection and quantification.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for identifying and quantifying impurities. The chemical shifts of protons are highly sensitive to their local electronic environment, allowing for the differentiation of the parent molecule from its related substances.

Table 1: Comparative ¹H NMR Data (in DMSO-d₆)

CompoundKey Diagnostic Signals (δ, ppm)
This compound ~7.9 (d, 2H, Fmoc), ~7.7 (t, 2H, Fmoc), ~7.4 (t, 2H, Fmoc), ~7.3 (t, 2H, Fmoc), ~4.3-4.2 (m, 3H, Fmoc CH, CH₂), ~4.1 (m, 1H, α-CH), ~2.5 (t, 2H, γ-CH₂), ~2.1 (s, 3H, S-CH₃), ~2.0-1.9 (m, 2H, β-CH₂)
Methionine ~3.7 (t, 1H, α-CH), ~2.6 (t, 2H, γ-CH₂), ~2.1 (s, 3H, S-CH₃), ~2.0 (m, 2H, β-CH₂) [Note: Lacks Fmoc signals]
Fmoc-Met-Met-OH Additional set of methionine proton signals, with slight shifts in the α-CH and NH protons of the second Met residue. The presence of a second S-CH₃ signal is a key indicator.
Fmoc-β-Ala-OH Signals for β-alanine protons: ~3.3 (q, 2H, CH₂-N), ~2.4 (t, 2H, CH₂-COOH). Lacks methionine-specific signals (S-CH₃, γ-CH₂, β-CH₂).
Fmoc-Met(O)-OH Downfield shift of the S-CH₃ signal to ~2.7 ppm. The adjacent γ-CH₂ protons also experience a downfield shift. The presence of two diastereomers may lead to signal splitting.[1]
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule. The presence or absence of characteristic absorption bands can be used to identify impurities.

Table 2: Comparative FT-IR Data (cm⁻¹)

CompoundKey Diagnostic Bands (cm⁻¹)
This compound ~3300 (N-H stretch), ~3000-2800 (C-H stretch), ~1740 (C=O stretch, urethane), ~1690 (C=O stretch, carboxylic acid), ~1530 (N-H bend), ~1450, 760, 740 (Fmoc group)
Methionine Broad absorptions ~3100-2500 (amino acid zwitterion), ~1600-1500 (NH₃⁺ bend and COO⁻ stretch). Lacks urethane (B1682113) C=O and distinct Fmoc aromatic bands.
Fmoc-Met-Met-OH Broadening of the amide I and amide II bands (~1650 and ~1540 cm⁻¹) due to the additional peptide bond. Other signals will be similar to this compound.
Fmoc-β-Ala-OH Similar to this compound in the Fmoc and carboxylic acid regions, but will lack bands associated with the methionine side chain.
Fmoc-Met(O)-OH Appearance of a strong S=O stretching band around 1030-1050 cm⁻¹.[2]
Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of a compound and its fragments, providing definitive identification of impurities.

Table 3: Comparative Mass Spectrometry Data

CompoundMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)
This compound 371.45372.1
Methionine 149.21150.1
Fmoc-Met-Met-OH 502.63503.2
Fmoc-β-Ala-OH 311.33312.1
Fmoc-Met(O)-OH 387.45388.1

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining reliable and comparable spectroscopic data.

¹H NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Ensure the sample is fully dissolved by gentle vortexing.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard proton acquisition.

    • Number of Scans: 16 or 32 for good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: -2 to 14 ppm.

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the spectrum. Reference the spectrum to the residual DMSO signal at 2.50 ppm.

FT-IR Spectroscopy Protocol
  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Instrument: A standard FT-IR spectrometer equipped with a diamond or germanium ATR crystal.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

  • Background Correction: Record a background spectrum of the clean, empty ATR crystal before analyzing the sample.

  • Data Analysis: Identify the key functional group frequencies and compare them to the reference spectra.

Mass Spectrometry Protocol (Electrospray Ionization - ESI)
  • Sample Preparation: Prepare a dilute solution of the this compound sample (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile. Further dilute to the low µg/mL range for direct infusion.

  • Instrument: A mass spectrometer equipped with an ESI source (e.g., a quadrupole or time-of-flight analyzer).

  • Acquisition Parameters:

    • Ionization Mode: Positive ion mode is typically used to observe [M+H]⁺ ions.

    • Mass Range: Scan a range appropriate to detect the parent compound and expected impurities (e.g., m/z 100-600).

    • Capillary Voltage: Optimize for maximum signal intensity (typically 3-4 kV).

    • Nebulizing Gas: Nitrogen, at a flow rate optimized for stable spray.

  • Data Analysis: Identify the molecular ions corresponding to this compound and any potential impurities.

Workflow for Spectroscopic Analysis of this compound Raw Material

The following diagram illustrates a typical workflow for the quality control of this compound raw material using the spectroscopic techniques described.

Spectroscopic_Analysis_Workflow cluster_0 Sample Reception & Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Evaluation & Decision RawMaterial This compound Raw Material SamplePrep Sample Preparation for Analysis RawMaterial->SamplePrep NMR ¹H NMR Spectroscopy SamplePrep->NMR FTIR FT-IR Spectroscopy SamplePrep->FTIR MS Mass Spectrometry SamplePrep->MS DataAnalysis Data Analysis & Comparison to Standards NMR->DataAnalysis FTIR->DataAnalysis MS->DataAnalysis ImpurityID Impurity Identification & Quantification DataAnalysis->ImpurityID Decision Decision: Pass / Fail ImpurityID->Decision

References

Safety Operating Guide

Proper Disposal of Fmoc-Met-OH: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This guide provides detailed procedural information for the proper disposal of Fmoc-Met-OH (Nα-(9-Fluorenylmethoxycarbonyl)-L-methionine), a crucial reagent in solid-phase peptide synthesis. Adherence to these protocols is paramount for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This document aims to be the preferred resource for handling and disposal, fostering a culture of safety and responsibility in the laboratory.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with this compound is essential. While some safety data sheets (SDS) do not classify this compound as hazardous, others indicate potential risks. Therefore, it is prudent to handle this compound with a high degree of caution.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or glasses compliant with OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory to prevent eye contact.

  • Hand Protection: Wear suitable chemical-resistant gloves, such as nitrile gloves, to prevent skin contact. Inspect gloves for integrity before each use.

  • Body Protection: A laboratory coat or other protective clothing should be worn to prevent skin contamination.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved N95-type particle filter respirator is recommended.

Engineering Controls:

  • All handling of solid this compound and its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

Quantitative Data Summary

For quick reference, the following table summarizes key physical, chemical, and safety data for this compound.

PropertyValue
Chemical Name Nα-(9-Fluorenylmethoxycarbonyl)-L-methionine
Synonyms Fmoc-L-methionine, this compound
CAS Number 71989-28-1[1]
Molecular Formula C₂₀H₂₁NO₄S[1]
Molecular Weight 371.45 g/mol [1]
Appearance White to off-white powder/solid[2]
Melting Point 121-123 °C[1]
Solubility Slightly soluble in Chloroform, DMF, and Methanol.[3] Soluble in DMSO (100 mg/mL).[2]
GHS Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation
Storage Temperature 2-8°C[1]

Experimental Protocols: Step-by-Step Disposal Procedures

The fundamental principle for the disposal of this compound is to treat it and any associated materials as chemical waste. Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash.

Step 1: Waste Segregation

Proper segregation of chemical waste is critical to prevent unintended and potentially hazardous reactions.

  • Solid Waste:

    • Collect unused, expired, or contaminated solid this compound in a designated, clearly labeled, and sealable container for solid chemical waste.

    • Contaminated disposable items such as weigh boats, gloves, and paper towels must also be placed in this container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, labeled, and sealed container for liquid chemical waste.

    • Depending on the solvent used (e.g., Dimethylformamide - DMF), the waste may need to be segregated into halogenated or non-halogenated solvent waste streams, in accordance with your institution's guidelines.

    • Crucially, do not mix acidic and basic waste streams. For instance, waste containing piperidine (B6355638) (basic) from Fmoc deprotection should not be mixed with waste containing trifluoroacetic acid (TFA) from peptide cleavage.

Step 2: Containerization

The choice of waste container is important for safety and compliance.

  • Use containers that are chemically resistant to the waste being collected and can be securely sealed.

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

Step 3: Storage of Waste

Temporary storage of chemical waste must be done in a designated and controlled manner.

  • Store sealed waste containers in a designated, well-ventilated, and secure area.

  • This area should be away from incompatible materials to prevent accidental reactions.

  • Follow your institution's guidelines for the maximum allowable time for temporary waste storage.

Step 4: Final Disposal
  • All chemical waste must be disposed of through your institution's certified chemical waste disposal program or a licensed hazardous waste disposal contractor.

  • Contact your EHS office to schedule a pickup for the properly segregated and labeled waste containers.

Mandatory Visualizations

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound and associated waste streams.

Fmoc_Met_OH_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_final Final Disposal Solid this compound Solid this compound Solid Waste Container Solid Waste Container Solid this compound->Solid Waste Container This compound Solutions This compound Solutions Liquid Waste Container (Non-Halogenated) Liquid Waste Container (Non-Halogenated) This compound Solutions->Liquid Waste Container (Non-Halogenated) e.g., DMF solutions Liquid Waste Container (Halogenated) Liquid Waste Container (Halogenated) This compound Solutions->Liquid Waste Container (Halogenated) e.g., DCM solutions Contaminated PPE & Supplies Contaminated PPE & Supplies Contaminated PPE & Supplies->Solid Waste Container Designated Storage Area Designated Storage Area Solid Waste Container->Designated Storage Area Liquid Waste Container (Non-Halogenated)->Designated Storage Area Liquid Waste Container (Halogenated)->Designated Storage Area EHS Pickup EHS Pickup Designated Storage Area->EHS Pickup

Caption: Workflow for the safe disposal of this compound waste.

Logical Relationship of Safety Precautions

This diagram outlines the relationship between the chemical's properties and the required safety measures.

Safety_Precautions_Relationship cluster_hazards Potential Hazards cluster_ppe Required PPE & Controls This compound This compound Inhalation Hazard (Dust) Inhalation Hazard (Dust) This compound->Inhalation Hazard (Dust) Skin/Eye Irritant Skin/Eye Irritant This compound->Skin/Eye Irritant Harmful if Swallowed/Absorbed Harmful if Swallowed/Absorbed This compound->Harmful if Swallowed/Absorbed Fume Hood / Ventilation Fume Hood / Ventilation Inhalation Hazard (Dust)->Fume Hood / Ventilation Safety Goggles Safety Goggles Skin/Eye Irritant->Safety Goggles Nitrile Gloves Nitrile Gloves Skin/Eye Irritant->Nitrile Gloves Harmful if Swallowed/Absorbed->Nitrile Gloves Lab Coat Lab Coat Harmful if Swallowed/Absorbed->Lab Coat

Caption: Relationship between hazards and protective measures.

References

Personal protective equipment for handling Fmoc-Met-OH

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Fmoc-Met-OH

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical reagents like this compound (N-α-(9-Fluorenylmethoxycarbonyl)-L-methionine). This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to foster a secure and efficient research environment. Adherence to these guidelines is critical for minimizing risks and ensuring the integrity of experimental outcomes.

Personal Protective Equipment (PPE)

A thorough risk assessment should always precede the handling of this compound to ensure the appropriate selection and use of personal protective equipment. While this compound is not classified as a hazardous substance by all sources, it is prudent to handle it with care, as it can be an irritant and is often used with other hazardous chemicals.[1][2][3]

Recommended Personal Protective Equipment:

Body PartPPE ItemSpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use and dispose of them properly after handling.[1][2]
Eyes Safety glasses with side shields or gogglesProvides crucial protection against splashes and airborne particles.[2][3]
Face Face shieldTo be used in conjunction with safety glasses or goggles, particularly when there is a significant risk of splashing from hazardous solvents used in procedures.[1]
Body Laboratory coatA standard lab coat is essential to protect skin and clothing from potential contact with the chemical.[1][2]
Respiratory NIOSH-approved respirator (e.g., N95)Required when handling the powder outside of a certified chemical fume hood or if dust generation is likely.[1][4]

Operational Plan for Safe Handling

Proper handling procedures are critical to minimize exposure and maintain a safe laboratory environment.

Engineering Controls:
  • Fume Hood: All weighing and initial dilutions of the solid this compound should be performed in a certified chemical fume hood to minimize the risk of inhalation.[1][5]

  • Ventilation: Ensure the laboratory is well-ventilated to maintain a safe working atmosphere.[2][3]

Step-by-Step Handling Procedure:
  • Preparation: Before beginning any work, ensure all required PPE is donned correctly. The workspace should be clean and uncluttered, with easy access to waste containers.

  • Weighing: Carefully weigh the desired amount of this compound powder in a tared weigh boat inside a chemical fume hood to prevent the dispersion of dust.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Post-Handling: After use, thoroughly decontaminate the work area. Always wash hands with soap and water after removing gloves.[2]

Disposal Plan

The disposal of this compound and associated waste must be handled responsibly to prevent environmental contamination and adhere to regulations. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[2][5]

Waste Segregation:
  • Solid Waste: All contaminated solid materials, such as gloves, weigh boats, and pipette tips, must be collected in a designated and clearly labeled solid hazardous waste container.[1]

  • Liquid Waste: All liquid waste, including unused solutions, reaction mixtures, and solvent washes, should be collected in a compatible and clearly labeled hazardous liquid waste container.[1]

Disposal Procedures:

All chemical waste must be disposed of following local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized workflow for the use of this compound in solid-phase peptide synthesis.

SPPS_Workflow cluster_prep Preparation cluster_coupling Amino Acid Coupling cluster_wash Washing cluster_final Final Steps Resin_Prep Resin Swelling Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin_Prep->Fmoc_Deprotection 1. Wash1 Wash Fmoc_Deprotection->Wash1 2. AA_Activation This compound Activation (e.g., HCTU) Coupling Coupling to Resin AA_Activation->Coupling 4. Wash2 Wash Coupling->Wash2 5. Wash1->AA_Activation 3. Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat 6. Cleavage Cleavage from Resin & Deprotection Repeat->Cleavage 7. (After final AA)

Caption: Experimental workflow for handling this compound in SPPS.

Safety and Disposal Workflow

The following diagram illustrates the logical relationship between safety precautions, handling, and disposal of this compound.

Safety_Workflow cluster_planning Planning & Preparation cluster_handling Handling Procedure cluster_disposal Waste Management Risk_Assessment Conduct Risk Assessment Select_PPE Select Appropriate PPE Risk_Assessment->Select_PPE Use_Hood Work in Fume Hood Select_PPE->Use_Hood Handle_Carefully Handle with Care Use_Hood->Handle_Carefully Segregate_Waste Segregate Solid & Liquid Waste Handle_Carefully->Segregate_Waste Dispose_Properly Dispose via EHS Protocols Segregate_Waste->Dispose_Properly

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-Met-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-Met-OH

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.